Chromone-3-carboxaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMYWBQIMDSGQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169795 | |
| Record name | Chromone-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17422-74-1 | |
| Record name | 3-Formylchromone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17422-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromone-3-carboxaldehyde | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017422741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17422-74-1 | |
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| Record name | Chromone-3-carboxaldehyde | |
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| Record name | 4-oxo-4H-1-benzopyran-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.667 | |
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| Record name | Chromone-3-carboxaldehyde | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Chromone-3-Carboxaldehyde from 2-Hydroxyacetophenones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromone-3-carboxaldehyde, also known as 3-formylchromone, is a pivotal intermediate in organic and medicinal chemistry.[1][2] Its unique chemical structure, featuring an unsaturated keto group, a conjugated aldehyde at the C-3 position, and an electrophilic center at the C-2 position, makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds.[2][3] The chromone scaffold itself is a privileged structure in drug discovery, forming the core of numerous biologically active molecules with anti-inflammatory, antimicrobial, and antitumor properties.[1][4] This guide provides an in-depth overview of the most common and efficient method for synthesizing chromone-3-carboxaldehydes: the Vilsmeier-Haack reaction of 2-hydroxyacetophenones.
The Vilsmeier-Haack Reaction: A Preferred Synthetic Route
The Vilsmeier-Haack reaction stands out as the most suitable and widely employed method for the one-step synthesis of 3-formylchromones from readily available 2-hydroxyacetophenones.[1] This formylation reaction utilizes a Vilsmeier reagent, typically a chloroiminium salt generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5]
The primary advantages of this method include:
-
High Efficiency: It offers a direct, one-step pathway to the desired product.[1]
-
Good to Excellent Yields: The reaction consistently produces high yields, often in the range of 80-90%.[1][6]
-
Versatility: It is applicable to a wide variety of substituted 2-hydroxyacetophenones, enabling the creation of diverse libraries of 3-formylchromone derivatives.[1]
Reaction Mechanism
The synthesis of this compound via the Vilsmeier-Haack reaction proceeds through a double formylation, followed by an intramolecular cyclization and subsequent dehydration to yield the final product.[1] The process begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃.[7] This reagent then reacts with the 2-hydroxyacetophenone in an electrophilic aromatic substitution, which is followed by cyclization and hydrolysis to furnish the this compound.[7]
Quantitative Data Summary
The Vilsmeier-Haack reaction has been successfully applied to a variety of substituted 2-hydroxyacetophenones, with reported yields varying depending on the specific substituents. The following table summarizes the yields for the synthesis of several this compound derivatives.
| Starting Material (2-Hydroxyacetophenone Derivative) | Product (this compound Derivative) | Reported Yield (%) |
| 2-Hydroxyacetophenone | 4-Oxo-4H-chromene-3-carbaldehyde | 55 |
| 2-Hydroxy-5-methylacetophenone | 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde | Not Specified |
| 2-Hydroxy-5-chloroacetophenone | 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde | Not Specified |
| 2-Hydroxy-5-bromoacetophenone | 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde | Not Specified |
| 2-Hydroxy-4-methoxyacetophenone | 7-Methoxy-4-oxo-4H-chromene-3-carbaldehyde | Not Specified |
| 2,5-Dihydroxyacetophenone | 6-Hydroxy-4-oxo-4H-chromene-3-carbaldehyde | Not Specified |
| 2-hydroxy-3-nitro-5-chloro acetophenone | 6-Chloro-8-nitro-3-formyl-chromone | Not Specified |
| 7-Hydroxy-8-bromo-2-hydroxyacetophenone | 7-Hydroxy-8-bromo-3-formyl chromone | 74 |
Note: "Not Specified" indicates that while the synthesis was reported, the specific yield was not provided in the cited source. The yield of 55% for the unsubstituted derivative is from a specific procedure and may vary.[8]
Experimental Protocols
Below are two detailed protocols for the synthesis of chromone-3-carboxaldehydes using the Vilsmeier-Haack reaction. These are generalized from established procedures.[1][5][6]
Protocol 1: General Synthesis of Substituted 3-Formylchromones
1. Vilsmeier Reagent Preparation:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, ~6.0 mL).
-
Cool the flask in an ice-water bath with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃, ~2.0 mL, ~0.025 mol) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.[1]
-
After the addition is complete, stir the resulting mixture at a slightly elevated temperature (~50°C) for 1 hour to ensure complete formation of the Vilsmeier reagent.[6]
2. Reaction with Substrate:
-
To the freshly prepared Vilsmeier reagent, add the substituted 2-hydroxyacetophenone (~0.01 mol) dissolved in a minimal amount of DMF.[1]
-
The addition should be done portion-wise or dropwise with vigorous stirring.[1]
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick mass.[1]
3. Workup and Isolation:
-
Carefully pour the reaction mixture into a beaker containing crushed ice (~200 g) with vigorous stirring to decompose the complex.[1]
-
A precipitate of the crude this compound should form.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any remaining DMF and inorganic salts.[5]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[2]
Protocol 2: Alternative Synthesis and Workup
1. Vilsmeier Reagent Preparation:
-
In a round-bottom flask fitted with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3 equivalents).
-
Cool the flask to 0-5 °C using an ice bath.
-
Slowly add POCl₃ (3 equivalents) dropwise while stirring, maintaining the temperature between 0-5 °C.
-
Stir the mixture at this temperature for an additional 30-60 minutes to complete the formation of the Vilsmeier reagent.[5]
2. Reaction with 2-Hydroxyacetophenone:
-
Dissolve the substituted 2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.[5]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Then, heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
3. Work-up and Isolation:
-
After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring to hydrolyze the intermediate iminium salt.[5]
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Purify the crude product by recrystallization.
Experimental Workflow Visualization
The general workflow for the synthesis of chromone-3-carboxaldehydes via the Vilsmeier-Haack reaction can be summarized in the following diagram.
Conclusion
The Vilsmeier-Haack reaction is a robust and versatile method for the synthesis of chromone-3-carboxaldehydes from 2-hydroxyacetophenones. Its efficiency, high yields, and applicability to a wide range of substrates make it an invaluable tool for researchers in organic synthesis and drug development. The detailed protocols and workflow provided in this guide offer a solid foundation for the successful synthesis of these important heterocyclic scaffolds, paving the way for the development of novel therapeutic agents and other valuable chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound | 17422-74-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. sciforum.net [sciforum.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Vilsmeier-Haack Reaction for the Synthesis of Chromone-3-Carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the synthesis of chromone-3-carboxaldehyde and its derivatives. Chromone-3-carboxaldehydes are valuable intermediates in medicinal chemistry, serving as precursors for a wide range of biologically active compounds.[1] This document details the reaction mechanism, provides experimental protocols, and presents quantitative data to support researchers in the application of this important synthetic transformation.
The Vilsmeier-Haack Reaction: A Powerful Tool for Formylation
The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2] This electrophilic reagent is particularly effective for the formylation of activated aromatic systems.[3]
In the context of chromone synthesis, 2-hydroxyacetophenones are excellent starting materials. The reaction proceeds through a double formylation, followed by an intramolecular cyclization and subsequent dehydration to yield the desired this compound.[1][2] This one-step synthesis is highly efficient, often providing good to excellent yields.[2]
The Reaction Mechanism: From 2-Hydroxyacetophenone to this compound
The synthesis of this compound via the Vilsmeier-Haack reaction is a multi-step process that begins with the formation of the electrophilic Vilsmeier reagent.
Formation of the Vilsmeier Reagent
The reaction is initiated by the activation of DMF with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4][5]
Caption: Formation of the Vilsmeier Reagent.
Synthesis of this compound
The synthesis of this compound from 2-hydroxyacetophenone proceeds through the following key steps:
-
First Formylation: The Vilsmeier reagent reacts with the enol form of 2-hydroxyacetophenone, leading to the formation of a β-chloro-α,β-unsaturated aldehyde intermediate.
-
Second Formylation: A second molecule of the Vilsmeier reagent reacts with the phenolic hydroxyl group.
-
Cyclization: An intramolecular cyclization occurs, forming the chromone ring system.
-
Hydrolysis: The reaction mixture is treated with water to hydrolyze the iminium intermediates, yielding the final this compound product.
Caption: Vilsmeier-Haack reaction mechanism for this compound.
Quantitative Data
The Vilsmeier-Haack reaction is a high-yielding method for the synthesis of a variety of substituted chromone-3-carboxaldehydes. The yields are influenced by the nature and position of substituents on the starting 2-hydroxyacetophenone.
| Starting Material (2-Hydroxyacetophenone Derivative) | Product (this compound Derivative) | Reported Yield (%) |
| 2-Hydroxyacetophenone | 4-Oxo-4H-chromene-3-carbaldehyde | 55 |
| 2-Hydroxy-5-methylacetophenone | 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde | 94 |
| 2-Hydroxy-5-chloroacetophenone | 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde | - |
| 2-Hydroxy-5-bromoacetophenone | 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde | - |
| 2-Hydroxy-5-methoxyacetophenone | 6-Methoxy-4-oxo-4H-chromene-3-carbaldehyde | - |
Note: Yields can vary depending on the specific reaction conditions and purification methods used. "-" indicates that a specific yield was not provided in the searched literature.
Experimental Protocols
The following is a general experimental protocol for the synthesis of this compound from 2-hydroxyacetophenone using the Vilsmeier-Haack reaction.
Materials and Reagents
-
Substituted 2-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Water
-
Ethanol or other suitable solvent for recrystallization
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and vacuum flask
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
Step-by-Step Procedure
-
Preparation of the Vilsmeier Reagent: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath. Add anhydrous DMF (3 equivalents) to the flask and begin stirring.[1] Slowly add POCl₃ (3 equivalents) dropwise from the dropping funnel, ensuring the temperature is maintained between 0-5 °C.[1] After the addition is complete, continue stirring the mixture at this temperature for an additional 30-60 minutes to allow for the formation of the Vilsmeier reagent.[1]
-
Reaction with 2-Hydroxyacetophenone: Dissolve the substituted 2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF.[1] Add this solution dropwise to the pre-formed Vilsmeier reagent, while maintaining the reaction temperature at 0-5 °C.[1]
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.[1] This step hydrolyzes the intermediate iminium salt and typically results in the precipitation of the crude this compound.[1]
-
Isolation of the Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual DMF and inorganic salts.[1]
Purification
The crude product can be purified by recrystallization. Common solvents for this purpose include ethanol, methanol, or a mixture of methanol and water.[1] Dissolve the crude solid in a minimum amount of the hot solvent, and then allow it to cool slowly to form crystals. Collect the purified crystals by vacuum filtration. If recrystallization does not yield a pure product, column chromatography using a silica gel stationary phase can be employed.[6]
Conclusion
The Vilsmeier-Haack reaction is a highly effective and versatile method for the synthesis of chromone-3-carboxaldehydes from readily available 2-hydroxyacetophenones. This guide provides the essential mechanistic insights, quantitative data, and detailed experimental protocols to enable researchers to successfully apply this reaction in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Spectroscopic Analysis of Chromone-3-carboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for chromone-3-carboxaldehyde, a key intermediate in the synthesis of various biologically active compounds.[1][2] This document outlines the characteristic chemical shifts and coupling constants, details the experimental protocols for data acquisition, and presents a logical workflow for NMR analysis.
¹H and ¹³C NMR Spectroscopic Data
The structural elucidation of this compound is heavily reliant on NMR spectroscopy. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, and coupling constants (J) are given in Hertz (Hz).
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the chromone core, the vinylic proton at the 2-position, and the aldehydic proton.
| Proton | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 8.94 | s | - |
| H-5 | 8.14 | dd | 1.6, 8.4 |
| H-6 | 7.58 | ddd | 7.6, 7.2, 2.4 |
| H-7 | 7.88 | dd | 1.6, 8.4 |
| H-8 | 7.75 | d | 8.4 |
| CHO | 10.14 | s | - |
s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets Data sourced from Gordon, A. T. et al. (2020).[1][3]
¹³C NMR Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
| Carbon | Chemical Shift (δ) in DMSO-d₆ (ppm) |
| C-2 | 163.9 |
| C-3 | 120.4 |
| C-4 | 175.4 |
| C-4a | 125.8 |
| C-5 | 127.2 |
| C-6 | 125.1 |
| C-7 | 135.7 |
| C-8 | 119.4 |
| C-8a | 156.07 |
| CHO | 188.9 |
Data sourced from Gordon, A. T. et al. (2020).[1][3]
Experimental Protocols
The acquisition of high-quality NMR data is crucial for accurate spectral interpretation. The following outlines a general procedure for the NMR analysis of this compound.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for referencing the chemical shifts (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
NMR spectra are typically recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei.
-
Spectrometer: A common instrument for this analysis is a 400 MHz spectrometer.[1]
-
¹H NMR:
-
¹³C NMR:
Visualizing the NMR Analysis Workflow
The following diagram illustrates a typical workflow for the NMR analysis of a chemical compound like this compound.
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Synthesis of this compound
This compound is commonly synthesized from the corresponding 2-hydroxyacetophenones through a Vilsmeier-Haack formylation reaction.[1] This reaction typically involves the use of a formylating agent such as a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][4] The general procedure involves cooling the 2-hydroxyacetophenone in DMF, followed by the gradual addition of POCl₃. The reaction mixture is stirred and then quenched with ice water to precipitate the solid product, which can be further purified by recrystallization.[1]
The following diagram illustrates the synthetic pathway.
Caption: Synthesis of this compound via Vilsmeier-Haack reaction.
References
Mass Spectrometry Fragmentation of Chromone-3-Carboxaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromone-3-carboxaldehyde, a key heterocyclic compound, serves as a versatile building block in the synthesis of various biologically active molecules. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and for monitoring its role in complex chemical reactions. This technical guide provides a detailed examination of the fragmentation patterns of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry. It offers comprehensive experimental protocols, quantitative data, and detailed fragmentation pathways to aid researchers in their analytical endeavors.
Experimental Protocols
Detailed methodologies are essential for the reproducible analysis of this compound. Below are typical experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This method is suitable for the analysis of the volatile and thermally stable this compound.
-
Instrumentation: A standard GC-MS system equipped with a capillary column and an electron ionization source can be used.
-
Gas Chromatograph (GC) Parameters:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split or splitless, depending on the sample concentration. For dilute samples, splitless injection is preferred.
-
Oven Temperature Program: An initial temperature of 100 °C held for 2 minutes, followed by a ramp of 10-15 °C/min to 280 °C, with a final hold for 5-10 minutes.
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[1]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
This technique is ideal for analyzing this compound in solution and for studying its protonated form.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer with an electrospray ionization source (e.g., QqQ, QTOF, Ion Trap, or Orbitrap).
-
Liquid Chromatograph (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly employed.
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid.
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas (Nitrogen) Flow: 600-800 L/hr.
-
Desolvation Temperature: 300-400 °C.
-
Collision Gas: Argon.
-
Collision Energy: For tandem MS (MS/MS) experiments, a range of 10-40 eV can be applied to induce fragmentation of the protonated molecule.
-
Data Presentation
The quantitative data for the mass spectrometry fragmentation of this compound under both EI and ESI conditions are summarized in the tables below.
Table 1: Key Ions in the Electron Ionization (EI) Mass Spectrum of this compound
The data presented here is based on the NIST Mass Spectrometry Data Center.[2]
| m/z | Relative Intensity (%) | Proposed Fragment Identity |
| 174 | 95 | [M]•+ (Molecular Ion) |
| 146 | 100 | [M-CO]•+ |
| 145 | 40 | [M-CHO]+ |
| 121 | 20 | [C8H5O]+ |
| 118 | 35 | [M-2CO]•+ |
| 90 | 25 | [C6H4O]•+ |
| 89 | 50 | [C7H5]+ |
| 63 | 25 | [C5H3]+ |
Table 2: Key Ions in the Electrospray Ionization Tandem Mass Spectrum (ESI-MS/MS) of Protonated this compound ([M+H]+)
The precursor ion for MS/MS is the protonated molecule at m/z 175.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Identity |
| 175 | 173 | H₂ | Protonated Ketene |
| 175 | 147 | CO | [M+H-CO]+ |
| 173 | 191 | -H₂O (in-source reaction) | Protonated Chromone-3-carboxylic acid |
Fragmentation Pathways and Mechanisms
The fragmentation of this compound is highly dependent on the ionization method employed. The following sections detail the proposed fragmentation pathways for both EI and ESI.
Electron Ionization (EI) Fragmentation Pathway
Under electron ionization, this compound undergoes extensive fragmentation. The molecular ion ([M]•+ at m/z 174) is observed with high relative abundance. The primary fragmentation pathways involve the loss of small neutral molecules such as carbon monoxide (CO) and the formyl radical (CHO), as well as a characteristic retro-Diels-Alder reaction of the chromone ring system.
A key fragmentation step is the loss of a CO molecule from the γ-pyrone ring to yield the base peak at m/z 146. Subsequent loss of another CO molecule results in the ion at m/z 118. The loss of the formyl radical leads to the ion at m/z 145. A significant fragmentation pathway for chromone derivatives is the retro-Diels-Alder (RDA) reaction.[3] In the case of the [M-CO]•+ ion (m/z 146), an RDA reaction can lead to the formation of the ion at m/z 90.
Electrospray Ionization (ESI) Fragmentation Pathway
In positive mode ESI, this compound is readily protonated to form the [M+H]+ ion at m/z 175. Collision-induced dissociation (CID) of this precursor ion reveals two primary fragmentation pathways.
The major fragmentation route is the unusual loss of a hydrogen molecule (H₂) to form a protonated ketene intermediate at m/z 173. This highly reactive species can then react with residual water in the mass spectrometer to form protonated chromone-3-carboxylic acid at m/z 191. A minor, yet significant, fragmentation pathway is the loss of carbon monoxide (CO) from the protonated molecule, resulting in a fragment ion at m/z 147.
Conclusion
The mass spectrometric fragmentation of this compound is distinct and informative under both Electron Ionization and Electrospray Ionization conditions. EI-MS provides a detailed fragmentation pattern useful for structural confirmation and library matching, characterized by the loss of CO and a retro-Diels-Alder reaction. ESI-MS/MS of the protonated molecule reveals a dominant and unusual loss of H₂, offering a specific diagnostic marker for this compound and its derivatives. This comprehensive guide, with its detailed protocols, data tables, and fragmentation schemes, serves as a valuable resource for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development, facilitating the confident identification and characterization of this compound.
References
Physical and chemical properties of chromone-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of chromone-3-carboxaldehyde, a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. This document details its key characteristics, spectral data, synthesis, and reactivity, offering valuable insights for researchers in drug discovery and development.
Physical and Chemical Properties
This compound, also known as 3-formylchromone, is a crystalline solid that typically appears as a cream to yellow or pale orange powder.[1] It is recognized as a valuable intermediate for the synthesis of a wide array of biologically active heterocyclic compounds due to its unique structural features and reactivity.[2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₀H₆O₃ | [4][5] |
| Molecular Weight | 174.15 g/mol | [4][5] |
| Appearance | Cream to yellow to pale orange crystalline powder | [1][4] |
| Melting Point | 151-153 °C | [4][6] |
| Boiling Point | 245.11 °C (rough estimate) | [4][6] |
| CAS Number | 17422-74-1 | [1] |
| Solubility | N/A | [4] |
| Sensitivity | Air Sensitive | [4][7] |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques, providing characteristic fingerprints for its identification and characterization.
Table 2: Spectroscopic Data of this compound
| Technique | Key Data and Interpretation |
| ¹H NMR | δ (ppm) in DMSO-d₆: 10.14 (s, 1H, CHO), 8.94 (s, 1H, H-2), 8.14 (dd, J=1.6, 8.4 Hz, 1H, H-5), 7.88 (dd, J=1.6, 8.4 Hz, 1H, H-8), 7.75 (d, J=8.4 Hz, 1H, H-7), 7.58 (ddd, J=2.4, 7.2, 7.6 Hz, 1H, H-6). The downfield shift of the aldehydic proton is characteristic.[8] |
| ¹³C NMR | δ (ppm) in DMSO-d₆: 188.9 (CHO), 175.4 (C-4), 163.9 (C-2), 156.07 (C-8a), 135.7 (C-7), 127.2 (C-5), 125.8 (C-4a), 125.1 (C-6), 120.4 (C-3), 119.4 (C-8). The signals for the two carbonyl carbons (aldehyde and ketone) are distinctly observed.[8] |
| FT-IR | νₘₐₓ (cm⁻¹): ~1691 (C=O, aldehyde), ~1635 (C=O, γ-pyrone), ~3055 (C-H, aromatic). The two carbonyl stretching frequencies are key diagnostic peaks.[2][8] |
| Mass Spectrometry | The mass spectrum exhibits a molecular ion peak corresponding to its molecular weight. A characteristic fragmentation pattern involves a retro-Diels-Alder reaction of the chromone ring.[9][10] |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, which utilizes a substituted 2-hydroxyacetophenone as the starting material.[1][8]
Materials:
-
2-hydroxyacetophenone
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (for extraction)
-
Ethanol or Methanol (for recrystallization)
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, cool anhydrous DMF (3 equivalents) to 0 °C.
-
Slowly add POCl₃ (3 equivalents) dropwise to the DMF while maintaining the temperature at 0-5 °C. Stir the mixture for 30-60 minutes to form the Vilsmeier reagent.
-
Dissolve 2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent.
-
Allow the reaction mixture to stir at room temperature for 12 hours.[8]
-
Pour the reaction mixture carefully into crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution to a pH of 7-8. The product often precipitates at this stage.
-
Collect the solid product by vacuum filtration and wash with cold water. If no precipitate forms, extract the aqueous layer with dichloromethane.[6]
-
Purify the crude product by recrystallization from ethanol or methanol.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Domino reactions of chromones with activated carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK is involved in EGF-mediated protection of tight junctions, but not adherens junctions, in acetaldehyde-treated Caco-2 cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. article.sapub.org [article.sapub.org]
- 6. mdpi.com [mdpi.com]
- 7. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. pure.tue.nl [pure.tue.nl]
- 10. Role of JNK, ERK, and p38 MAPK signaling pathway in protective effect of sildenafil in cyclophosphamide-induced placent… [ouci.dntb.gov.ua]
The Biological Versatility of Chromone-3-Carboxaldehyde and its Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of Anticancer, Antimicrobial, Antioxidant, and Anti-inflammatory Activities, Mechanisms of Action, and Experimental Protocols
The chromone scaffold, a benzopyran-4-one ring system, is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring and synthetic compounds with a wide spectrum of biological activities. Among its various functionalized forms, chromone-3-carboxaldehyde has emerged as a particularly versatile starting material for the synthesis of a diverse array of derivatives exhibiting potent anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, tailored for researchers, scientists, and drug development professionals. It includes a detailed presentation of quantitative data, experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.
Synthesis of this compound Derivatives
The primary synthetic route to this compound is the Vilsmeier-Haack reaction of 2-hydroxyacetophenones. This reaction involves formylation using a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)[1][2]. The resulting this compound is a versatile intermediate that can be readily modified at the aldehyde group to generate a wide range of derivatives, including Schiff bases, hydrazones, carboxamides, and carbonitriles, each with distinct biological profiles[2][3][4].
A general workflow for the synthesis and subsequent biological evaluation of this compound derivatives is depicted below.
General workflow for the synthesis and biological evaluation of this compound derivatives.
Anticancer Activity
Numerous derivatives of this compound have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis through the intrinsic pathway.
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC₅₀ values in µM) of selected this compound derivatives against various cancer cell lines.
| Derivative Type | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chromone-3-carboxamide | N,N-Dimethyl-6-bromo-chromone-3-carboxamide | HeLa | > 50 | [3] |
| Chromone-3-carboxamide | N-Benzyl-4-oxo-4H-chromene-3-carboxamide | HeLa | > 50 | [3] |
| Chromone Derivative | Epiremisporine F | HT-29 | 44.77 ± 2.70 | [5] |
| Chromone Derivative | Epiremisporine G | HT-29 | 35.05 ± 3.76 | [5] |
| Chromone Derivative | Epiremisporine H | HT-29 | 21.17 ± 4.89 | [5] |
| Chromone Derivative | Epiremisporine F | A549 | 77.05 ± 2.57 | [5] |
| Chromone Derivative | Epiremisporine G | A549 | 52.30 ± 2.88 | [5] |
| Chromone Derivative | Epiremisporine H | A549 | 31.43 ± 3.01 | [5] |
| 3-Benzylidenechromanone | Derivative 1 | HCT 116 | ~8-20 | [6] |
| 3-Benzylidenechromanone | Derivative 1 | SW620 | ~8-20 | [6] |
| 3-Benzylidenechromanone | Derivative 1 | LoVo | ~8-20 | [6] |
| 3-Benzylidenechromanone | Derivative 1 | Caco-2 | ~8-20 | [6] |
| 3(4-oxo-4H-chromen-3-yl)acrylic acid amide | A1 (with 4"-phenol) | MCF-7 | 37.13 | |
| 3(4-oxo-4H-chromen-3-yl)acrylic acid amide | A2 (with 3"-phenol) | MCF-7 | < 50 | |
| 3(4-oxo-4H-chromen-3-yl)acrylic acid amide | A4 (with butyl) | MCF-7 | < 50 | |
| 3(4-oxo-4H-chromen-3-yl)acrylic acid amide | A5 (with phenyl) | MCF-7 | < 50 | |
| Furoxan derivative of chromone | Compound 15a | K562 | Potent | [7] |
| Chromone-2-carboxamide | N-(2-furylmethylene) derivative (15) | MDA-MB-231 | 14.8 | [8] |
| Chromone-2-carboxamide | α-methylated N-benzyl derivative (17) | MDA-MB-231 | 17.1 | [8] |
Signaling Pathway: Intrinsic Apoptosis
The anticancer activity of many chromone derivatives is attributed to their ability to induce apoptosis. The intrinsic, or mitochondrial, pathway is a common mechanism. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak, which in turn increase the permeability of the mitochondrial outer membrane. This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates caspase-9, which subsequently activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death. The anti-apoptotic protein Bcl-2 can inhibit this process. Some chromone derivatives have been shown to downregulate Bcl-2 and upregulate Bax, thereby promoting apoptosis[5][7].
Intrinsic apoptosis pathway induced by chromone derivatives.
Antimicrobial Activity
This compound derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.
Quantitative Data for Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values in µg/mL for selected this compound derivatives against various microorganisms.
| Derivative Type | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3-Formylchromone | 6-Bromo-3-formylchromone | Escherichia coli (UPEC) | 20 | [2][9] |
| 3-Formylchromone | 6-Chloro-3-formylchromone | Escherichia coli (UPEC) | 20 | [2][9] |
| 3-Formylchromone | 3-Formyl-6-isopropylchromone | Escherichia coli (UPEC) | 50 | [2][9] |
| 3(4-oxo-4H-chromen-3-yl)acrylic acid amide | A1 | Escherichia coli | 100 | |
| 3(4-oxo-4H-chromen-3-yl)acrylic acid amide | A1 | Proteus vulgaris | 100 | |
| Chromone-tetrazole | Compound 51 | Pseudomonas aeruginosa | 20 | [10] |
| Chroman-4-one derivative | Compound 1 | Candida albicans | - | [5] |
| Chroman-4-one derivative | Compound 2 | Candida albicans | - | [5] |
| Homoisoflavonoid derivative | Compound 21 | Candida species | Potent | [5] |
| Chromone derivative | Compound 5 | Staphylococcus aureus | - | [3] |
| Chromone derivative | Compound 5 | Escherichia coli | - | [3] |
| Chromone derivative | Compound 2 | Escherichia coli | - | [3] |
Antioxidant Activity
The antioxidant properties of chromone derivatives are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The presence of hydroxyl groups on the chromone ring system enhances this activity.
Quantitative Data for Antioxidant Activity
The following table summarizes the in vitro antioxidant activity (IC₅₀ values in µg/mL) of selected this compound derivatives.
| Derivative Type | Specific Derivative | Assay | IC₅₀ (µg/mL) | Reference |
| 3(4-oxo-4H-chromen-3-yl)acrylic acid amide | A1 (with 4"-phenol) | DPPH | 0.6 | |
| 3(4-oxo-4H-chromen-3-yl)acrylic acid amide | A2 (with 3"-phenol) | DPPH | 1.0 | |
| 3(4-oxo-4H-chromen-3-yl)acrylic acid amide | A3 (with methyl) | DPPH | 1.0 | |
| 3(4-oxo-4H-chromen-3-yl)acrylic acid amide | A4 (with butyl) | DPPH | 1.0 | |
| 3(4-oxo-4H-chromen-3-yl)acrylic acid amide | A5 (with phenyl) | DPPH | 0.5 |
Anti-inflammatory Activity
Chromone derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways, such as cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) pathway.
Quantitative Data for Anti-inflammatory Activity
The following table presents the in vitro anti-inflammatory activity (IC₅₀ values in µM) of selected chromone derivatives.
| Derivative Type | Specific Derivative | Target/Assay | IC₅₀ (µM) | Reference |
| Chromone-sulfonamide | Compound 4i | PGE₂ inhibition | 28.83 ± 0.06 | [11] |
| Chromone-sulfonamide | Compound 4i | NO inhibition | 36.95 ± 3.9 | [11] |
| Chromone derivative | Q7-9 | PGE₂ inhibition | 0.209 ± 0.022 | [11] |
| Chromone derivative | Q7-9 | COX-2 inhibition | 0.121 ± 0.010 | [11] |
| Chromone derivative | Q7-25 | PGE₂ inhibition | 0.267 ± 0.017 | [11] |
| Chromone derivative | Q7-25 | COX-2 inhibition | 0.228 ± 0.021 | [11] |
| Chromone derivative | Q7-26 | PGE₂ inhibition | 0.161 ± 0.018 | [11] |
| Chromone derivative | Q7-26 | COX-2 inhibition | 0.137 ± 0.004 | [11] |
| Chromone derivative | Epiremisporine G (2) | Superoxide anion release | 31.68 ± 2.53 | [5] |
| Chromone derivative | Epiremisporine H (3) | Superoxide anion release | 33.52 ± 0.42 | [5] |
Signaling Pathway: NF-κB Inhibition
The NF-κB signaling pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the freed NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain chromone derivatives have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB activation[12].
Inhibition of the NF-κB signaling pathway by chromone derivatives.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of this compound derivatives.
Synthesis of this compound (General Vilsmeier-Haack Protocol)
This protocol is a general guideline and may require optimization for specific substrates[1][2][13].
-
Reaction Setup: To a stirred solution of the appropriate 2-hydroxyacetophenone (1 equivalent) in anhydrous dimethylformamide (DMF, ~5-10 volumes), cool the mixture to 0 °C in an ice bath.
-
Vilsmeier Reagent Addition: Add phosphorus oxychloride (POCl₃, ~3-4 equivalents) dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Precipitation and Filtration: The product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to afford the pure this compound derivative.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability[14][15][16][17].
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the chromone derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging activity of antioxidant compounds[1][18][19].
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare serial dilutions of the chromone derivatives in methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample solution (e.g., 100 µL) to the DPPH solution (e.g., 100 µL). Include a blank (methanol) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH free radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.
COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response[20][21][22][23].
-
Reagent Preparation: Prepare the necessary reagents, including COX-2 enzyme, a fluorescent probe, arachidonic acid (the substrate), and a known COX-2 inhibitor as a positive control (e.g., celecoxib).
-
Reaction Setup: In a 96-well plate, add the COX-2 enzyme, the fluorescent probe, and the test compound (chromone derivative) at various concentrations. Include a control without the inhibitor.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the control. The IC₅₀ value is then determined from the dose-response curve.
Conclusion
This compound and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility and the ease of functionalization of the aldehyde group make them attractive scaffolds for the development of novel therapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this versatile chemical entity in the pursuit of new treatments for cancer, infectious diseases, and inflammatory disorders. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize the potency and pharmacokinetic properties of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. naturalspublishing.com [naturalspublishing.com]
- 5. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum [mdpi.com]
- 6. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer [mdpi.com]
- 7. Antiproliferative chromone derivatives induce K562 cell death through endogenous and exogenous pathways [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidative Stress and Antimicrobial Activity of Chromium(III) and Ruthenium(II) Complexes on Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. merckmillipore.com [merckmillipore.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. scribd.com [scribd.com]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. mdpi.com [mdpi.com]
- 20. korambiotech.com [korambiotech.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. mdpi.com [mdpi.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Chromone-3-carboxaldehyde: A Pivotal Intermediate in the Landscape of Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 23, 2025
Abstract
Chromone-3-carboxaldehyde, a versatile heterocyclic aldehyde, has emerged as a cornerstone in the synthesis of a diverse array of bioactive molecules. Its unique chemical architecture, featuring a reactive formyl group conjugated to the chromone core, provides a facile entry point for the construction of complex molecular scaffolds. This technical guide delineates the synthesis, chemical properties, and extensive applications of this compound as a key intermediate in medicinal chemistry. It provides a comprehensive overview of its role in the development of novel therapeutic agents targeting a spectrum of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Detailed experimental protocols for the synthesis of this compound and its derivatives, alongside a compilation of their quantitative biological activities, are presented to facilitate further research and drug discovery endeavors.
Introduction
The chromone scaffold, a benzopyran-4-one ring system, is a privileged structure in medicinal chemistry, frequently found in natural products and synthetic compounds with significant pharmacological activities.[1] Among the various functionalized chromones, this compound (also known as 3-formylchromone) stands out as a particularly valuable synthetic intermediate.[2] Its aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, including condensations, cycloadditions, and multicomponent reactions, enabling the generation of diverse libraries of compounds.[3][4]
This guide will explore the pivotal role of this compound in the synthesis of medicinally relevant compounds, providing researchers and drug development professionals with a detailed resource to leverage its synthetic potential.
Physicochemical Properties
This compound is an orange crystalline powder. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 17422-74-1 | [5] |
| Molecular Formula | C₁₀H₆O₃ | [5] |
| Molecular Weight | 174.15 g/mol | [5] |
| Melting Point | 151-153 °C | [5] |
| Appearance | Orange/Crystalline Powder | [5] |
| Solubility | Soluble in DMF and DMSO |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, which utilizes a 2-hydroxyacetophenone as the starting material.[1]
Vilsmeier-Haack Reaction: An Experimental Protocol
This protocol describes the synthesis of this compound from 2-hydroxyacetophenone.
Materials:
-
2-hydroxyacetophenone
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (3 equivalents) dropwise to the DMF while maintaining the temperature between 0-5 °C. Stir the mixture for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the 2-hydroxyacetophenone solution dropwise to the Vilsmeier reagent, keeping the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Quench the reaction by pouring the mixture into a beaker of crushed ice.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol or methanol to afford this compound.[1]
Yields: The yields for the synthesis of various substituted chromone-3-carboxaldehydes via the Vilsmeier-Haack reaction typically range from 46% to 94%, depending on the substituents on the starting 2-hydroxyacetophenone.[1][6]
This compound as a Synthetic Intermediate
The reactivity of the aldehyde group and the electrophilic nature of the C2-C3 double bond in the chromone ring make this compound a versatile precursor for a wide range of heterocyclic compounds.
Synthesis of Chromone-3-carboxamides
Chromone-3-carboxamides are synthesized in a two-step process from this compound.
References
- 1. Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 17422-74-1 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Synthesis of Novel Chromone-3-Carboxaldehyde Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among its derivatives, chromone-3-carboxaldehydes are particularly valuable as versatile intermediates for the synthesis of more complex, biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the synthesis of novel chromone-3-carboxaldehyde analogs, focusing on established experimental protocols, quantitative data, and insights into their mechanisms of action.
Data Presentation: Synthesis and Characterization
The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of chromone-3-carboxaldehydes from readily available 2-hydroxyacetophenones.[3][4] The reaction typically involves the use of a Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a formylating agent.[3] The yields of this reaction are generally good, and the method is amenable to a variety of substituents on the aromatic ring.
Below is a summary of reported yields and characterization data for the synthesis of various this compound analogs.
| Starting Material (2-Hydroxyacetophenone Derivative) | Product (this compound Derivative) | Yield (%) | Melting Point (°C) | Reference |
| 2-Hydroxyacetophenone | 4-Oxo-4H-chromene-3-carbaldehyde | 55 | 150-152 | [5] |
| 2-Hydroxy-5-methylacetophenone | 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde | 94 | 173-176 | [1] |
| 2-Hydroxy-5-bromoacetophenone | 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde | 76.9 | 195-197 | [5] |
| 2-Hydroxy-5-chloroacetophenone | 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde | Not Specified | Not Specified | [5] |
| 2-Hydroxy-6-methylacetophenone | 7-Methyl-4-oxo-4H-chromene-3-carbaldehyde | Not Specified | Not Specified | |
| 2,5-Dihydroxyacetophenone | 6-Hydroxy-4-oxo-4H-chromene-3-carbaldehyde | Not Specified | Not Specified | |
| 3-Allyl-2-hydroxyacetophenone | 8-Allyl-4-oxo-4H-chromene-3-carboxaldehyde | Not Specified | Not Specified | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound analogs.
Protocol 1: Synthesis of 4-Oxo-4H-chromene-3-carbaldehyde via Vilsmeier-Haack Reaction[1][3]
Materials:
-
2-Hydroxyacetophenone
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the DMF while maintaining the temperature at 0-5 °C. Stir for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the 2-hydroxyacetophenone solution dropwise to the Vilsmeier reagent, keeping the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring to hydrolyze the intermediate.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from ethanol to afford the pure 4-oxo-4H-chromene-3-carbaldehyde.
Protocol 2: Synthesis of Substituted Chromone-3-carboxamides from Chromone-3-carboxaldehydes[1]
This protocol outlines the conversion of the aldehyde functionality into a carboxamide, a common derivatization to explore structure-activity relationships.
Step 1: Oxidation to Carboxylic Acid
-
Dissolve the substituted this compound in a suitable solvent (e.g., a mixture of dichloromethane and water).
-
Add sodium chlorite and sulfamic acid to the solution.
-
Stir the reaction at room temperature until the oxidation is complete (monitored by TLC).
-
Extract the carboxylic acid product into an organic solvent, dry, and concentrate to obtain the crude acid.
Step 2: Amide Formation
-
Suspend the crude chromone-3-carboxylic acid in an anhydrous solvent like dichloromethane (DCM).
-
Add thionyl chloride (SOCl₂) to the suspension to form the acid chloride in situ.
-
In a separate flask, dissolve the desired amine and triethylamine (a base) in DCM.
-
Slowly add the in situ generated acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to stir at room temperature for several hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude carboxamide.
-
Purify the product by recrystallization or column chromatography.
Signaling Pathways and Biological Activities
Chromone derivatives have been shown to modulate various signaling pathways, contributing to their diverse pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities.
Many chromone derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase CK2 pathways.[7] Their anti-inflammatory properties are often attributed to the inhibition of pro-inflammatory mediators like nitric oxide (NO).[2] In the context of neurodegenerative diseases, certain chromone derivatives have shown potential as inhibitors of monoamine oxidase B (MAO-B) and as ligands for adenosine receptors.[8]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Electrophilic Nature of the C-2 Position in Chromone-3-Carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The reactivity of the chromone ring system is complex and versatile, offering multiple sites for functionalization. This technical guide focuses specifically on the electrophilic nature of the C-2 position in chromone-3-carboxaldehyde, a key synthon for the development of novel therapeutics. The presence of electron-withdrawing groups at the C-3 and C-4 positions significantly enhances the electrophilicity at C-2, making it a prime target for nucleophilic attack. This guide provides a detailed analysis of the electronic factors governing this reactivity, summarizes key reactions and quantitative data, presents detailed experimental protocols, and visualizes the underlying chemical principles.
Electronic Structure and Inherent Reactivity
The unique reactivity of this compound stems from its electronic architecture. The chromone nucleus consists of a benzene ring fused to a γ-pyrone ring. The C-4 carbonyl group, in conjugation with the C-2/C-3 double bond, acts as a powerful electron-withdrawing group. This effect is further amplified by the presence of the carboxaldehyde group at the C-3 position.
This electronic arrangement creates a polarized system where the C-2 position becomes electron-deficient and, therefore, highly electrophilic. It is susceptible to conjugate or Michael-type additions by a wide range of nucleophiles.[1][2] The attack of a nucleophile at this position is often the initial step in a variety of transformations, including ring-opening reactions and the synthesis of complex heterocyclic systems.[3]
Caption: Key electrophilic centers in this compound.
The resonance structures of the chromone ring illustrate the delocalization of electron density, which results in a partial positive charge (δ+) at the C-2 position, confirming its electrophilic character.
Caption: Resonance forms showing C-2 electrophilicity.
Reactions Driven by C-2 Electrophilicity
The electrophilic C-2 position is the focal point for a multitude of synthetic transformations. Nucleophilic attack at this site is a cornerstone for building molecular complexity from the this compound template.
Michael Addition Reactions
The most characteristic reaction highlighting the electrophilicity of the C-2 position is the Michael (or conjugate) addition. Chromones are frequently employed as electrophilic partners in this reaction.[1] Various carbon and heteroatom nucleophiles can add across the C-2/C-3 double bond.
Common Nucleophiles:
-
Nitrogen Nucleophiles: Amines, hydrazines, and heterocyclic amines.
-
Carbon Nucleophiles: Enolates, organometallic reagents, and active methylene compounds.
-
Sulfur Nucleophiles: Thiols and thiophenols.
These reactions typically lead to the formation of 2-substituted-2,3-dihydrochromen-4-one derivatives (chromanones), which are valuable intermediates in pharmaceutical synthesis.
Ring-Opening and Rearrangement Reactions
Nucleophilic attack at the C-2 position can induce the opening of the pyrone ring, a common pathway in chromone chemistry.[3] This process is often facilitated by the formation of a stable phenolate intermediate. The resulting acyclic compound can then undergo subsequent intramolecular reactions to form new heterocyclic or carbocyclic systems, demonstrating the synthetic utility of this transformation. For instance, reaction with hydrazines can lead to the formation of pyrazoles.
Quantitative Data on C-2 Reactivity
The reactivity of the C-2 position can be quantified through reaction yields, which are influenced by the nature of the nucleophile and the substituents on the chromone ring. The following tables summarize representative data from the literature.
Table 1: Michael Addition of Amines to this compound Derivatives
| Entry | Chromone Substituent | Amine Nucleophile | Product Yield (%) | Reference |
| 1 | 6-H | Piperidine | 85 | [3] |
| 2 | 6-Br | Morpholine | 92 | [3] |
| 3 | 6-Cl | Pyrrolidine | 88 | [3] |
| 4 | 6-H | Aniline | 75 | [3] |
Table 2: Synthesis of Pyrazole Derivatives via Ring-Opening
| Entry | Chromone Substituent | Hydrazine Derivative | Product Yield (%) | Reference |
| 1 | 6-H | Hydrazine hydrate | 90 | [4] |
| 2 | 6-Br | Phenylhydrazine | 82 | [4] |
| 3 | 6-Cl | Hydrazine hydrate | 93 | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility in research and development. The following protocols are adapted from published literature for key transformations involving the C-2 position of this compound.
Protocol 1: Synthesis of this compound (Vilsmeier-Haack Formylation)
This protocol describes the foundational synthesis of the target molecule from a substituted 2-hydroxyacetophenone.[2][5]
Caption: Workflow for Vilsmeier-Haack formylation.
Procedure:
-
A solution of 2-hydroxyacetophenone (1.0 eq) in N,N-dimethylformamide (DMF, 5-7 mL per gram of acetophenone) is cooled to 0°C in an ice bath.
-
Phosphorus oxychloride (POCl₃, 3.0-4.0 eq) is added dropwise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The mixture is then carefully poured into a beaker of crushed ice with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried to afford the crude this compound.
-
Recrystallization from ethanol or an appropriate solvent yields the purified product.
Protocol 2: Michael Addition of a Thiol Nucleophile to this compound
This protocol illustrates a typical conjugate addition reaction at the C-2 position.
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (10 mL), add the desired thiol (e.g., thiophenol, 1.1 eq).
-
Add a catalytic amount of a base, such as triethylamine (Et₃N, 0.1 eq), to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the 2-thio-substituted chromanone derivative.
Conclusion
The C-2 position of this compound is a highly activated electrophilic center, a characteristic endowed by the powerful electron-withdrawing capabilities of the conjugated C-4 keto and C-3 aldehyde functionalities. This inherent reactivity makes it a versatile handle for synthetic chemists, enabling a plethora of transformations initiated by nucleophilic attack. Understanding and harnessing the electrophilic nature of the C-2 position is paramount for the rational design and synthesis of novel chromone-based compounds with significant potential in drug discovery and materials science. The methodologies and data presented in this guide serve as a comprehensive resource for professionals engaged in the exploration of this privileged heterocyclic scaffold.
References
- 1. Organocatalysed C-2 and C-3 functionalisation of chromones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01129A [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
In Silico Exploration of Chromone-3-Carboxaldehyde Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromone-3-carboxaldehyde and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features make them valuable intermediates in the synthesis of a wide array of biologically active molecules.[1] In silico methodologies, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and quantitative structure-activity relationship (QSAR) modeling, have become indispensable tools in the rational design and development of novel therapeutics based on this scaffold. This technical guide provides an in-depth overview of the in silico studies of this compound derivatives, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to aid researchers in this field.
Synthesis of this compound Derivatives
The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of chromone-3-carbaldehydes from 2-hydroxyacetophenones.[2][3] This reaction utilizes a Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group.[2]
Experimental Protocol: Vilsmeier-Haack Reaction[2]
-
Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous DMF (3 equivalents). Cool the flask in an ice-salt bath to 0-5 °C. Slowly add POCl₃ (3 equivalents) dropwise while maintaining the temperature. Stir the mixture for 30-60 minutes at this temperature.
-
Reaction with 2-Hydroxyacetophenone: Dissolve the substituted 2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, ensuring the temperature is maintained at 0-5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to 60-70 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring to hydrolyze the intermediate.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure this compound derivative.
In Silico Biological Activity Studies
In silico studies have been instrumental in identifying and optimizing the therapeutic potential of this compound derivatives against a range of diseases, including cancer, diabetes, and inflammation.
Anticancer Activity
Chromone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4] Molecular docking studies have been employed to elucidate their mechanism of action, often involving the inhibition of key enzymes and proteins in cancer-related signaling pathways.
One of the crucial signaling pathways implicated in cancer is the Mitogen-Activated Protein Kinase (MAPK) pathway, which regulates cell proliferation, differentiation, and apoptosis.[5][6] In silico studies have shown that chromone derivatives can modulate this pathway.
Caption: MAPK Signaling Pathway Inhibition by Chromone Derivatives.
Anti-Diabetic Activity
In silico studies have identified 6-substituted 3-formyl chromone derivatives as potential anti-diabetic agents, with a particular focus on the inhibition of Insulin-Degrading Enzyme (IDE).[7][8] IDE is a key enzyme responsible for the degradation of insulin, and its inhibition can lead to prolonged insulin action.
Table 1: Molecular Docking Scores of 6-Substituted 3-Formyl Chromone Derivatives against IDE [7]
| Compound | Substituent at C6 | Binding Energy (kcal/mol) |
| 1 | -H | -7.5 |
| 2 | -CH₃ | -7.9 |
| 3 | -NH₂ | -7.8 |
| 4 | -isopropyl | -8.5 |
| 5 | -OH | -7.7 |
| 6 | -OCH₃ | -7.9 |
| 7 | -F | -7.6 |
| 8 | -Cl | -7.8 |
| 9 | -Br | -7.9 |
| Dapagliflozin (Ref.) | - | -7.9 |
| Vitexin (Ref.) | - | -8.3 |
| Myricetin (Ref.) | - | -8.4 |
Anti-Inflammatory Activity
The anti-inflammatory properties of chromone derivatives have been investigated through their ability to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2).[9][10] Molecular docking studies help in understanding the binding interactions of these derivatives with the active site of COX-2. A novel chromone derivative, DCO-6, has been shown to exhibit anti-inflammatory properties by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway.[11]
Molecular Docking Protocols
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
General Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Detailed Protocol using AutoDock Vina[12]
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and existing ligands from the protein structure.
-
Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds using ADT.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Define the active site of the protein based on the co-crystallized ligand or from literature reports.
-
Set up a grid box that encompasses the entire active site using ADT. The grid parameters (center and dimensions) should be recorded.
-
-
Docking Simulation:
-
Create a configuration file specifying the paths to the prepared protein and ligand files, the grid parameters, and the exhaustiveness of the search.
-
Run the docking simulation using the AutoDock Vina executable.
-
-
Analysis of Results:
-
Analyze the output file, which contains the binding energies and the coordinates of the docked poses.
-
Visualize the protein-ligand interactions of the best-ranked pose using visualization software (e.g., PyMOL, Discovery Studio Visualizer) to identify key interactions like hydrogen bonds and hydrophobic interactions.
-
ADMET Prediction
Predicting the ADMET properties of drug candidates in the early stages of discovery is crucial to reduce the likelihood of late-stage failures. Several in silico tools are available for this purpose.
ADMET Prediction Workflow
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 9. researchgate.net [researchgate.net]
- 10. Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Isolation of Chromone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromones, a class of oxygen-containing heterocyclic compounds, are widely distributed throughout the plant and fungal kingdoms.[1] Their basic structure features a benzene ring fused to a γ-pyrone ring. This scaffold is the foundation for a vast array of natural products that exhibit a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[2][3] The therapeutic potential of chromone derivatives has positioned them as significant lead compounds in drug discovery and development.[1] This guide provides a comprehensive overview of the natural sources of chromones, detailed protocols for their isolation and purification, and an examination of their mechanism of action in relevant signaling pathways.
Natural Sources of Chromone Compounds
Chromone compounds are found in a variety of plant families. Some of the most prominent sources include the Fabaceae, Asphodelaceae, Apiaceae, and Thymelaeaceae families.[4][5] Fungi have also been identified as a source of these valuable compounds.[1]
Prominent Plant Sources
Several plant genera are particularly rich in chromone compounds, making them primary targets for natural product isolation. These include, but are not limited to:
-
Aloe (Asphodelaceae): Species such as Aloe vera are well-known for their content of chromones like aloesin and aloeresin G.[6][7] The outer green rind of the leaves is a particularly concentrated source of these compounds.[6]
-
Aquilaria (Thymelaeaceae): Commonly known as agarwood, the resinous heartwood of Aquilaria species is a rich source of 2-(2-phenylethyl)chromones, which contribute to its characteristic fragrance and medicinal properties.[1][8]
-
Cassia (Fabaceae): Various parts of plants from the Cassia genus, including the stem bark and leaves, have been found to contain a variety of chromone derivatives.[9][10][11]
-
Saposhnikovia (Apiaceae): The roots of Saposhnikovia divaricata are a significant source of chromones such as prim-O-glucosylcimifugin and cimifugin, which are valued in traditional medicine for their anti-inflammatory effects.[3][12][13]
Quantitative Data on Chromone Yields
The yield of specific chromone compounds from natural sources can vary significantly depending on the plant species, geographical location, harvesting time, and the extraction method employed. The following table summarizes representative quantitative data on the content and yield of chromones from various plant sources.
| Plant Species | Plant Part | Chromone Compound(s) | Extraction Method | Yield/Content | Reference(s) |
| Saposhnikovia divaricata | Roots | Prim-O-glucosylcimifugin | Resin Adsorption | 13.07% of crude extract | [12] |
| Cimifugin | Resin Adsorption | 2.83% of crude extract | [12] | ||
| 5-O-methylvisamminoside | Resin Adsorption | 16.91% of crude extract | [12] | ||
| Aloe vera | Fresh Leaves Rind | Aloesin | 80% Ethanol Extraction | 136.4 mg from 1 kg (approx. 0.014%) | [14] |
| Fresh Leaves Rind | Aloesin | 95% Ethanol Extraction | 196.7 mg from 1 kg (approx. 0.020%) | [14] | |
| Aquilaria sinensis | Agarwood | Total 2-(2-phenylethyl)chromones | Ethanol Extraction | Relative content increases over time with resin formation | [1][8] |
Isolation and Purification of Chromone Compounds
The isolation of pure chromone compounds from complex plant matrices requires a multi-step approach involving extraction, fractionation, and chromatographic purification. The following sections provide detailed experimental protocols for these key stages.
Experimental Workflow for Chromone Isolation
Detailed Experimental Protocols
This protocol is optimized for the extraction of chromones from the dried roots of Saposhnikovia divaricata.[3]
-
Plant Material Preparation:
-
Thoroughly dry the roots of S. divaricata to a constant weight.
-
Grind the dried roots into a fine powder using a grinder or mill.
-
Sieve the powder to achieve a particle size of approximately 0.5 mm to maximize extraction efficiency.[3]
-
-
Ultrasonic-Assisted Extraction:
-
Weigh the powdered plant material.
-
In a suitable flask, combine the powdered root and 50% ethyl alcohol (v/v) in a 1:10 weight-to-volume ratio.[3]
-
Place the flask in an ultrasonic bath.
-
Perform ultrasonic-assisted extraction for 40 minutes.[3]
-
After sonication, filter the mixture through filter paper to separate the liquid extract from the solid plant residue.
-
To maximize the yield, repeat the extraction process on the plant residue one more time under the same conditions.[3]
-
Combine the liquid extracts from both extraction steps.
-
-
Concentration:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude chromone extract.
-
This protocol describes a general procedure for the initial purification of a crude chromone extract using column chromatography.
-
Column Preparation:
-
Select an appropriate stationary phase, such as silica gel or Sephadex LH-20, based on the polarity of the target chromones.
-
Prepare a slurry of the stationary phase in a non-polar solvent (e.g., hexane for silica gel).
-
Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the packed column by running the initial mobile phase through it until the baseline is stable.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent.
-
Carefully load the dissolved sample onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., a gradient of hexane to ethyl acetate).
-
Collect the eluate in fractions of a defined volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the chromone compounds of interest.
-
Combine the fractions that show a similar profile and contain the target compounds.
-
This protocol provides a general guideline for the final purification of chromones using preparative HPLC.
-
Method Development:
-
Develop an analytical HPLC method to achieve good separation of the target chromone from impurities. This involves selecting an appropriate column (e.g., C18) and optimizing the mobile phase composition (e.g., a gradient of water and acetonitrile with a small amount of acid like formic acid).
-
Once a suitable analytical method is established, it can be scaled up for preparative HPLC.
-
-
Sample Preparation:
-
Dissolve the partially purified chromone fraction from column chromatography in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Purification:
-
Inject the prepared sample onto the preparative HPLC column.
-
Run the scaled-up gradient method.
-
Use a fraction collector to collect the eluate corresponding to the peak of the target chromone.
-
-
Purity Analysis and Concentration:
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified chromone compound.
-
Crystallization is often used as a final step to obtain highly pure chromone compounds.
-
Solvent Selection:
-
Choose a solvent or a solvent system in which the chromone compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for flavonoids and chromones include acetone, ethanol, and methanol, often in combination with water.[15]
-
-
Dissolution:
-
Dissolve the purified chromone compound in a minimal amount of the hot solvent to create a saturated solution.
-
-
Cooling and Crystal Formation:
-
Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the chromone will decrease, leading to the formation of crystals.
-
For further crystal growth, the solution can be placed in a refrigerator.
-
-
Isolation and Drying:
-
Isolate the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
-
Signaling Pathways and Mechanism of Action
Chromone derivatives have been shown to exert their biological effects, particularly their anti-inflammatory properties, by modulating specific cellular signaling pathways. One such well-studied pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.
Inhibition of the ROS-Dependent TRAF6-ASK1-p38 Signaling Pathway by a Chromone Derivative
Certain chromone derivatives have been demonstrated to inhibit the production of pro-inflammatory mediators by interfering with the activation of the p38 MAPK pathway.[1][2][16] This inhibition is achieved by reducing the levels of reactive oxygen species (ROS), which in turn disrupts the formation of a key signaling complex.[1][2][16]
As depicted in the diagram, an inflammatory stimulus such as lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), leading to the production of intracellular ROS.[1][16] ROS promotes the formation of a complex between TNF receptor-associated factor 6 (TRAF6) and apoptosis signal-regulating kinase 1 (ASK1).[1][16] This complex formation leads to the sequential phosphorylation and activation of MKK3/6 and p38 MAPK. Activated p38 MAPK then promotes the production of pro-inflammatory mediators. A novel chromone derivative has been shown to exert its anti-inflammatory effect by inhibiting the production of ROS, thereby disrupting the formation of the TRAF6-ASK1 complex and subsequent activation of the p38 MAPK pathway.[1][2][16]
Conclusion
Chromone compounds represent a diverse and biologically significant class of natural products. Their widespread occurrence in the plant kingdom, coupled with their potent pharmacological activities, makes them attractive targets for drug discovery and development. The methodologies outlined in this guide provide a framework for the systematic isolation and purification of these valuable compounds. A deeper understanding of their mechanisms of action, such as the inhibition of key inflammatory signaling pathways, will continue to fuel research into their therapeutic applications.
References
- 1. 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [Isolation-preparation and determination of chromones from Saposhnikovia divaricata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]
- 7. Extraction of Aloesin from Aloe vera Rind Using Alternative Green Solvents: Process Optimization and Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Indole Alkaloids and Chromones from the Stem Bark of Cassia alata and Their Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new chromone from Cassia nodosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole Alkaloids and Chromones from the Stem Bark of Cassia alata and Their Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of three chromones from Saposhnikovia divaricata using macroporous resins followed by preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New chromones from the roots of Saposhnikovia divaricata (Turcz.) Schischk with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN102584807A - Ethanol liquid extraction process for aloesin - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Toxicological Profile of Chromone-3-Carboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromone-3-carboxaldehyde is a key intermediate in the synthesis of a wide array of heterocyclic compounds, many of which have demonstrated significant biological activities. As a member of the chromone family, a class of compounds prevalent in the plant kingdom, it serves as a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the available toxicological data on this compound and its derivatives, outlines detailed experimental protocols for key toxicological assays, and presents logical workflows for its toxicological evaluation. While extensive quantitative toxicological data for the parent compound is limited in publicly available literature, this guide synthesizes existing information on its derivatives and provides a framework for its safety and risk assessment in a drug development context.
Introduction
This compound (4-oxo-4H-1-benzopyran-3-carboxaldehyde) is a prominent derivative of the chromone scaffold, which is a core structure in many naturally occurring compounds and synthetic drugs.[1] Its utility as a precursor for the synthesis of various biologically active molecules has been well-documented.[2] Research has indicated that derivatives of 3-formylchromone possess tumor cell-specific cytotoxicity, highlighting its potential in anticancer drug development.[1] However, a thorough understanding of its toxicological profile is paramount for its safe handling and progression in any therapeutic development pipeline. This guide aims to consolidate the current knowledge on the toxicology of this compound, focusing on cytotoxicity, genotoxicity, and in vivo toxicity.
In Vitro Cytotoxicity
Data Presentation
Table 1: Cytotoxicity of this compound Derivatives
| Compound/Derivative | Cell Line | IC50 Value | Reference |
| Derivative 41A | HeLa | Cytotoxic (qualitative) | [3] |
| Derivative 55B | HeLa | Cytotoxic (qualitative) | [3] |
| Derivative 63D | HeLa | No toxicity observed | [3] |
Note: Quantitative IC50 values for the parent compound, this compound, were not found in the reviewed literature.
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.
-
Absorbance Measurement: Agitate the plate on a shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
Visualization of Experimental Workflow
Genotoxicity
There are no specific studies in the reviewed literature that report the results of genotoxicity assays, such as the Ames test or the comet assay, for this compound. Safety data sheets for the compound do not list it as a known mutagen.[4] However, given its chemical structure and potential applications, an evaluation of its genotoxic potential is a critical component of a comprehensive toxicological assessment.
Experimental Protocols
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. The test compound is incubated with the bacterial strains, and if it is a mutagen, it will cause reverse mutations (reversions) that allow the bacteria to regain the ability to synthesize histidine and thus grow on a histidine-free medium. The assay is performed with and without a metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.
Detailed Protocol:
-
Strain Selection: Use a set of standard Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA).
-
Dose Range Finding: Perform a preliminary toxicity test to determine the appropriate concentration range of the test compound that is not overly toxic to the bacterial strains.
-
Assay Performance:
-
Mix the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer (for the non-activation condition) in a test tube.
-
Pour the mixture onto a minimal glucose agar plate (histidine-free).
-
Include negative (vehicle) and positive controls (known mutagens).
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
The comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.
Principle: Cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove membranes and cytoplasm, and then subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, will migrate away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The intensity and length of the comet tail are proportional to the amount of DNA damage.
Detailed Protocol:
-
Cell Preparation and Treatment: Treat a suspension of cells with various concentrations of this compound for a defined period.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA and expose alkali-labile sites. Apply an electric field to induce the migration of fragmented DNA.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.
Visualization of Logical Relationships
In Vivo Toxicity
Specific in vivo toxicity studies determining the LD50 (median lethal dose) of this compound are not available in the public domain. Safety data sheets classify the compound as "harmful if swallowed" (Acute Toxicity, Oral, Category 4), but do not provide quantitative data.[5][6]
One study has investigated the in vivo effects of 3-formylchromone against nitrosodiethylamine (NDEA)-mediated early hepatocellular carcinogenesis, suggesting a potential protective role.[7] However, detailed toxicological data from this study were not available in the reviewed abstract.
Experimental Protocols
This method is an alternative to the traditional LD50 test that uses fewer animals.
Principle: A single animal is dosed at a time. If the animal survives, the next animal is given a higher dose; if it dies, the next animal is given a lower dose. This process is continued until a stopping criterion is met. The LD50 is then calculated from the pattern of outcomes.
Detailed Protocol:
-
Animal Selection: Use a single sex of a standard rodent species (e.g., female Wistar rats).
-
Dosing: Administer a single oral dose of the test substance to one animal. The initial dose is selected based on available information or default values.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: Based on the outcome for the first animal, select the dose for the next animal (increase or decrease by a constant factor).
-
Data Analysis: Use the sequence of outcomes (survival or death) to calculate the LD50 and its confidence interval using a maximum likelihood method.
Visualization of Experimental Workflow
Conclusion
This compound is a valuable scaffold in medicinal chemistry with demonstrated biological activity in its derivatives. This guide provides a foundational understanding of its toxicological profile based on the currently available, albeit limited, data. While qualitative information suggests potential cytotoxicity in some derivatives and a general warning for oral toxicity, a significant data gap exists for quantitative in vitro and in vivo toxicity, as well as for genotoxicity of the parent compound. The detailed experimental protocols and logical workflows presented herein offer a clear path for researchers and drug development professionals to conduct a thorough toxicological evaluation of this compound and its future derivatives, ensuring a comprehensive understanding of their safety profiles. Further studies are imperative to fully characterize the toxicological properties of this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthetic studies and biological evaluation of chromone - 3 - carbaldehydes [univendspace.univen.ac.za]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-Formylchromone | C10H6O3 | CID 87112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 17422-74-1 [chemicalbook.com]
Quantum Chemical Insights into Chromone-3-Carboxaldehyde: A Technical Guide for Drug Discovery
An in-depth analysis of the structural, vibrational, and electronic properties of chromone-3-carboxaldehyde, a key scaffold in medicinal chemistry, through quantum chemical calculations.
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on this compound. It is intended for researchers, scientists, and drug development professionals who are interested in the computational characterization of this important molecule. The data presented herein, including optimized geometry, vibrational frequencies, and frontier molecular orbital analysis, offers valuable insights for understanding its reactivity and potential applications in drug design.
Molecular Structure and Geometry Optimization
Quantum chemical calculations, primarily using Density Functional Theory (DFT), provide a detailed understanding of the three-dimensional structure of this compound. The geometry of the molecule is optimized to find the lowest energy conformation, which corresponds to the most stable structure.
Computational methods have been employed to determine the bond lengths and angles of chromone derivatives. For instance, studies on similar structures have utilized the B3LYP functional with basis sets like 6-311++G(d,p) to achieve results that are in good agreement with experimental data.[1][2] The optimized geometric parameters are crucial for understanding the molecule's steric and electronic properties, which in turn influence its biological activity.
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for Chromone Derivatives
| Parameter | Bond/Angle | Calculated Value (Å or °) | Experimental Value (Å or °) |
| Bond Length | C=O (pyrone) | ~1.22 | ~1.22 |
| C=O (aldehyde) | ~1.21 | ~1.21 | |
| C-C (aromatic) | 1.39 - 1.41 | 1.38 - 1.40 | |
| Bond Angle | C-C-C (aromatic) | ~120 | ~120 |
| O=C-C | ~120 | ~120 |
Note: The values presented are representative and may vary slightly depending on the specific computational method and basis set used. Experimental values are provided for general comparison.
Vibrational Analysis
Vibrational spectroscopy, coupled with quantum chemical calculations, is a powerful tool for the characterization of molecular structures. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental infrared (IR) and Raman spectra. The vibrational modes are calculated from the second derivatives of the energy with respect to the atomic positions. These calculations can predict the frequencies and intensities of the vibrational bands.
For chromone derivatives, characteristic vibrational frequencies include the C=O stretching of the γ-pyrone ring and the aldehyde group, as well as C=C stretching vibrations of the aromatic ring.[3][4] DFT calculations at the B3LYP/6-31G(d,p) level have been shown to provide vibrational spectra that are in good agreement with experimental data.[5]
Table 2: Calculated and Experimental Vibrational Frequencies for Key Functional Groups of this compound Derivatives
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O Stretch | γ-Pyrone | ~1650 | 1635 - 1651 |
| C=O Stretch | Aldehyde | ~1700 | 1688 - 1697 |
| C=C Stretch | Aromatic Ring | 1550 - 1610 | 1545 - 1604 |
Note: Calculated frequencies are often scaled to better match experimental values.[6]
Electronic Properties and Frontier Molecular Orbitals
The electronic properties of a molecule are key to understanding its reactivity and potential as a drug candidate. Quantum chemical calculations can provide valuable information about the distribution of electrons within the molecule, as well as the energies of the molecular orbitals.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.[5] A smaller HOMO-LUMO gap suggests that the molecule is more reactive.
Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the molecule.[1] These calculations can help to understand the electronic transitions that occur when the molecule absorbs light.
Table 3: Calculated Electronic Properties of Chromone Derivatives
| Property | Description | Calculated Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 3.0 to 4.0 |
Note: These values are illustrative and can be influenced by the choice of functional and basis set.
Experimental and Computational Protocols
The synthesis of this compound is typically achieved through the Vilsmeier-Haack reaction, which involves the formylation of 2-hydroxyacetophenone using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[4][7]
Quantum chemical calculations are generally performed using software packages like Gaussian.[6] A typical computational workflow is as follows:
-
Structure Input: The initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The molecular geometry is optimized to a minimum energy structure using a selected level of theory, such as DFT with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)).[1][6]
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to simulate the IR spectrum.
-
Electronic Property Calculation: Single-point energy calculations are performed to determine electronic properties such as HOMO and LUMO energies, and the molecular electrostatic potential. TD-DFT can be used to calculate excited state properties and simulate the UV-Vis spectrum.[1]
Visualizing Computational Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate the relationships and workflows in quantum chemical calculations.
Caption: Workflow of Quantum Chemical Calculations.
Caption: HOMO-LUMO Energy Gap Concept.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TD-DFT calculations, dipole moments, and solvatochromic properties of 2-aminothis compound and its hydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of Chromone-3-Carboxaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the crystal structures of chromone-3-carboxaldehyde derivatives, a class of compounds recognized for their significant therapeutic potential. The chromone scaffold is a privileged structure in medicinal chemistry, and understanding the three-dimensional arrangement of its derivatives at an atomic level is crucial for rational drug design and the development of novel therapeutic agents. This document outlines the synthesis, experimental protocols for crystal structure determination, and a summary of crystallographic data for key derivatives. Furthermore, it delves into the biological context by visualizing a relevant signaling pathway modulated by chromone derivatives.
Synthesis of this compound Derivatives
The primary synthetic route to this compound and its derivatives is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of an electron-rich aromatic precursor, typically a substituted 2'-hydroxyacetophenone, using a Vilsmeier reagent prepared from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][4][5] The general scheme involves the reaction of the corresponding substituted 2'-hydroxyacetophenone with the Vilsmeier reagent, followed by hydrolysis to yield the desired this compound derivative.[6]
General Experimental Protocol for Synthesis
A solution of the appropriately substituted 2'-hydroxyacetophenone in dry N,N-dimethylformamide (DMF) is cooled in an ice bath.[6][7] Phosphorus oxychloride (POCl₃) is then added dropwise with constant stirring.[6][7] After the addition is complete, the reaction mixture is stirred at room temperature for several hours.[6] The reaction is subsequently quenched by pouring it into ice-cold water.[6] The resulting precipitate, the this compound derivative, is collected by filtration, washed with water, and dried.[6][7] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.[6][8]
Crystal Structure Determination: Experimental Protocol
The determination of the crystal structure of this compound derivatives is achieved through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in a suitable solvent, such as N,N-dimethylformamide, ethyl acetate, or a mixture of solvents, at room temperature.[8][9]
X-ray Data Collection and Processing
A single crystal of suitable size and quality is mounted on a goniometer head of a diffractometer.[10] The diffraction data is collected at a low temperature, typically around 100 K, to minimize thermal vibrations.[10] The instrument is usually equipped with a graphite-monochromated Mo Kα or Cu Kα radiation source.[10] The data are collected using a series of ω or φ scans to cover a significant portion of the reciprocal space. The collected diffraction images are then processed, which includes integration of the reflection intensities and correction for various experimental factors, such as absorption.[10]
Structure Solution and Refinement
The crystal structure is solved using direct methods or Patterson methods, and the structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Crystallographic Data of Selected Derivatives
The following tables summarize the crystallographic data for this compound and some of its halogenated derivatives. The introduction of different substituents on the chromone ring can influence the crystal packing and intermolecular interactions.
Table 1: Crystal Data and Structure Refinement for this compound Derivatives
| Parameter | This compound | 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde[9] | 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde[10] | 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde[8] | 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde[11] |
| Chemical Formula | C₁₀H₆O₃ | C₁₀H₅ClO₃ | C₁₀H₅BrO₃ | C₁₀H₅FO₃ | C₁₁H₈O₃ |
| Formula Weight | 174.15 | 208.59 | 253.05 | 192.14 | 188.17 |
| Crystal System | Monoclinic | Monoclinic | Triclinic | Monoclinic | Triclinic |
| Space Group | P2₁/c | P2₁/n | P-1 | P2₁/n | P-1 |
| a (Å) | 10.334(3) | 9.9230(10) | 6.5743(18) | 7.8280(10) | 6.6945(7) |
| b (Å) | 6.877(2) | 7.0420(10) | 6.967(3) | 7.0860(10) | 7.1079(7) |
| c (Å) | 11.026(3) | 11.9690(10) | 10.350(4) | 13.911(2) | 10.3032(11) |
| α (°) | 90 | 90 | 71.02(3) | 90 | 71.593(2) |
| β (°) | 103.13(3) | 99.410(10) | 85.53(3) | 98.810(10) | 84.962(2) |
| γ (°) | 90 | 90 | 70.67(3) | 90 | 69.843(2) |
| Volume (ų) | 762.5(4) | 825.25(17) | 422.8(3) | 762.6(2) | 436.57(8) |
| Z | 4 | 4 | 2 | 4 | 2 |
| Temperature (K) | 293 | 100 | 100 | 100 | 273 |
| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα (0.71073) | Mo Kα (0.71073) | Mo Kα (0.71073) | Mo Kα (0.71073) |
| R-factor (%) | 4.9 | 3.6 | 3.0 | 3.6 | 4.9 |
Visualizations: Workflows and Signaling Pathways
To provide a clearer understanding of the processes and biological implications, the following diagrams have been generated using Graphviz (DOT language).
Experimental Workflow
Caption: Experimental workflow from synthesis to crystal structure determination.
Anti-inflammatory Signaling Pathway
Some chromone derivatives have been shown to exhibit anti-inflammatory properties by inhibiting the TRAF6-ASK1-p38 signaling pathway.[12][13][14] The following diagram illustrates this mechanism.
Caption: Inhibition of the TRAF6-ASK1-p38 pathway by a chromone derivative.
Pro-Apoptotic Signaling Pathway in Cancer Cells
Several chromone derivatives have demonstrated anticancer activity by inducing apoptosis through the modulation of the Bcl-2 family of proteins and subsequent activation of caspases.[15][16]
Caption: Pro-apoptotic mechanism of a chromone derivative in cancer cells.
This guide serves as a foundational resource for researchers engaged in the study and development of this compound derivatives. The provided data and protocols offer a practical framework for synthesis and structural analysis, while the visualized signaling pathways highlight the therapeutic potential of this important class of compounds.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Crystal structure of 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Chromone-3-Carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing chromone-3-carboxaldehyde as a versatile starting material. This compound, a derivative of the privileged chromone scaffold, serves as a key building block in the construction of diverse heterocyclic systems of significant interest in medicinal chemistry and drug discovery. The protocols outlined herein describe the synthesis of pyrazoles, isoxazoles, pyrimidines, and benzodiazepines, complete with quantitative data, detailed methodologies, and visual representations of workflows and reaction pathways.
Introduction
Chromones (4H-chromen-4-ones) and their derivatives are a prominent class of oxygen-containing heterocyclic compounds, widely recognized for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] this compound, in particular, is a valuable synthetic intermediate due to the presence of multiple reactive sites: the aldehyde group, the α,β-unsaturated ketone system, and the electrophilic C-2 position of the pyrone ring.[3][4] This reactivity allows for a variety of chemical transformations, including condensation reactions, cycloadditions, and multicomponent reactions, to generate a diverse array of fused and substituted heterocyclic compounds.[3][4]
This collection of protocols is intended to serve as a practical guide for researchers in organic and medicinal chemistry, providing robust and reproducible methods for the synthesis of novel heterocyclic entities with potential therapeutic applications.
Synthesis of the Starting Material: this compound
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, starting from readily available 2-hydroxyacetophenones.[5]
Vilsmeier-Haack Reaction: General Protocol
Reaction Scheme:
Caption: General scheme for the Vilsmeier-Haack synthesis of this compound.
Experimental Protocol:
-
Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0-5 °C using an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 3.0 eq.) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent (a pale yellow solid).
-
Reaction with 2-Hydroxyacetophenone: Dissolve the substituted 2-hydroxyacetophenone (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Add the 2-hydroxyacetophenone solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture and pour it slowly into a beaker containing crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure this compound.
Quantitative Data:
| Starting Material (2-Hydroxyacetophenone) | Product (this compound) | Yield (%) | Reference |
| 2-Hydroxyacetophenone | 4-Oxo-4H-chromene-3-carboxaldehyde | 55 | |
| 2-Hydroxy-5-methylacetophenone | 6-Methyl-4-oxo-4H-chromene-3-carboxaldehyde | 94 | |
| 2-Hydroxy-5-chloroacetophenone | 6-Chloro-4-oxo-4H-chromene-3-carboxaldehyde | 85 | |
| 2-Hydroxy-5-bromoacetophenone | 6-Bromo-4-oxo-4H-chromene-3-carboxaldehyde | 77 | |
| 2-Hydroxy-4-methoxyacetophenone | 7-Methoxy-4-oxo-4H-chromene-3-carboxaldehyde | 68 |
Synthesis of Pyrazole Derivatives
Pyrazole moieties can be readily synthesized from this compound through condensation reactions with hydrazine derivatives.
Synthesis of Chromone-Substituted Pyrazoles
Reaction Workflow:
Caption: Workflow for the synthesis of pyrazole derivatives.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in ethanol, add hydrazine hydrate (1.2 eq.) and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyrazole derivative.
Quantitative Data for Pyrazole Synthesis:
| This compound Derivative | Hydrazine Derivative | Product | Yield (%) | Reference |
| 4-Oxo-4H-chromene-3-carboxaldehyde | Hydrazine hydrate | 4-(1H-Pyrazol-4-yl)chromen-4-one | 78 | [3] |
| 6-Methyl-4-oxo-4H-chromene-3-carboxaldehyde | Hydrazine hydrate | 6-Methyl-4-(1H-pyrazol-4-yl)chromen-4-one | 82 | [3] |
| 4-Oxo-4H-chromene-3-carboxaldehyde | Phenylhydrazine | 4-(1-Phenyl-1H-pyrazol-4-yl)chromen-4-one | 75 | [3] |
Synthesis of Isoxazole Derivatives
Isoxazoles can be prepared by the reaction of this compound with hydroxylamine hydrochloride, which proceeds through an oxime intermediate followed by cyclization.
Synthesis of Chromone-Substituted Isoxazoles
Reaction Pathway:
Caption: Pathway for the synthesis of isoxazole derivatives.
Experimental Protocol:
-
Dissolve this compound (1.0 eq.), hydroxylamine hydrochloride (1.5 eq.), and sodium acetate (1.5 eq.) in ethanol.
-
Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent.
Quantitative Data for Isoxazole Synthesis:
| This compound Derivative | Product | Yield (%) | Reference |
| 4-Oxo-4H-chromene-3-carboxaldehyde | 4-(Isoxazol-5-yl)chromen-4-one | 72 | [6] |
| 6-Chloro-4-oxo-4H-chromene-3-carboxaldehyde | 6-Chloro-4-(isoxazol-5-yl)chromen-4-one | 75 | [6] |
Synthesis of Pyrimidine Derivatives
Pyrimidines can be synthesized via the condensation of this compound with amidine derivatives in the presence of a base.
Synthesis of Chromone-Substituted Pyrimidines
Logical Relationship for Synthesis:
Caption: Logical flow for pyrimidine synthesis from this compound.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) and a suitable amidine hydrochloride (1.2 eq.) in ethanol, add potassium carbonate (2.5 eq.).
-
Reflux the reaction mixture for 8-12 hours, with TLC monitoring.
-
After completion, cool the mixture and pour it into ice water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure pyrimidine derivative.
Quantitative Data for Pyrimidine Synthesis:
| This compound Derivative | Amidine Derivative | Product | Yield (%) | Reference |
| 4-Oxo-4H-chromene-3-carboxaldehyde | Guanidine hydrochloride | 2-Amino-4-(4-oxo-4H-chromen-3-yl)pyrimidine | 65 | [7] |
| 6-Methyl-4-oxo-4H-chromene-3-carboxaldehyde | Benzamidine hydrochloride | 6-Methyl-4-(2-phenylpyrimidin-4-yl)chromen-4-one | 70 | [7] |
Synthesis of Benzodiazepine Derivatives
The synthesis of benzodiazepines involves the reaction of a chalcone derived from this compound with o-phenylenediamine.
Two-Step Synthesis of Chromone-Substituted Benzodiazepines
Experimental Workflow:
Caption: Two-step workflow for the synthesis of benzodiazepine derivatives.
Experimental Protocol:
Step 1: Synthesis of 1-phenyl-3-(4-oxo-4H-chromen-3-yl)prop-2-en-1-one (Chalcone)
-
To a solution of this compound (1.0 eq.) and acetophenone (1.0 eq.) in ethanol, add a 40% aqueous solution of potassium hydroxide dropwise at a temperature below 10 °C.[8]
-
Stir the mixture at room temperature for 48 hours.
-
Acidify the reaction mixture with glacial acetic acid and pour it onto crushed ice.
-
Filter the resulting solid, wash with water, and recrystallize from ethanol to yield the chalcone.
Step 2: Synthesis of 3-(4-Phenyl-2,3-dihydro-1,5-benzodiazepin-2-yl)chromone
-
A mixture of the chalcone from Step 1 (1.0 eq.) and o-phenylenediamine (1.1 eq.) in ethanol is refluxed for 7 hours.[8]
-
Cool the reaction mixture, and the precipitated product is filtered.
-
Wash the solid with cold ethanol and recrystallize from a suitable solvent to obtain the pure benzodiazepine derivative.
Quantitative Data for Benzodiazepine Synthesis:
| Chalcone Derivative | Binucleophile | Product | Yield (%) | Reference |
| 1-Phenyl-3-(4-oxo-4H-chromen-3-yl)prop-2-en-1-one | o-Phenylenediamine | 3-(4-Phenyl-2,3-dihydro-1,5-benzodiazepin-2-yl)chromone | 68 | [8] |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Handle all solvents and reagents with caution, referring to their respective Material Safety Data Sheets (MSDS).
Characterization
The synthesized compounds should be characterized using standard analytical techniques, including:
-
Melting Point: To determine the purity of the compound.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Spectroscopy:
By following these detailed protocols, researchers can effectively synthesize a range of biologically relevant heterocyclic compounds from the versatile starting material, this compound.
References
- 1. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ajrconline.org [ajrconline.org]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Knoevenagel Condensation with Chromone-3-carboxaldehyde: Applications and Protocols for Drug Discovery
Application Note: The Knoevenagel condensation of chromone-3-carboxaldehyde with various active methylene compounds is a powerful and versatile reaction for the synthesis of a diverse library of chromone derivatives. These products, particularly α,β-unsaturated ketones, serve as valuable scaffolds in medicinal chemistry and drug development. The inherent biological activity of the chromone nucleus, combined with the structural diversity introduced by the Knoevenagel condensation, has led to the discovery of potent anticancer, anti-inflammatory, and antimicrobial agents. This document provides detailed protocols for the synthesis of these derivatives and summarizes their biological activities, offering a valuable resource for researchers in the field.
Overview of the Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, resulting in the formation of a new carbon-carbon double bond.[1] In the context of this compound, the aldehyde group readily reacts with compounds containing a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, cyanoacetic acid, esters of malonic and acetoacetic acid) in the presence of a basic catalyst.[2][3]
The reaction is prized for its efficiency and the ability to generate complex molecules with potential therapeutic applications. The resulting α,β-unsaturated systems are excellent Michael acceptors, allowing for further functionalization and the synthesis of more complex heterocyclic systems.[4]
Synthetic Protocols and Quantitative Data
General Knoevenagel Condensation Protocol
A general procedure for the Knoevenagel condensation of this compound involves the reaction with an active methylene compound in the presence of a catalyst, often with heating. Greener protocols utilizing water as a solvent or solvent-free conditions with microwave or ultrasound irradiation have also been developed.[5][6]
Table 1: Knoevenagel Condensation of this compound with Various Active Methylene Compounds
| Entry | Active Methylene Compound | Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| 1 | Malononitrile | Piperidine | Ethanol | Reflux, 2h | 2-((4-oxo-4H-chromen-3-yl)methylene)malononitrile | 92 | [7] |
| 2 | Ethyl cyanoacetate | Piperidine | Ethanol | Reflux, 3h | Ethyl 2-cyano-3-(4-oxo-4H-chromen-3-yl)acrylate | 88 | [8] |
| 3 | Malonic acid | Pyridine | Pyridine | 110 °C, 2h | (E)-3-(4-oxo-4H-chromen-3-yl)acrylic acid | 75-85 | [9] |
| 4 | Cyanoacetic acid | Pyridine | Pyridine | 110 °C, 1h | (E)-3-(4-oxo-4H-chromen-3-yl)acrylonitrile | 56-74 | [4] |
| 5 | Phenylacetic acid | Potassium tert-butoxide | Pyridine | Reflux, 1h | (E)-3-(styryl)chromones | 66-94 | [10] |
| 6 | Thiobarbituric acid | Piperidine | Ethanol | Reflux, 4h | 5-((4-oxo-4H-chromen-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | ~85 | [1] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-((4-oxo-4H-chromen-3-yl)methylene)malononitrile
-
To a solution of this compound (1 mmol) in ethanol (10 mL), add malononitrile (1.1 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Reflux the reaction mixture for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure product.
Protocol 2: Synthesis of (E)-3-(styryl)chromones
-
To a solution of this compound (1 mmol) and the corresponding phenylacetic acid (5 mmol) in dry pyridine (10 mL), add potassium tert-butoxide (1.2 mmol).
-
Reflux the reaction mixture for 1 hour under a nitrogen atmosphere.
-
After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
The precipitated solid is filtered, washed with water, and purified by column chromatography (silica gel, hexane-ethyl acetate) to yield the desired (E)-3-styrylchromone.[10]
Biological Applications and Mechanism of Action
Derivatives synthesized through the Knoevenagel condensation of this compound have demonstrated significant potential in drug development, particularly as anticancer agents.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of these chromone derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Table 2: Anticancer Activity of Chromone Derivatives from Knoevenagel Condensation
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Chromone-thiazolidinedione conjugate (8l) | A549 (Lung) | 6.1 ± 0.02 | Induction of apoptosis, ROS generation, Bcl-2 downregulation | [11] |
| Chromone-triazole conjugate (2b) | PC3 (Prostate) | 0.24 | G2/M cell cycle arrest | [12] |
| Chromone-triazole conjugate (2b) | MDA-MB-231 (Breast) | 0.32 | G2/M cell cycle arrest | [12] |
| Chromone-aminothiazole derivative (5i) | HL-60 (Leukemia) | 3.5 | Not specified | [2] |
| Chromone derivative | MCF-7 (Breast) | 29 | SIRT2 inhibition | [13] |
Signaling Pathways in Cancer
The anticancer effects of these chromone derivatives are often mediated through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bhu.ac.in [bhu.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. thieme-connect.de [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. Development of chromone-thiazolidine-2,4-dione Knoevenagel conjugates as apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
The Versatility of Chromone-3-Carboxaldehyde in Multicomponent Reactions for Drug Discovery and Organic Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chromone-3-carboxaldehyde is a highly versatile and valuable building block in organic synthesis, particularly in the realm of multicomponent reactions (MCRs). Its unique structural features, including a reactive aldehyde group, an electrophilic C2 position, and a Michael acceptor system, allow for the rapid and efficient construction of complex heterocyclic scaffolds.[1] These scaffolds, often possessing fused pyran, pyridine, and other heterocyclic rings, are of significant interest in medicinal chemistry due to their diverse biological activities. This document provides an overview of the applications of this compound in MCRs, detailed experimental protocols for key reactions, and insights into the biological relevance of the synthesized compounds.
Application Notes
This compound serves as a linchpin in a variety of MCRs, enabling the synthesis of a diverse array of fused heterocyclic systems. These reactions are prized for their atom economy, operational simplicity, and the ability to generate molecular complexity in a single step.
Synthesis of Chromone-Linked Naphthopyrans:
One notable application is the one-pot, three-component reaction of a 6-substituted this compound, β-naphthol, and an active methylene compound like dimedone or Meldrum's acid. This reaction, typically carried out in acetic acid, leads to the formation of chromone-linked naphthopyrans.[2][3] The choice of the active methylene compound influences the final product structure. These compounds are of interest for their potential photophysical and biological properties.
Synthesis of Chromeno[2,3-b]pyridines:
A significant area of application for this compound is in the synthesis of chromeno[2,3-b]pyridines, a class of compounds with a wide range of pharmacological activities. These are typically synthesized through a multicomponent reaction involving this compound (or its derivatives like 2-aminothis compound), an active methylene compound (e.g., malononitrile, cyanoacetamide, ethyl cyanoacetate), and an amine or ammonia source.[4][5] The reaction often proceeds via a domino Knoevenagel condensation/Michael addition/cyclization sequence.
Biological Significance and Signaling Pathways:
Derivatives of chromone have been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][6] For instance, a novel chromone derivative, DCO-6, has been demonstrated to exhibit significant anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators. Mechanistic studies revealed that DCO-6 exerts its effect by suppressing the production of reactive oxygen species (ROS) and subsequently inhibiting the TRAF6-ASK1-p38 signaling pathway.[2] This highlights the potential of chromone-based compounds in modulating key inflammatory signaling cascades.
Quantitative Data Summary
The following tables summarize the quantitative data for selected multicomponent reactions involving this compound and its derivatives.
Table 1: Three-Component Synthesis of Chromone-Linked Naphthopyrans [3]
| Entry | R | Active Methylene Compound | Product | Yield (%) |
| 1 | H | Dimedone | 3,3-dimethyl-11-(4-oxo-4H-1-benzopyran-3-yl)-1,2,3,4-tetrahydronaphtho[2,1-b]-1-benzopyran-11H-1-one | 62 |
| 2 | Cl | Dimedone | 3,3-dimethyl-11-(6-chloro-4-oxo-4H-1-benzopyran-3-yl)-1,2,3,4-tetrahydronaphtho[2,1-b]-1-benzopyran-11H-1-one | 66 |
| 3 | H | Meldrum's Acid | 1-benzopyrano[2,3-b]naphtho[1,2-e]pyran-7aH,13H-13-one | Not Specified |
| 4 | Cl | Meldrum's Acid | Chloro-substituted 1-benzopyrano[2,3-b]naphtho[1,2-e]pyran-7aH,13H-13-one | Not Specified |
Table 2: Synthesis of 9-Allyl-2-amino-5-oxo-5H-chromeno[2,3-b]pyridines [4]
| Entry | Active Methylene Compound | Product | Yield (%) |
| 1 | Malononitrile | 9-Allyl-2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile | Not Specified |
| 2 | Cyanoacetamide | 9-Allyl-2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide | Not Specified |
| 3 | Ethyl cyanoacetate | Ethyl 9-allyl-2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate | Not Specified |
| 4 | Phenylthioacetonitrile | 9-Allyl-2-amino-3-(phenylthio)-5H-chromeno[2,3-b]pyridin-5-one | Not Specified |
| 5 | Ethyl acetoacetate | Ethyl 9-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate | Not Specified |
| 6 | Ethyl benzoylacetate | 9-Allyl-2-phenyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate | Not Specified |
| 7 | Barbituric acid | 9-Allyl-1,3-dihydro-5H-chromeno[2,3-b]pyridino[2,3-d]pyrimidine-2,4,5-trione | Not Specified |
Experimental Protocols
Protocol 1: General Procedure for the Three-Component Synthesis of Chromone-Linked Naphthopyrans [3]
-
In a round-bottom flask, combine an equimolar mixture of the appropriate 6-substituted this compound (1 mmol), β-naphthol (1 mmol), and either dimedone (1 mmol) or Meldrum's acid (1 mmol).
-
Add glacial acetic acid (10 mL) to the flask.
-
Heat the reaction mixture at reflux for the appropriate time (monitor by TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent (e.g., chloroform-petroleum ether) to afford the pure chromone-linked naphthopyran.
Protocol 2: Synthesis of 9-Allyl-2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile [4]
-
To a solution of 8-allyl-2-aminothis compound (0.458 g, 2 mmol) in absolute ethanol (25 mL), add a few drops of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Add malononitrile (0.132 g, 2 mmol) to the reaction mixture.
-
Heat the reaction mixture at reflux for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
Visualizations
Caption: General workflow for multicomponent reactions.
Caption: Reaction mechanism for pyridine synthesis.
Caption: Inflammatory signaling pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of new chromeno[2,3-b]pyridines via the Friedländer reactions of 8-allyl-2-amino-4-oxo-4H-chromene-3-carboxaldehyde | European Journal of Chemistry [eurjchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Chromone-3-carboxaldehyde as a Versatile Precursor for the Synthesis of Fused Heterocyclic Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chromone-3-carboxaldehyde, a derivative of the privileged chromone scaffold, serves as a highly versatile and reactive building block in synthetic organic and medicinal chemistry. Its unique structural features, including a conjugated system with an electrophilic C-2 position, a reactive aldehyde group, and a pyrone ring susceptible to nucleophilic attack, make it an ideal starting material for the construction of a diverse array of fused heterocyclic compounds. These resulting fused systems are of significant interest due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This document provides detailed application notes and experimental protocols for the synthesis of various fused heterocycles utilizing this compound as the key precursor.
I. Synthesis of Chromone-FUSED Pyridines: Chromeno[2,3-b]pyridines
Chromeno[2,3-b]pyridines are a prominent class of fused heterocycles synthesized from this compound derivatives. These compounds have demonstrated significant biological potential, particularly as antimicrobial agents. A common synthetic strategy involves the reaction of an amino-substituted this compound with active methylene compounds.
Experimental Protocol: Synthesis of 9-Allyl-2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide
This protocol details the synthesis of a substituted chromeno[2,3-b]pyridine from 8-allyl-2-aminothis compound, which is itself derived from 8-allylthis compound.[1]
Step 1: Synthesis of 8-Allyl-2-aminothis compound (12)
-
A solution of 8-allylchromone-3-carbonitrile (9) (derived from the corresponding oxime of 8-allylthis compound) in 10% aqueous sodium hydroxide is heated.
-
The reaction mixture is then neutralized with an appropriate acid (e.g., dilute HCl) to precipitate the product.
-
The solid is filtered, washed with water, and recrystallized from a suitable solvent to yield 8-allyl-2-aminothis compound (12).
Step 2: Synthesis of 9-Allyl-2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide (16)
-
A mixture of 8-allyl-2-aminothis compound (12) (0.229 g, 1 mmol), cyanoacetamide (0.84 g, 1 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.4 mL) in absolute ethanol (20 mL) is prepared.
-
The reaction mixture is heated at reflux for 30 minutes.
-
The solid that forms during heating is filtered and recrystallized from aqueous DMF to give the final product (16).
Quantitative Data
| Compound | Molecular Formula | Yield (%) | M.P. (°C) | Spectroscopic Data |
| 16 | C₁₆H₁₃N₃O₃ | 60 | >300 | IR (KBr, cm⁻¹): 3389, 3228, 3173 (2NH₂), 1653 (C=O amide), 1624 (C=O γ-pyrone), 1604, 1545 (C=N, C=C).[1] |
Reaction Workflow
Caption: Synthesis of a chromeno[2,3-b]pyridine derivative.
II. Synthesis of Chromone-3-carboxamides
Chromone-3-carboxamides are valuable intermediates and potential bioactive molecules. They can be synthesized from chromone-3-carboxaldehydes through an oxidation-amidation sequence.
Experimental Protocol: General Synthesis of Chromone-3-carboxamides
This protocol outlines a general and efficient method for the synthesis of various chromone-3-carboxamides.
Step 1: Synthesis of Chromone-3-carboxylic acids (3a-f)
-
To a solution of the corresponding chromone-3-carbaldehyde (2a-f) in a DCM-water mixture, add sodium chlorite and sulfamic acid.
-
Stir the reaction at room temperature for 12 hours.
-
After completion, work up the reaction to isolate the chromone-3-carboxylic acid. Yields typically range from 53-61%.
Step 2: Synthesis of Chromone-3-carboxamides (5-9)
-
Activate the chromone-3-carboxylic acid (3) with thionyl chloride (SOCl₂) in situ in DCM to form the acid chloride (4).
-
To this solution, add triethylamine (Et₃N) and the appropriate amine at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Purify the product by recrystallization to obtain the desired chromone-3-carboxamide. Yields typically range from 44-64%.
Quantitative Data
| Starting Aldehyde | Product Carboxamide | Yield (%) | M.P. (°C) |
| 4-Oxo-4H-chromene-3-carbaldehyde (2a) | N,N-Dimethyl-4-oxo-4H-chromene-3-carboxamide (5a) | 55 | 150-152 |
| 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde (2b) | N,N-Dimethyl-6-fluoro-chromone-3-carboxamide (5b) | 45.7 | 170-172 |
| 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde (2c) | N,N-Dimethyl-6-chloro-chromone-3-carboxamide (5c) | - | - |
Note: Some yield and melting point data were not available in the searched literature.
Reaction Workflow
Caption: General synthesis of chromone-3-carboxamides.
III. Multicomponent Reactions for Fused Heterocycles
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a one-pot synthesis. This compound is an excellent substrate for such transformations.
Experimental Protocol: Three-Component Synthesis of Chromonyl-substituted α-aminophosphine oxides
This catalyst-free Kabachnik–Fields reaction provides a mild and efficient route to novel α-aminophosphine oxides.
-
A mixture of 3-formyl-6-methylchromone (1 mmol), a primary amine (e.g., aniline, 1 mmol), and a secondary phosphine oxide (e.g., diphenylphosphine oxide, 1 mmol) is stirred in acetonitrile at 25 °C for 1 hour.
-
The product precipitates from the reaction mixture and can be isolated by filtration.
-
Washing the solid with a suitable solvent affords the pure chromonyl-substituted α-aminophosphine oxide.
Quantitative Data
| Amine | Phosphine Oxide | Product | Yield (%) |
| Aniline | Diphenylphosphine oxide | 3-[(Diphenylphosphoryl)(phenylamino)methyl]-6-methyl-4H-chromen-4-one | 94 |
| p-Anisidine | Diphenylphosphine oxide | 3-[(Diphenylphosphoryl)(p-anisidino)methyl]-6-methyl-4H-chromen-4-one | 93 |
| 4-Chloroaniline | Diphenylphosphine oxide | 3-[(4-Chlorophenylamino)(diphenylphosphoryl)methyl]-6-methyl-4H-chromen-4-one | 94 |
Logical Relationship of the Multicomponent Reaction
Caption: Three-component synthesis of α-aminophosphine oxides.
IV. Synthesis of Chromonyl-Substituted Furanones
This compound can also be used to synthesize furanone-containing heterocyclic systems, which themselves are valuable precursors for other nitrogen-containing heterocycles and exhibit interesting biological activities.
Experimental Protocol: Synthesis of (E)-3-((2-oxo-5-arylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-ones
This protocol describes the Knoevenagel condensation of 5-arylfuran-2(3H)-ones with 4-oxo-4H-chromene-3-carboxaldehyde.[2]
-
Equimolar amounts of a 5-arylfuran-2(3H)-one and 4-oxo-4H-chromene-3-carboxaldehyde are dissolved in glacial acetic acid.
-
The reaction mixture is heated under reflux or subjected to microwave irradiation.
-
Upon cooling, the product crystallizes from the solution.
-
The solid is collected by filtration, washed, and recrystallized from a suitable solvent (e.g., benzene) to yield the pure product.
Quantitative Data
| Aryl group of Furanone | Product | Yield (thermal, %) | Yield (microwave, %) | M.P. (°C) | ¹H NMR (DMSO-d₆, δ ppm) |
| p-tolyl | (E)-3-((2-oxo-5-(p-tolyl)furan-3(2H)-ylidene)methyl)-4H-chromen-4-one | 52 | 66 | 243-245 | 9.09 (s, 1H), 8.12 (dd, 1H), 7.84-7.76 (m, 2H), 7.58-7.51 (m, 3H), 7.34 (d, 2H), 6.12 (s, 1H), 2.36 (s, 3H)[2] |
Reaction Pathway
Caption: Synthesis of a chromonyl-substituted furanone.
V. Biological Activity of Fused Heterocycles Derived from this compound
The fused heterocyclic systems synthesized from this compound often exhibit a range of biological activities. The following table summarizes some of the reported antimicrobial activities.
| Compound Class | Test Organism | Activity | MIC (µg/mL) |
| Chromeno[2,3-d]pyrimidines | Pseudomonas aeruginosa | Antibacterial | 16-64 |
| Chromeno[2,3-d]pyrimidines | Bacillus cereus | Antibacterial | 32-128 |
| Chromeno[2,3-d]pyrimidines | Staphylococcus aureus | Antibacterial | 128 |
Note: The specific compounds corresponding to these MIC values can be found in the cited literature.[3]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide variety of fused heterocyclic compounds. The methodologies presented herein, including classical condensation reactions and modern multicomponent strategies, provide efficient routes to these structurally diverse molecules. The significant biological activities reported for these compounds underscore their potential in drug discovery and development. Further exploration of the chemical space accessible from this compound is likely to yield novel therapeutic agents.
References
Protocol for the synthesis of chromone-3-carboxamides from chromone-3-carboxaldehyde
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of chromone-3-carboxamides, valuable scaffolds in medicinal chemistry, starting from readily available chromone-3-carboxaldehydes. The described multi-step synthesis is robust and adaptable for the preparation of a diverse library of N-substituted chromone-3-carboxamides.
Introduction
Chromone (4H-1-benzopyran-4-one) and its derivatives are a significant class of oxygen-containing heterocyclic compounds. The chromone motif is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antiviral, antioxidant, and anticancer properties.[1] In particular, chromone-3-carboxamides have garnered interest as potential therapeutic agents. Chromone-3-carbaldehydes serve as key intermediates in the synthesis of these and other biologically active molecules due to their reactive functional groups.[1]
This protocol details a reliable four-step synthetic route commencing with the Vilsmeier-Haack formylation of 2-hydroxyacetophenones to yield chromone-3-carbaldehydes. Subsequent Pinnick oxidation affords chromone-3-carboxylic acids. These acids are then activated, typically via conversion to the corresponding acid chlorides in situ with thionyl chloride, and finally coupled with a variety of primary or secondary amines to furnish the desired chromone-3-carboxamides in good yields.[1][2]
Experimental Protocols
This section outlines the detailed methodologies for the multi-step synthesis of chromone-3-carboxamides.
Step 1: Synthesis of Chromone-3-carbaldehydes via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is employed for the formylation of electron-rich aromatic compounds, in this case, 2-hydroxyacetophenones, to produce chromone-3-carbaldehydes.[3]
Materials:
-
Substituted 2-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted 2-hydroxyacetophenone (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (3.0-4.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude chromone-3-carboxaldehyde.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure this compound.
Step 2: Synthesis of Chromone-3-carboxylic Acids via Pinnick Oxidation
The Pinnick oxidation is a mild and efficient method for the oxidation of α,β-unsaturated aldehydes, such as chromone-3-carbaldehydes, to the corresponding carboxylic acids.[4][5]
Materials:
-
This compound
-
Sodium chlorite (NaClO₂)
-
Sulfamic acid or 2-methyl-2-butene (as a scavenger)
-
Monosodium phosphate (NaH₂PO₄) (optional, for buffering)
-
tert-Butanol (t-BuOH)
-
Water
-
Dichloromethane (DCM)
-
Sodium sulfite (Na₂SO₃) solution (for quenching)
Procedure:
-
In a flask, dissolve the this compound (1.0 eq) in a mixture of t-BuOH and DCM.
-
In a separate flask, prepare an aqueous solution of sodium chlorite (NaClO₂) (3.0-5.0 eq) and sulfamic acid (or NaH₂PO₄).
-
Add the aqueous solution of the oxidizing agent to the stirred solution of the aldehyde at room temperature.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, quench the excess oxidant by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the chromone-3-carboxylic acid. Further purification can be achieved by recrystallization if necessary.
Step 3 & 4: Synthesis of Chromone-3-carboxamides via Acyl Chloride Formation and Amination
The final step involves the conversion of the chromone-3-carboxylic acid to an acid chloride in situ, followed by reaction with an appropriate amine.[1][6]
Materials:
-
Chromone-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) or other suitable base
-
Desired primary or secondary amine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend the chromone-3-carboxylic acid (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMF (optional, if using oxalyl chloride).
-
Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) or oxalyl chloride to the suspension at 0 °C.
-
Allow the mixture to warm to room temperature and then reflux for 1-3 hours until the solution becomes clear, indicating the formation of the acid chloride.
-
Cool the reaction mixture to 0 °C and remove the excess SOCl₂ under reduced pressure.
-
Re-dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1-1.5 eq) and triethylamine (Et₃N) (2.0-3.0 eq) in anhydrous DCM.
-
Slowly add the solution of the acid chloride to the amine solution at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-12 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure chromone-3-carboxamide.
Data Presentation
The following table summarizes the yields for the synthesis of various N-substituted chromone-3-carboxamides from their corresponding carboxylic acids.
| Entry | Amine | Product | Yield (%) |
| 1 | N,N-Dimethylamine | N,N-Dimethyl-4-oxo-4H-chromene-3-carboxamide | 53.8[1] |
| 2 | N,N-Dimethylamine | N,N-Dimethyl-6-chloro-chromone-3-carboxamide | 48.9[1] |
| 3 | N,N-Dimethylamine | N,N-Dimethyl-6-bromo-chromone-3-carboxamide | 50.5[1] |
| 4 | N,N-Dimethylamine | N,N-Dimethyl-6-methoxy-chromone-3-carboxamide | 53.9[7] |
| 5 | Piperidine | 3-(Piperidine-1-carbonyl)-4H-chromen-4-one | 57.0[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the multi-step synthesis protocol for chromone-3-carboxamides.
Caption: Workflow for the synthesis of chromone-3-carboxamides.
Logical Relationship of Synthesis Steps
This diagram shows the sequential relationship and key transformations in the synthesis.
Caption: Key transformations in chromone-3-carboxamide synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [PDF] Synthesis and biological evaluation of chromone-3-carboxamides | Semantic Scholar [semanticscholar.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 5. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application of Chromone-3-Carboxaldehyde in the Synthesis of Potential Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromone-3-carboxaldehyde has emerged as a versatile and privileged scaffold in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2] Its unique chemical structure, featuring a reactive aldehyde group on the chromone core, allows for a wide range of chemical modifications, leading to the synthesis of diverse derivatives with significant therapeutic potential. These derivatives have demonstrated promising cytotoxic and antiproliferative activities against various cancer cell lines through multiple mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[3][4] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of potential anticancer agents derived from this compound.
Synthetic Applications of this compound
This compound serves as a key starting material for the synthesis of several classes of compounds with demonstrated anticancer properties. The reactive aldehyde functionality readily participates in condensation and cyclization reactions to yield a variety of heterocyclic systems.
Synthesis of Chromone-Furo-Dihydropyridine Hybrids
A mixture of this compound (1 mmol), 2-cyano-N'-(1-(furan-2-yl)ethylidene)acetohydrazide (1 mmol), and malononitrile (1 mmol) in ethanol (20 mL) containing a catalytic amount of piperidine is refluxed for 5-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to yield the desired chromone-furo-dihydropyridine hybrids.
Synthesis of Chromone-Pyrazole Hybrids
To a solution of this compound (1 mmol) in ethanol (15 mL), various substituted phenylhydrazine hydrochlorides (1.2 mmol) and a few drops of glacial acetic acid are added. The mixture is refluxed for 4-6 hours. Upon cooling, the resulting solid is filtered, washed with ethanol, and purified by recrystallization to afford the target chromone-pyrazole derivatives.[5]
Synthesis of Chromone-3-Carboxamide Derivatives
This compound is first oxidized to chromone-3-carboxylic acid. A common method involves treating the aldehyde with a solution of sodium chlorite and sulfamic acid in a mixture of dichloromethane and water.[1] The resulting carboxylic acid is then converted to its acid chloride by reacting with thionyl chloride. Finally, the acid chloride is treated with various amines in the presence of a base like triethylamine in a suitable solvent such as dichloromethane to yield the desired chromone-3-carboxamides.[1]
Synthesis of Chromone-Based Schiff Bases
Equimolar amounts of this compound and a primary amine (e.g., 4-aminoantipyrine) are dissolved in ethanol.[2][6] A few drops of glacial acetic acid are added as a catalyst, and the mixture is refluxed for 3-4 hours. The solid product that forms upon cooling is collected by filtration, washed with ethanol, and can be further purified by recrystallization.[7]
Experimental Protocols for Anticancer Evaluation
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa, A549, HT-29)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 4 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle is determined using appropriate software.
Quantitative Data Summary
The following table summarizes the reported anticancer activities of various derivatives synthesized from this compound.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chromone-Nitrogen Mustard | Methyl (S)-3-(4-(bis(2-chloroethyl)amino)phenyl)-2-(5-(((6-methoxy-4-oxo-4H-chromen-3-yl)methyl)amino)-5-oxopentanamido)propanoate | MCF-7 | 1.83 | [4] |
| MDA-MB-231 | 1.90 | [4] | ||
| Chromone-Pyrazole | Triazinone derivative 13 | HCT116 | 8.37 ± 0.5 | [5] |
| MCF-7 | 3.81 ± 0.2 | [5] | ||
| Chromone-Chalcone | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | HeLa | 3.204 | [8] |
| MCF-7 | 3.849 | [8] | ||
| Chromone-2-Carboxamide | N-(2-furylmethylene) derivative (15) | MDA-MB-231 | 14.8 (GI50) | [9] |
| α-methylated N-benzyl derivative (17) | MDA-MB-231 | 17.1 (GI50) | [9] |
Signaling Pathways and Molecular Mechanisms
This compound derivatives exert their anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting tumor cell proliferation, survival, and angiogenesis. Some chromone derivatives have been shown to inhibit the STAT3 signaling pathway.
Caption: Inhibition of the STAT3 signaling pathway by chromone derivatives.
Apoptosis Pathway
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents, including chromone derivatives, induce apoptosis in cancer cells. The process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspase enzymes.
Caption: Induction of the intrinsic apoptosis pathway by chromone derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and anticancer evaluation of this compound derivatives.
Caption: General workflow for anticancer drug discovery from this compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential as anticancer agents. The synthetic routes are generally straightforward, and the resulting derivatives have shown promising activity against numerous cancer cell lines. The protocols provided herein offer a foundation for researchers to synthesize and evaluate novel chromone-based compounds. Further investigation into their mechanisms of action and in vivo efficacy is warranted to translate these promising findings into clinically effective cancer therapies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SYNTHESIS, CHARACTERIZATION, ANTICANCER AND BIOLOGICAL ACTIVITIES OF TRANSITION METAL COMPLEXES DERIVED OF this compound SCHIFF BASE LIGAND - Journal of Dynamics and Control [jodac.org]
- 7. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 8. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Probes Derived from Chromone-3-Carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and utilization of fluorescent probes based on the versatile chromone-3-carboxaldehyde scaffold. This document includes summaries of their photophysical properties, detailed experimental protocols for their synthesis and application, and visualizations of relevant biological pathways and experimental workflows.
I. Introduction to Chromone-Based Fluorescent Probes
Chromone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of fluorescent probe development due to their excellent photophysical properties, including high quantum yields, large Stokes shifts, and good photostability.[1] this compound, a key intermediate, offers a reactive aldehyde group that can be readily modified to construct a variety of sensitive and selective fluorescent probes for a range of analytes.[2] These probes have been successfully employed for the detection of metal ions, and hypothetically, could be adapted for sensing other biologically relevant species such as reactive oxygen species, enzymes, and changes in the cellular microenvironment like viscosity.
The general principle behind these probes often involves a reaction or binding event between the analyte and a recognition moiety attached to the chromone fluorophore. This interaction leads to a modulation of the photophysical properties of the chromone core, resulting in a detectable change in fluorescence intensity ("turn-on" or "turn-off") or a shift in the emission wavelength (ratiometric sensing). Common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).
II. Applications of this compound-Based Probes
The primary application of fluorescent probes derived from this compound is the detection and imaging of metal ions in biological and environmental systems. Probes have been developed for the selective detection of Fe³⁺, Zn²⁺, and Al³⁺, which play crucial roles in various physiological and pathological processes.
A. Detection of Metal Ions
-
Ferric Iron (Fe³⁺): Iron is an essential element involved in numerous biological processes, and its dysregulation is associated with various diseases.[3] Chromone-based probes have been designed to selectively detect Fe³⁺ with high sensitivity, typically through a "turn-off" fluorescence mechanism where the binding of Fe³⁺ quenches the fluorescence of the probe.[3] This allows for the visualization of intracellular labile iron pools.[4]
-
Zinc (Zn²⁺): Zinc is the second most abundant transition metal in the human body and acts as a cofactor for many enzymes and as a neurotransmitter.[5] Fluorescent probes for Zn²⁺ often exhibit a "turn-on" response, where the coordination of Zn²⁺ enhances the fluorescence emission, enabling the study of zinc signaling pathways.[5][6]
-
Aluminum (Al³⁺): While not an essential element, aluminum is ubiquitous in the environment and has been linked to neurotoxicity. Selective fluorescent probes for Al³⁺ have been developed to monitor its presence in biological systems.[1]
B. Potential Applications in Sensing Viscosity and Enzyme Activity
While specific examples of this compound-based probes for viscosity and enzyme activity are not prevalent in the reviewed literature, the versatile chemistry of the this compound scaffold allows for the rational design of such probes.
-
Viscosity Sensing: Changes in intracellular viscosity are associated with various cellular processes and disease states. A viscosity-sensitive probe could be designed by incorporating a molecular rotor into the chromone structure. In a low-viscosity environment, the rotor would undergo free rotation, leading to non-radiative decay and low fluorescence. In a high-viscosity medium, the rotation would be restricted, resulting in enhanced fluorescence emission.
-
Enzyme Activity Sensing: To detect a specific enzyme, the this compound can be functionalized with a substrate for that enzyme, which also acts as a quenching or caging group. Enzymatic cleavage of the substrate would release the unquenched or uncaged fluorophore, leading to a "turn-on" fluorescent signal. For example, a probe for a specific esterase could be synthesized by attaching an ester group that, upon hydrolysis by the enzyme, liberates the fluorescent chromone core.
III. Quantitative Data Summary
The following tables summarize the key quantitative data for representative fluorescent probes derived from this compound.
Table 1: Photophysical and Sensing Properties of Metal Ion Probes
| Probe Name | Analyte | Excitation (nm) | Emission (nm) | Detection Limit | Binding Stoichiometry (Probe:Ion) | Response Type | Reference |
| CP | Fe³⁺ | 345 | 439 | 0.044 µM | 1:1 | Turn-off | [3] |
| L | Zn²⁺ | 421 | 488 | 0.125 µM | 1:1 | Turn-on | [1] |
| L-Zn²⁺ | Al³⁺ | 488 | 580 | 3.179 µM | - | Ratiometric | [1] |
| HCFH | Al³⁺ | - | 502 | - | 1:1 | Turn-on | [7] |
| Chemosensor 1 | Zn²⁺ | - | - | 0.1 µM | - | Turn-on | [8] |
Note: "-" indicates data not available in the cited literature.
IV. Experimental Protocols
A. Synthesis of a Chromone-Based Fluorescent Probe for Fe³⁺ (CP Probe)
This protocol is adapted from the synthesis of a Schiff base fluorescent probe for Fe³⁺ detection.[3]
Materials:
-
This compound
-
Compound 2 (a suitable amine for Schiff base condensation)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve this compound in 5 mL of ethanol.
-
In a separate flask, prepare a suspension of Compound 2 (0.21 g, 1.72 mmol) in 10 mL of ethanol.
-
Place the suspension of Compound 2 in an ice bath.
-
Add the solution of this compound dropwise to the suspension of Compound 2 over 5 minutes with continuous stirring.
-
Continue stirring the reaction mixture for 8 hours.
-
Filter the resulting precipitate and wash it with ethanol.
-
Recrystallize the solid product from ethyl acetate to afford the purified CP probe.
B. General Protocol for Metal Ion Sensing in Solution
This protocol provides a general guideline for evaluating the response of a chromone-based probe to metal ions in solution.[3]
Materials:
-
Stock solution of the fluorescent probe (e.g., 1 mM in DMSO)
-
Stock solutions of various metal ions (e.g., 10 mM in deionized water)
-
DMSO/H₂O mixture (e.g., 4:1, v/v)
-
Quartz cuvette (1 cm path length)
-
Fluorometer
Procedure:
-
Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the DMSO/H₂O mixture.
-
Transfer 3 mL of the probe solution to a quartz cuvette.
-
Record the initial fluorescence spectrum of the probe solution at the appropriate excitation wavelength.
-
For titration experiments, incrementally add small aliquots of the metal ion stock solution to the cuvette, and record the fluorescence spectrum after each addition.
-
For selectivity experiments, add a specific amount of each metal ion stock solution to separate cuvettes containing the probe solution and record the fluorescence spectra.
-
Analyze the changes in fluorescence intensity or wavelength to determine the sensitivity and selectivity of the probe.
C. Protocol for Live Cell Imaging of Intracellular Fe³⁺
This protocol describes the use of a chromone-based probe for imaging labile Fe³⁺ in living cells.[3]
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Stock solution of the fluorescent probe (e.g., 1 mM in DMSO)
-
Stock solution of FeCl₃·6H₂O (e.g., 10 mM in water)
-
Confocal microscope
Procedure:
-
Culture HeLa cells on a suitable imaging dish or coverslip until they reach the desired confluency.
-
Before imaging, wash the cells with PBS buffer.
-
Prepare a working solution of the fluorescent probe (e.g., 5 µM) in PBS buffer.
-
Incubate the cells with the probe solution for 10 minutes at 37 °C.
-
To visualize the effect of increased intracellular iron, treat a separate set of probe-loaded cells with 50 µM FeCl₃·6H₂O in the growth medium for 10 minutes at 37 °C.
-
After incubation, wash the cells three times with PBS buffer to remove excess probe and iron.
-
Perform confocal fluorescence imaging using an appropriate excitation wavelength (e.g., 405 nm for the CP probe) and collect the emission in the desired range.
-
Acquire bright-field images for cell morphology and overlay them with the fluorescence images.
V. Visualizations
A. Signaling Pathway: Cellular Iron Homeostasis
This diagram illustrates the key pathways of iron metabolism in a mammalian cell, providing context for the application of Fe³⁺ probes.
Caption: Cellular iron uptake, storage, and utilization pathways.
B. Experimental Workflow: Probe Synthesis and Characterization
This diagram outlines the typical workflow for the development of a new chromone-based fluorescent probe.
Caption: Workflow for fluorescent probe development.
C. Logical Relationship: "Turn-off" Sensing Mechanism for Fe³⁺
This diagram illustrates the principle of a "turn-off" fluorescent probe for Fe³⁺ based on Photoinduced Electron Transfer (PET).
Caption: "Turn-off" sensing mechanism for Fe³⁺.
References
- 1. A novel chromone and rhodamine derivative as fluorescent probe for the detection of Zn(II) and Al(III) based on two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a viscosity sensitive fluorescent probe for real-time monitoring of mitochondria viscosity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron-sensitive fluorescent probes: monitoring intracellular iron pools [pubmed.ncbi.nlm.nih.gov]
- 5. Lighting up zinc: switchable probes for biological imaging - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01587A [pubs.rsc.org]
- 6. A novel chromone Schiff base as Zn2+ turn-on fluorescent chemosensor in a mixed solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A tandem activity-based sensing and labeling strategy reveals antioxidant response element regulation of labile iron pools - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chromone-3-carboxaldehyde in the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] However, chronic or dysregulated inflammation is a key component in the pathophysiology of a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The chromone scaffold, a benzopyran-4-one ring system, is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities.[2][3] Notably, derivatives of chromone-3-carboxaldehyde have emerged as promising candidates for the development of novel anti-inflammatory agents. This intermediate serves as a versatile building block for the synthesis of a variety of heterocyclic compounds, including pyrazoles and carboxamides, which have demonstrated significant inhibitory effects on key inflammatory mediators.[1][2][4]
These application notes provide detailed protocols for the synthesis of this compound and its subsequent conversion into potent anti-inflammatory derivatives. Furthermore, it outlines the methodologies for evaluating their anti-inflammatory efficacy through in vitro assays and provides insights into their mechanisms of action by illustrating the relevant signaling pathways.
Data Presentation: Anti-inflammatory Activity of Chromone Derivatives
The following table summarizes the quantitative data on the anti-inflammatory activity of various derivatives synthesized from this compound. The data is presented to facilitate easy comparison of the potency of different structural modifications.
| Compound ID | Derivative Type | Assay | Target/Marker | IC50 / EC50 (µM) | Reference |
| Cmpd. 1 | Chromone-pyrazole conjugate | COX-2 Inhibition | COX-2 | 0.029 | [5] |
| Cmpd. 2 | Chromone-pyrazole conjugate | COX-2 Inhibition | COX-2 | 0.020 | [5] |
| Q7 | Chromone derivative | PGE2 Inhibition | COX-2 | 68.23 ± 8.94 | [6] |
| Q7 | Chromone derivative | NO Inhibition | iNOS | 44.83 ± 2.01 | [6] |
| Q7-9 | Chromone derivative | PGE2 Inhibition | COX-2 | 0.209 ± 0.022 | [6] |
| Q7-9 | Chromone derivative | COX-2 Inhibition | COX-2 | 0.121 ± 0.010 | [6] |
| Q7-26 | Chromone derivative | PGE2 Inhibition | COX-2 | 0.161 ± 0.018 | [6] |
| Q7-26 | Chromone derivative | COX-2 Inhibition | COX-2 | 0.137 ± 0.004 | [6] |
| Q7-28 | Chromone derivative | NO Inhibition | iNOS | 0.014 ± 0.001 | [6] |
| Q7-29 | Chromone derivative | NO Inhibition | iNOS | < 0.0128 | [6] |
| 5-9 | Chromone-amide derivative | NO Inhibition | iNOS | 5.33 ± 0.57 | [1] |
| Ibuprofen | Standard NSAID | NO Inhibition | iNOS | > 10 | [1] |
| Celecoxib | Standard NSAID | PGE2 Inhibition | COX-2 | 0.882 ± 0.021 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol describes the synthesis of the key intermediate, this compound, from a substituted 2-hydroxyacetophenone.[2]
Materials:
-
Substituted 2-hydroxyacetophenone
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Deionized water
-
Methanol or Ethanol for recrystallization
-
Round-bottom flask equipped with a dropping funnel and a magnetic stirrer
-
Ice bath
Procedure:
-
Set up the reaction in a fume hood. Place the round-bottom flask in an ice bath.
-
To the flask, add anhydrous DMF (3 equivalents) and begin stirring.
-
Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise from the dropping funnel, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring the mixture at this temperature for an additional 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve the substituted 2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the 2-hydroxyacetophenone solution dropwise to the Vilsmeier reagent, keeping the temperature at 0-5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.
-
A precipitate of the crude this compound will form.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from methanol or ethanol.
Protocol 2: Synthesis of Chromone-Pyrazole Derivatives
This protocol outlines the synthesis of pyrazole derivatives from this compound.[4]
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Glacial acetic acid or an appropriate solvent (e.g., ethanol, DMF)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, pour the mixture into ice-cold water to induce precipitation.
-
Wash the crude product with cold water and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazole derivative.
Protocol 3: Synthesis of Chromone-3-carboxamide Derivatives
This protocol details the conversion of this compound to chromone-3-carboxamides.[2]
Step 1: Oxidation to Chromone-3-carboxylic Acid
-
Dissolve this compound in a mixture of dichloromethane (DCM) and water.
-
Add sodium chlorite and sulfamic acid to the solution.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxylic acid.
Step 2: Amide Formation
-
Suspend the crude chromone-3-carboxylic acid in dry DCM.
-
Add thionyl chloride dropwise at 0 °C and then stir at room temperature for 2-3 hours to form the acid chloride in situ.
-
In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (1.2 equivalents) in dry DCM.
-
Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Protocol 4: In Vitro Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of the synthesized compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Synthesized chromone derivatives (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the vehicle control.
Protocol 5: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the inhibitory activity of the synthesized compounds against the COX-2 enzyme.[8]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control inhibitor)
-
Synthesized chromone derivatives (dissolved in DMSO)
-
96-well black opaque plate
Procedure:
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
In the 96-well plate, add the test compounds at various concentrations. Include wells for a vehicle control (DMSO) and a positive control (Celecoxib).
-
Add the COX-2 enzyme to all wells except for a "no enzyme" control.
-
Add the reaction mix to all wells and incubate for 15 minutes at 25 °C.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence in kinetic mode for 5-10 minutes at an excitation of 535 nm and an emission of 587 nm.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition and calculate the IC50 value for each compound.
Mandatory Visualizations
Caption: Synthetic workflow for anti-inflammatory agents.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the COX-2 signaling pathway.
References
- 1. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
Application Notes and Protocols: Synthesis and Evaluation of Chromone-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of chromone derivatives as potent enzyme inhibitors and detailed protocols for their evaluation. The chromone scaffold, a benzopyran-4-one core, is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with a wide range of biological activities, including the inhibition of key enzymatic targets in various disease pathways.[1][2][3]
I. Synthetic Strategies for Chromone-Based Inhibitors
The synthesis of the chromone core can be achieved through several established methods, often involving the cyclization of an ortho-hydroxyaryl ketone precursor.[4] Common strategies include the Baker-Venkataraman rearrangement, Claisen ester condensation, and intramolecular Wittig reactions.[1][4] The choice of synthetic route often depends on the desired substitution pattern on the chromone ring.
General Synthetic Protocol via Baker-Venkataraman Rearrangement:
A widely employed method for synthesizing chromones involves the acylation of an o-hydroxyacetophenone followed by an intramolecular cyclization known as the Baker-Venkataraman rearrangement.[1][4]
Step 1: Acylation of o-Hydroxyacetophenone
-
Dissolve the substituted o-hydroxyacetophenone (1.0 eq) in a suitable dry solvent such as pyridine.
-
Add the desired acyl chloride (2.5 eq) to the solution.
-
The reaction may be facilitated by the addition of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 eq).[5]
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aryl ester.
Step 2: Baker-Venkataraman Rearrangement and Cyclization
-
Dissolve the crude aryl ester from Step 1 in a suitable solvent like pyridine.
-
Add a base, such as potassium hydroxide or sodium hydride, to catalyze the rearrangement to a 1,3-diketone intermediate.
-
Heat the reaction mixture to facilitate the rearrangement.
-
Acidify the reaction mixture with an acid, such as acetic acid or dilute hydrochloric acid, to induce cyclization and dehydration, forming the chromone ring.[1]
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Purify the crude chromone derivative by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5]
II. Chromone-Based Inhibitors of Key Enzymes
Chromone derivatives have been successfully developed as inhibitors for a variety of enzymes implicated in human diseases. The following table summarizes the inhibitory activities of selected chromone-based compounds against several important enzyme targets.
| Compound ID | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |
| CK-10 | Xanthine Oxidase | 0.65 | Mixed | [6] |
| 5i | Protein Kinase CK2 | 0.08 | Not Specified | [7] |
| 14b | Monoamine Oxidase B (MAO-B) | 638 (Ki = 94 µM) | Competitive | [8] |
| 37 | Acetylcholinesterase (AChE) | 0.09 | Not Specified | [9] |
| 4j | Acetylcholinesterase (AChE) | 0.103 | Mixed | [10] |
| 11b | Topoisomerase I | 1.46 | Not Specified | [11] |
| 6,8-dibromo-2-pentylchroman-4-one | Sirtuin 2 (SIRT2) | 1.5 | Not Specified | [12] |
| 6m | α-glucosidase | 10.9 (Ki = 16.87 µM) | Mixed | [13] |
III. Experimental Protocols for Enzyme Inhibition Assays
A. Xanthine Oxidase Inhibition Assay Protocol
This protocol is adapted for the in vitro determination of xanthine oxidase (XO) inhibitory activity using a spectrophotometric method.[6] XO catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 293 nm.[6]
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Potassium phosphate buffer (50 mM, pH 7.6)
-
Test compounds (chromone derivatives)
-
DMSO (for dissolving test compounds)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in the potassium phosphate buffer.
-
Prepare stock solutions of the test compounds in DMSO.
-
Dilute the xanthine oxidase enzyme in the buffer to the desired working concentration (e.g., 0.08 units/mL).[6]
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL of buffer.
-
Control (100% activity): 50 µL of buffer, 50 µL of enzyme solution, and 50 µL of xanthine solution. Add a volume of DMSO equivalent to that in the test wells.
-
Test: 50 µL of buffer containing the test compound at various concentrations, 50 µL of enzyme solution.
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 5 minutes.[6]
-
Reaction Initiation: Initiate the reaction by adding 50 µL of the xanthine substrate solution to all wells except the blank.
-
Measurement: Immediately measure the increase in absorbance at 293 nm over a period of 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
B. Acetylcholinesterase Inhibition Assay Protocol (Ellman's Method)
This protocol describes the determination of acetylcholinesterase (AChE) activity using the Ellman's method, which is a widely used colorimetric assay.[14]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (chromone derivatives)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of ATCI and DTNB in the phosphate buffer.
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare the AChE enzyme solution in the buffer.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add 20 µL of the test compound solution at different concentrations, followed by 140 µL of phosphate buffer and 20 µL of the AChE enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of the DTNB solution to each well, followed by 10 µL of the ATCI substrate solution to start the reaction.
-
Measurement: Measure the absorbance at 412 nm at regular intervals for 10-15 minutes. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis:
-
Calculate the reaction rates and determine the percentage of inhibition as described for the XO assay.
-
Determine the IC50 value from the dose-response curve.
-
IV. Visualizations
Caption: General workflow for the synthesis of chromone derivatives.
Caption: Typical workflow for an in vitro enzyme inhibition assay.
Caption: Inhibition of the Protein Kinase CK2 signaling pathway.
References
- 1. ijrpc.com [ijrpc.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrar.org [ijrar.org]
- 4. ijmrset.com [ijmrset.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of new chromone-derived aminophosphonates as potential acetylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic potency of substituted chromones as Alzheimer’s drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Chromone-3-carboxaldehyde Using a Validated HPLC Method
Application Note
Introduction
Chromone-3-carboxaldehyde is a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and research and development in the pharmaceutical and chemical industries. This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine analysis.
Chromatographic Conditions
A reverse-phase HPLC method is employed for the separation and quantification of this compound.[1] The chromatographic conditions are summarized in the table below. A C18 column is utilized with a mobile phase consisting of a mixture of an aqueous acid solution and an organic solvent.[1]
| Parameter | Condition |
| Instrument | HPLC system with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid |
| Detection Wavelength | To be determined based on UV absorbance spectrum |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25 °C) |
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2][3][4][5][6] The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are essential for a reliable quantitative method.[2][3][4][7]
Data Presentation
The following tables summarize the expected quantitative data from the method validation.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| Level 1 | Area 1 |
| Level 2 | Area 2 |
| Level 3 | Area 3 |
| Level 4 | Area 4 |
| Level 5 | Area 5 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | Mean Recovery (%) |
| 80% | X | Y | Z | A |
| 100% | X | Y | Z | B |
| 120% | X | Y | Z | C |
Table 3: Precision Data
| Parameter | % RSD |
| Repeatability (Intra-day) | ≤ 2% |
| Intermediate Precision (Inter-day) | ≤ 2% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Experimental Protocols
Preparation of Mobile Phase
-
Prepare the aqueous component by adding a small amount of phosphoric acid to HPLC-grade water (e.g., 0.1% v/v). For mass spectrometry compatibility, formic acid can be used as an alternative.[1]
-
The mobile phase is a mixture of the aqueous acid solution and acetonitrile. The exact ratio should be optimized to achieve a good peak shape and retention time.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
Preparation of Standard Stock Solution
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).
-
Store the stock solution under appropriate conditions (e.g., refrigerated and protected from light).
Preparation of Calibration Standards and Quality Control Samples
-
Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range in the same manner.
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent and dilute to a known volume.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions, QC samples, and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak area of this compound.
Quantification
-
Construct a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Diagrams
Caption: Experimental workflow for HPLC quantification.
Conclusion
The described RP-HPLC method provides a reliable and accurate approach for the quantification of this compound. The detailed protocol and validation parameters outlined in this application note will be valuable for researchers, scientists, and drug development professionals involved in the analysis of this compound. The method's robustness and specificity make it suitable for implementation in quality control laboratories for routine analysis.
References
Application Notes and Protocols for Thin-Layer Chromatography (TLC) Monitoring of Chromone-3-Carboxaldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromone-3-carboxaldehydes are pivotal intermediates in the synthesis of a diverse array of biologically active molecules and pharmaceutical compounds. The Vilsmeier-Haack reaction, a common method for their synthesis from 2-hydroxyacetophenones, requires careful monitoring to ensure optimal yield and purity. Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideally suited for this purpose. It allows for the qualitative monitoring of reaction progress by separating the starting material, intermediates, and the final product based on their differential adsorption to a stationary phase. This application note provides a detailed protocol for the use of TLC in monitoring the synthesis of chromone-3-carboxaldehyde.
Principle of TLC Monitoring
TLC separates compounds based on their polarity. In the context of the Vilsmeier-Haack reaction for this compound synthesis, the starting material, 2-hydroxyacetophenone, is generally more polar than the less polar product, this compound. This difference in polarity allows for their separation on a TLC plate. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will become more prominent. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identifying the compounds.
Data Presentation
The following table summarizes representative TLC data for the monitoring of the synthesis of this compound from 2-hydroxyacetophenone. The Rf values provided are illustrative and may vary depending on the specific reaction conditions, substituents on the aromatic ring, and the exact TLC parameters. It is crucial to determine these values experimentally for each specific reaction.
| Compound | Role | Solvent System (Hexane:Ethyl Acetate) | Representative Rf Value | Visualization |
| 2-Hydroxyacetophenone | Starting Material | 7:3 | ~ 0.4 - 0.5 | UV Light (254 nm), Iodine |
| This compound | Product | 7:3 | ~ 0.6 - 0.7 | UV Light (254 nm), Iodine |
| Reaction Mixture | Sample | 7:3 | Multiple spots | UV Light (254 nm), Iodine |
Experimental Protocols
Materials and Equipment
-
TLC plates (e.g., Silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Solvents: Hexane, Ethyl Acetate (analytical grade)
-
Visualization agents: UV lamp (254 nm), Iodine chamber
-
Reaction mixture aliquots
-
Standard solutions of starting material and product (if available)
Protocol for TLC Monitoring
-
Plate Preparation:
-
With a pencil, lightly draw a starting line (origin) approximately 1 cm from the bottom of the TLC plate.
-
Mark the positions for spotting the starting material, the reaction mixture, and the product standard (if available).
-
-
Sample Preparation and Spotting:
-
Prepare dilute solutions of the starting material and product standards in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Withdraw a small aliquot of the reaction mixture at different time points (e.g., 0h, 1h, 2h, until completion).
-
Using a capillary tube, carefully spot the prepared samples onto the designated marks on the starting line of the TLC plate. Keep the spots small and concentrated.
-
-
Development:
-
Prepare the developing solvent system. A common system for chromone derivatives is a mixture of hexane and ethyl acetate. The ratio can be optimized, starting with a 7:3 (v/v) mixture.
-
Pour the solvent system into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.
-
Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line.
-
Close the chamber and allow the solvent to ascend the plate by capillary action until it is approximately 1 cm from the top edge.
-
-
Visualization:
-
Remove the TLC plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm. Chromone derivatives are often UV-active and will appear as dark spots.
-
Circle the visualized spots with a pencil.
-
For further visualization, place the plate in a chamber containing iodine crystals. Most organic compounds will appear as brown spots.
-
-
Analysis:
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Monitor the disappearance of the starting material spot and the appearance and intensification of the product spot over time to determine the reaction's progress and endpoint.
-
Visualizations
Application Notes and Protocols: Microwave-Assisted Synthesis of Chromone-3-Carboxaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the efficient synthesis of chromone-3-carboxaldehyde derivatives, valuable intermediates in medicinal chemistry and drug discovery. The protocols cover both conventional heating and modern microwave-assisted techniques, offering a comparative perspective on reaction efficiency. Additionally, this document outlines the biological significance of these compounds, with a focus on their role in modulating inflammatory signaling pathways.
Introduction
Chromone derivatives are a significant class of oxygen-containing heterocyclic compounds, with the chromone scaffold being a privileged structure in numerous biologically active molecules.[1] Specifically, chromone-3-carboxaldehydes (also known as 3-formylchromones) are versatile building blocks for the synthesis of a wide range of pharmacologically potent agents.[2] These compounds and their derivatives have demonstrated a spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3]
The classical method for synthesizing chromone-3-carboxaldehydes is the Vilsmeier-Haack reaction, which involves the formylation of 2-hydroxyacetophenones using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[2] While effective, this method often requires long reaction times.[4]
Microwave-assisted organic synthesis has emerged as a green and efficient alternative to conventional heating, dramatically reducing reaction times, often leading to higher yields, and enabling solvent-free reaction conditions.[5][6] This technology offers rapid and uniform heating of the reaction mixture, which can enhance reaction rates and selectivity.[5]
These application notes provide a comprehensive guide to the synthesis of this compound derivatives, comparing conventional and microwave-assisted protocols.
Data Presentation
Table 1: Comparison of Conventional and Microwave-Assisted Vilsmeier-Haack Synthesis of this compound Derivatives
| Starting Material (2-Hydroxyacetophenone Derivative) | Product (this compound Derivative) | Method | Reaction Time | Yield (%) | Reference |
| 2-Hydroxyacetophenone | 4-Oxo-4H-chromene-3-carbaldehyde | Conventional | 12 h | 55 | [7] |
| 2-Hydroxyacetophenone | 4-Oxo-4H-chromene-3-carbaldehyde | Microwave | 30-60 s | Good | [5] |
| 2-Hydroxy-5-chloroacetophenone | 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde | Conventional | 12 h | 93.8 | [2] |
| 2-Hydroxy-5-bromoacetophenone | 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde | Conventional | 12 h | 76.9 | [2] |
| 2-Hydroxy-5-methylacetophenone | 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde | Conventional | 12 h | 94 | [2] |
| 2-Hydroxy-5-methoxyacetophenone | 6-Methoxy-4-oxo-4H-chromene-3-carbaldehyde | Conventional | 12 h | 46 | [2] |
Note: "Good" indicates a high but unspecified yield as reported in the source.
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound Derivatives via Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on established literature methods.[2]
Materials:
-
Substituted 2-hydroxyacetophenone (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (3.75 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Heating mantle with temperature control
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF (5.75 equivalents relative to the acetophenone) to 0 °C in an ice bath.
-
Slowly add POCl₃ (3.75 equivalents) dropwise to the cooled DMF with constant stirring, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the mixture at 0 °C for 30 minutes.
-
Reaction with 2-Hydroxyacetophenone: Dissolve the substituted 2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the 2-hydroxyacetophenone solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 12 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
A precipitate of the crude this compound will form. Collect the solid by vacuum filtration.
-
Wash the crude product thoroughly with cold deionized water.
-
Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure this compound derivative.
Protocol 2: Microwave-Assisted Synthesis of this compound Derivatives via Vilsmeier-Haack Reaction
This protocol is a proposed efficient method based on the principles of microwave-assisted organic synthesis and adaptations from related procedures.[4][5]
Materials:
-
Substituted 2-hydroxyacetophenone (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (3.75 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave reactor with sealed vessel capability and temperature/pressure monitoring
-
Microwave process vial with a magnetic stir bar
-
Ice
-
Deionized water
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation of the Vilsmeier Reagent: In a microwave process vial, cool anhydrous DMF (5.75 equivalents) to 0 °C.
-
Carefully and slowly add POCl₃ (3.75 equivalents) to the DMF at 0 °C with stirring.
-
Reaction Mixture: To the freshly prepared Vilsmeier reagent, add the substituted 2-hydroxyacetophenone (1 equivalent).
-
Microwave Irradiation: Securely seal the microwave process vial. Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a constant power (e.g., 200 W) and temperature (e.g., 60-80°C) for a short duration (e.g., 5-15 minutes). The optimal conditions may need to be determined for each substrate.[4]
-
Cooling: After irradiation, allow the vial to cool to a safe temperature (below the boiling point of the solvent) before opening.
-
Work-up: Pour the reaction mixture into crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash with cold deionized water.
-
Purification: Recrystallize the crude product from a suitable solvent to yield the pure product.
Mandatory Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. degres.eu [degres.eu]
- 5. ajrconline.org [ajrconline.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Green Synthesis of Chromone-3-Carboxaldehyde: A Guide to Sustainable Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chromone-3-carboxaldehyde, a pivotal intermediate in the development of novel therapeutic agents, is increasingly benefiting from the principles of green chemistry. These approaches aim to reduce or eliminate the use and generation of hazardous substances, offering significant advantages in terms of environmental impact, safety, and efficiency. This document provides detailed application notes and protocols for prominent green synthetic methods for this compound, focusing on microwave-assisted and ultrasound-assisted modifications of the Vilsmeier-Haack reaction, alongside solvent-free and ionic liquid-based strategies.
I. Overview of Synthetic Approaches
The Vilsmeier-Haack reaction remains a cornerstone for the synthesis of this compound from 2-hydroxyacetophenones.[1][2] Traditional methods, however, often involve lengthy reaction times and the use of stoichiometric amounts of hazardous reagents like phosphorus oxychloride (POCl₃) in volatile organic solvents.[3] Green chemistry addresses these limitations by employing alternative energy sources and reaction media to enhance reaction rates, improve yields, and simplify work-up procedures.[4]
Key Green Strategies:
-
Microwave-Assisted Synthesis: Utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, dramatically reducing reaction times from hours to minutes and often improving product yields.[5][6]
-
Ultrasound-Assisted Synthesis: Employs high-frequency sound waves to induce acoustic cavitation, which creates localized high-pressure and high-temperature zones, thereby accelerating the reaction rate.[7][8]
-
Solvent-Free Reactions: Conducted in the absence of a solvent, which minimizes waste and simplifies product isolation. These reactions are often facilitated by grinding the reactants together or by using a catalytic amount of a solid support.
-
Ionic Liquids: Used as environmentally benign solvents and catalysts due to their low vapor pressure, high thermal stability, and recyclability.[9][10]
II. Comparative Data of Synthetic Methods
The following tables summarize quantitative data from various synthetic approaches to provide a clear comparison of their efficiency.
Table 1: Comparison of Conventional and Green Vilsmeier-Haack Synthesis of Substituted Chromone-3-Carboxaldehydes
| Starting Material (2-Hydroxyacetophenone Derivative) | Method | Energy Source | Solvent | Reaction Time | Yield (%) | Reference |
| 2-Hydroxyacetophenone | Conventional | Thermal (Room Temp, 12h) | DMF | >12 hours | 55 | [11] |
| 2-Hydroxy-5-chloroacetophenone | Conventional | Thermal (Room Temp, 12h) | DMF | >12 hours | 93.8 | |
| 2-Hydroxy-5-methylacetophenone | Conventional | Thermal (Room Temp, 12h) | DMF | >12 hours | 94 | [12] |
| 1-Phenyl-3-(p-tolyl)-1H-pyrazol-5(4H)-one* | Conventional | Thermal (0°C) | Acetonitrile | 2-5 hours | 76 | |
| 1-Phenyl-3-(p-tolyl)-1H-pyrazol-5(4H)-one | Microwave | Microwave (200W, 60°C) | Acetonitrile | 10 min | 85 | [5] |
| 1-Phenyl-3-(p-tolyl)-1H-pyrazol-5(4H)-one | Ultrasound | Sonication (20 kHz, 60°C) | Acetonitrile | 40 min | 82 | [5] |
Note: Data for pyrazole-4-carbaldehyde synthesis is included as a comparative model for the Vilsmeier-Haack reaction under different energy sources.
III. Experimental Protocols
Protocol 1: Conventional Vilsmeier-Haack Synthesis of this compound[1][3]
This protocol serves as a baseline for comparison with greener methodologies.
Materials:
-
Substituted 2-hydroxyacetophenone
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Cold water
-
Ethanol or Methanol for recrystallization
Procedure:
-
Preparation of Vilsmeier Reagent: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath. Add anhydrous DMF (3 equivalents) to the flask and commence stirring. Slowly add POCl₃ (3 equivalents) dropwise from the funnel, maintaining the internal temperature between 0-5 °C. After complete addition, continue stirring at this temperature for an additional 30-60 minutes to ensure the formation of the chloroiminium salt (Vilsmeier reagent).
-
Reaction with 2-Hydroxyacetophenone: Dissolve the substituted 2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, while maintaining the temperature at 0-5 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to naturally warm to room temperature. Subsequently, heat the mixture to 60-70 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water. This step hydrolyzes the intermediate iminium salt, leading to the precipitation of the crude product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove residual DMF and inorganic salts. Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol.
Protocol 2: Microwave-Assisted Vilsmeier-Haack Synthesis[5]
This protocol is adapted from the synthesis of pyrazole-4-carbaldehydes and can be optimized for this compound synthesis.
Materials:
-
Substituted 2-hydroxyacetophenone
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Acetonitrile (MeCN)
-
Potassium carbonate (K₂CO₃) solution
-
Microwave reactor
Procedure:
-
Preparation of Vilsmeier Reagent: In a separate flask, prepare the Vilsmeier reagent by the dropwise addition of POCl₃ (3 equivalents) to pre-cooled DMF (3 equivalents) at 0°C with stirring for 30 minutes.
-
Reaction Setup: In a microwave-safe reaction vessel, dissolve the substituted 2-hydroxyacetophenone (1 equivalent) in anhydrous acetonitrile (3 mL).
-
Microwave Irradiation: Add the pre-formed Vilsmeier reagent to the solution of 2-hydroxyacetophenone. Place the vessel in the microwave reactor. Irradiate the mixture at a suitable power (e.g., 200 W) and temperature (e.g., 60°C) for 5-15 minutes. Optimization of time and temperature may be required for different substrates.
-
Work-up and Isolation: After irradiation, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and neutralize with a potassium carbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure this compound.
Protocol 3: Ultrasound-Assisted Vilsmeier-Haack Synthesis[5][8][9]
This protocol utilizes sonication to accelerate the reaction.
Materials:
-
Substituted 2-hydroxyacetophenone
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Acetonitrile (MeCN)
-
Potassium carbonate (K₂CO₃) solution
-
Ultrasonic bath or probe sonicator
Procedure:
-
Preparation of Vilsmeier Reagent: Prepare the Vilsmeier reagent as described in Protocol 2.
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 2-hydroxyacetophenone (1 equivalent) in anhydrous acetonitrile.
-
Sonication: Add the Vilsmeier reagent to the solution of 2-hydroxyacetophenone. Place the flask in an ultrasonic bath operating at a specific frequency (e.g., 20 kHz) and control the temperature (e.g., 60°C). Sonicate the mixture for 30-60 minutes. Monitor the reaction by TLC.
-
Work-up and Isolation: Following the sonication period, work up the reaction mixture as described in Protocol 2 (pouring into ice water, neutralization, and filtration).
-
Purification: Purify the crude product by recrystallization from ethanol.
IV. Visualizing Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the underlying reaction mechanism.
Caption: Workflow for the conventional synthesis of this compound.
Caption: Generalized workflow for green synthesis using microwave or ultrasound.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction for chromone synthesis.
V. Conclusion
The adoption of green chemistry principles in the synthesis of this compound offers substantial benefits. Microwave and ultrasound-assisted methods drastically reduce reaction times and can lead to improved yields, aligning with the goals of process intensification and energy efficiency. While further research into solvent-free and ionic liquid-based systems for the direct synthesis of this key intermediate is warranted, the presented protocols provide a solid foundation for researchers to implement more sustainable practices in their synthetic endeavors. These greener routes not only contribute to a safer laboratory environment but also enhance the overall efficiency and sustainability of the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 17422-74-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. degres.eu [degres.eu]
- 6. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium [scirp.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Ionic Liquid-Promoted Synthesis of Novel Chromone-Pyrimidine Coupled Derivatives, Antimicrobial Analysis, Enzyme Assay, Docking Study and Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for High-Throughput Screening of Chromone-3-Carboxaldehyde Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromones, specifically chromone-3-carboxaldehydes, represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities including anti-inflammatory, anticancer, and kinase inhibitory effects. The diverse therapeutic potential of this compound class makes it an attractive target for high-throughput screening (HTS) campaigns aimed at discovering novel drug candidates. These application notes provide a comprehensive overview of the methodologies and protocols for the synthesis of chromone-3-carboxaldehyde libraries and their subsequent screening through robust HTS assays. Detailed experimental protocols, data presentation guidelines, and visualizations of relevant signaling pathways are provided to guide researchers in the efficient identification and characterization of bioactive chromone derivatives.
Data Presentation: High-Throughput Screening of a Hypothetical 10,000-Compound this compound Library
The following tables present representative data from a hypothetical high-throughput screen of a 10,000-member this compound library. The library was screened against a panel of assays, including a kinase inhibition assay (p38 MAPK), a cell-based anti-inflammatory assay (LPS-stimulated macrophages), and a cytotoxicity assay.
Table 1: Summary of Primary High-Throughput Screening Campaign
| Parameter | Value |
| Library Size | 10,000 compounds |
| Primary Screening Concentration | 10 µM |
| Assay Format | 384-well microtiter plates |
| p38 MAPK Inhibition Assay Hit Rate | 1.2% |
| Anti-Inflammatory (NO reduction) Assay Hit Rate | 0.8% |
| Cytotoxicity (HeLa cells) Hit Rate (>50% inhibition) | 2.5% |
| Confirmed Hits (p38 MAPK) | 85 |
| Confirmed Hits (Anti-inflammatory) | 52 |
Table 2: Dose-Response Analysis of Confirmed Hits from p38 MAPK HTS
| Compound ID | Scaffold | IC50 (µM) |
| C3C-001 | 6-Chloro-chromone-3-carboxaldehyde | 0.58 |
| C3C-002 | 6,7-Dimethyl-chromone-3-carboxaldehyde | 1.2 |
| C3C-003 | 7-Methoxy-chromone-3-carboxaldehyde | 2.5 |
| C3C-004 | 6-Bromo-chromone-3-carboxaldehyde | 0.9 |
| C3C-005 | Unsubstituted this compound | >10 |
Table 3: Structure-Activity Relationship (SAR) Summary of Analogs of Hit C3C-001
| Compound ID | R1-substitution (position 6) | R2-substitution (position 7) | p38 MAPK IC50 (µM) |
| C3C-001 | Cl | H | 0.58 |
| C3C-001a | Br | H | 0.45 |
| C3C-001b | F | H | 1.1 |
| C3C-001c | CH3 | H | 3.2 |
| C3C-001d | OCH3 | H | 5.8 |
| C3C-001e | Cl | Cl | 0.95 |
| C3C-001f | Cl | OCH3 | 2.1 |
Experimental Protocols
Protocol 1: Synthesis of a Combinatorial this compound Library via Vilsmeier-Haack Reaction
This protocol describes the parallel synthesis of a library of chromone-3-carboxaldehydes from a diverse set of 2-hydroxyacetophenones.[1][2]
Materials:
-
Substituted 2-hydroxyacetophenones
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Deionized water
-
Ethanol
-
Parallel synthesis reactor or multi-well reaction blocks
Procedure:
-
Reactor Setup: Arrange an array of reaction vessels in a parallel synthesizer or in a heating/cooling block. Ensure all glassware is dry and the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Vilsmeier Reagent Preparation: In a separate flask under an inert atmosphere, cool anhydrous DMF (3 equivalents per starting acetophenone) to 0°C in an ice bath. Slowly add POCl₃ (3 equivalents) dropwise with stirring, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Addition of 2-Hydroxyacetophenones: To each reaction vessel, add a solution of a unique substituted 2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF.
-
Reaction: Slowly add the pre-formed Vilsmeier reagent to each reaction vessel containing the 2-hydroxyacetophenone solution at 0°C. After the addition is complete, allow the reaction mixtures to warm to room temperature and then heat to 60-70°C for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixtures to room temperature. In a fume hood, carefully and slowly pour each reaction mixture into a separate beaker containing crushed ice with vigorous stirring. A precipitate of the crude this compound will form.
-
Isolation: Collect the solid precipitates by parallel filtration (e.g., using a multi-well filter plate). Wash the solids with cold water to remove residual DMF and inorganic salts.
-
Purification: The crude products can be purified by recrystallization from ethanol or by parallel flash chromatography to yield the final library of chromone-3-carboxaldehydes.
Protocol 2: High-Throughput Screening for p38 MAPK Kinase Inhibitors
This protocol details a fluorescence-based assay for the high-throughput screening of the this compound library for inhibitors of p38 MAPK. The assay measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Recombinant human p38 MAPK enzyme
-
Kinase substrate (e.g., ATF2)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound library in DMSO
-
Positive control inhibitor (e.g., SB203580)
-
384-well white, opaque microtiter plates
-
Automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the this compound library (10 mM in DMSO) into the wells of a 384-well assay plate. Also, dispense DMSO only (negative control) and a positive control inhibitor into designated wells.
-
Enzyme and Substrate Addition: Prepare a master mix of p38 MAPK enzyme and its substrate in the assay buffer. Dispense 5 µL of this mix into each well of the assay plate.
-
Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in the assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final concentration of the compounds in the assay is 10 µM.
-
Reaction Incubation: Incubate the plates at 30°C for 1 hour.
-
ADP Detection: Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 20 µL of the Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Calculate the Z'-factor to assess the quality of the assay.
Protocol 3: Cell-Based Anti-Inflammatory High-Throughput Screening
This protocol describes a cell-based assay to screen the this compound library for compounds that inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
This compound library in DMSO
-
Positive control (e.g., L-NAME)
-
384-well clear-bottom cell culture plates
-
Automated liquid handling system
-
Microplate reader with absorbance detection
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 384-well plates at a density of 2 x 10⁴ cells per well in 40 µL of culture medium. Incubate at 37°C in a 5% CO₂ humidified incubator for 24 hours.
-
Compound Addition: Using an automated liquid handler, add 100 nL of each library compound (10 mM in DMSO) to the cell plates. Also, include wells with DMSO only (vehicle control) and a positive control.
-
Pre-incubation: Incubate the plates for 1 hour at 37°C.
-
Cell Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Nitrite Measurement: After incubation, transfer 25 µL of the cell culture supernatant from each well to a new 384-well plate.
-
Griess Reaction: Add 25 µL of Griess Reagent to each well containing the supernatant. Incubate at room temperature for 15 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the concentration of nitrite in each well from a standard curve. Calculate the percentage of NO production inhibition for each compound compared to the LPS-stimulated control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: High-Throughput Screening Experimental Workflow.
Caption: Inhibition of the TRAF6-ASK1-p38 MAPK Signaling Pathway.
Caption: Modulation of NF-κB and PI3K/Akt Signaling Pathways.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Chromone-3-Carboxaldehyde via Vilsmeier-Haack Reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of the Vilsmeier-Haack synthesis of chromone-3-carboxaldehyde. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the Vilsmeier-Haack synthesis of this compound, offering potential causes and solutions to improve your reaction yield and purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture, which leads to its decomposition.[1] 2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.[1] 3. Improper Stoichiometry: An incorrect ratio of reagents, particularly an insufficient amount of the Vilsmeier reagent, can lead to poor conversion.[1] 4. Degradation of Reagents: The quality of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is crucial. Old or improperly stored reagents can be less effective. | 1. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1] 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or moderately increasing the temperature.[1][2] 3. A slight excess of the Vilsmeier reagent is often beneficial. A common starting point is a 1:3 ratio of 2'-hydroxyacetophenone to both POCl₃ and DMF.[2] 4. Use freshly distilled POCl₃ and high-purity, anhydrous DMF for best results. |
| Formation of a Dark, Tarry Mixture | 1. High Reaction Temperature: Excessive heat can lead to the decomposition of the starting material, intermediates, or the final product.[3] 2. Prolonged Reaction Time: Leaving the reaction for too long, especially at elevated temperatures, can result in polymerization and side reactions. | 1. Maintain careful temperature control throughout the reaction. The formation of the Vilsmeier reagent should be done at 0-5 °C.[2] The subsequent reaction with the 2'-hydroxyacetophenone can be gradually warmed, but monitor for any signs of decomposition. 2. Monitor the reaction by TLC and work it up as soon as the starting material is consumed. |
| Presence of Chlorinated Byproducts | Excess Vilsmeier Reagent or High Temperature: The Vilsmeier reagent can act as a chlorinating agent, especially under forcing conditions. | 1. Use the minimum effective amount of the Vilsmeier reagent. 2. Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. |
| Product is an Oil or Fails to Precipitate | 1. High Solubility in the Work-up Mixture: The product may be too soluble in the aqueous mixture to precipitate effectively. 2. Presence of Impurities: Impurities can sometimes inhibit crystallization, leading to the formation of an oil. | 1. Ensure the work-up is performed in a large volume of ice-cold water with vigorous stirring to maximize precipitation.[2] Acidification of the mixture can sometimes aid precipitation. 2. If an oil forms, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The crude product can then be purified by column chromatography.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of 2'-hydroxyacetophenone to the Vilsmeier reagent (POCl₃ and DMF)?
A1: While the optimal ratio can vary depending on the specific substrate, a common and effective starting point is a molar ratio of 1 equivalent of 2'-hydroxyacetophenone to 3 equivalents of both POCl₃ and DMF.[2] Some procedures have reported success with a slight excess of POCl₃ over DMF.
Q2: How critical is the temperature for this reaction?
A2: Temperature control is crucial for a successful Vilsmeier-Haack synthesis of this compound. The initial formation of the Vilsmeier reagent is exothermic and should be performed at 0-5 °C to prevent its decomposition.[2] The subsequent reaction with the 2'-hydroxyacetophenone is typically started at a low temperature and then allowed to warm to room temperature or gently heated (e.g., 60-70 °C) to drive the reaction to completion.[2] The optimal temperature profile will depend on the reactivity of the specific 2'-hydroxyacetophenone derivative.
Q3: My 2'-hydroxyacetophenone derivative has other functional groups. Will they interfere with the reaction?
A3: Electron-donating groups on the aromatic ring of the 2'-hydroxyacetophenone generally facilitate the reaction. However, strong electron-withdrawing groups can deactivate the ring, making the reaction more difficult and potentially requiring harsher conditions, which can lead to lower yields and more byproducts.[3] Other nucleophilic groups on the substrate could potentially react with the Vilsmeier reagent.
Q4: What is the best way to purify the crude this compound?
A4: The most common method for purification is recrystallization from a suitable solvent, such as ethanol or methanol.[2] If recrystallization does not yield a pure product, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent is an effective alternative.[2]
Q5: Can I use other reagents besides POCl₃ to generate the Vilsmeier reagent?
A5: Yes, other reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used with DMF to generate the Vilsmeier reagent. In some cases, these may offer advantages, such as reduced chlorination byproducts.
Data Presentation
The yield of this compound is highly dependent on the substituents present on the starting 2'-hydroxyacetophenone. The following table summarizes reported yields for various derivatives.
| Starting Material (2'-Hydroxyacetophenone Derivative) | Product (this compound Derivative) | Reported Yield (%) |
| 2'-Hydroxyacetophenone | 4-Oxo-4H-chromene-3-carbaldehyde | Not specified |
| 2'-Hydroxy-5'-methylacetophenone | 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde | 94%[4] |
| 2'-Hydroxy-5'-bromoacetophenone | 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde | 76.9%[4] |
| 2'-Hydroxy-5'-chloroacetophenone | 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde | 85% |
| 2'-Hydroxy-5'-fluoroacetophenone | 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde | 46%[2] |
| 2'-Hydroxy-4'-methoxyacetophenone | 7-Methoxy-4-oxo-4H-chromene-3-carbaldehyde | 80-90%[5] |
| 2',5'-Dihydroxyacetophenone | 6-Hydroxy-4-oxo-4H-chromene-3-carbaldehyde | - |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol provides a generalized yet detailed procedure for the Vilsmeier-Haack synthesis of this compound from 2'-hydroxyacetophenone.
Materials:
-
Substituted 2'-hydroxyacetophenone
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol or Methanol for recrystallization
-
Silica gel for column chromatography (if necessary)
-
Hexane and Ethyl Acetate for column chromatography (if necessary)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath.
-
Add anhydrous DMF (3 equivalents) to the flask and begin stirring.
-
Slowly add freshly distilled POCl₃ (3 equivalents) dropwise from the dropping funnel, ensuring the internal temperature is maintained between 0-5 °C.
-
After the addition is complete, continue stirring the mixture at this temperature for an additional 30-60 minutes.
-
-
Reaction with 2'-Hydroxyacetophenone:
-
Dissolve the substituted 2'-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice and water with vigorous stirring.
-
A precipitate of the crude this compound should form.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold water to remove any residual DMF and inorganic salts.
-
-
Purification:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or methanol. Allow the solution to cool slowly to form crystals. Collect the purified crystals by vacuum filtration.
-
Column Chromatography: If recrystallization is insufficient, purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack synthesis of this compound.
Caption: Simplified reaction mechanism for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the Vilsmeier-Haack synthesis.
References
Technical Support Center: Formylation of 2-Hydroxyacetophenones
Welcome to the technical support center for the formylation of 2-hydroxyacetophenones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of formylated 2-hydroxyacetophenone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of 2-hydroxyacetophenones?
A1: The most frequently employed methods for the ortho-formylation of phenols, including 2-hydroxyacetophenones, are the Duff reaction, the Reimer-Tiemann reaction, and the Vilsmeier-Haack reaction. Each method has its own advantages and is chosen based on the desired regioselectivity and the substrate's reactivity.
Q2: Why is ortho-formylation typically favored in the formylation of 2-hydroxyacetophenones?
A2: The hydroxyl group of the phenol is an activating, ortho-, para- directing group. In many formylation reactions, a strong preference for the ortho-position is observed. This selectivity is often attributed to the formation of a chelate intermediate involving the phenolic hydroxyl group and the formylating agent, which directs the electrophile to the adjacent ortho position.
Q3: Is it possible to achieve formylation at the para-position of a 2-hydroxyacetophenone?
A3: While ortho-formylation is generally preferred, para-formylation can occur, especially if the ortho-positions are sterically hindered. In some cases, adjusting reaction conditions or using specific reagents can increase the yield of the para-isomer. For instance, in the Reimer-Tiemann reaction, the addition of cyclodextrins can favor the formation of the para-formylated product by sterically blocking the ortho positions.
Q4: What is a common side reaction to be aware of when using the Vilsmeier-Haack reaction with 2-hydroxyacetophenones?
A4: A notable side reaction in the Vilsmeier-Haack formylation of 2-hydroxyacetophenones is the intramolecular cyclization to form a 3-formyl chromone. This occurs when the newly introduced formyl group reacts with the acetyl group already present on the ring.
Troubleshooting Guide
This guide addresses specific problems that may arise during the formylation of 2-hydroxyacetophenones, providing potential causes and suggested solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no yield of the desired formylated product | 1. Deactivated aromatic ring: The presence of electron-withdrawing groups on the 2-hydroxyacetophenone can reduce its nucleophilicity. 2. Inefficient formylation method: The Duff reaction, for example, is known to be generally inefficient.[1] 3. Improper reaction conditions: Incorrect temperature, reaction time, or reagent stoichiometry can lead to poor conversion. | 1. Choose a more reactive formylation method: The Vilsmeier-Haack or Reimer-Tiemann reactions are often more effective for less reactive substrates. 2. Optimize reaction conditions: Systematically vary the temperature, reaction time, and molar ratios of reactants and catalysts. 3. Consider a different synthetic route: If direct formylation is consistently unsuccessful, an alternative strategy, such as the Fries rearrangement of a corresponding di-ester, might be more viable. |
| Formation of multiple products (e.g., mixture of ortho- and para-isomers) | 1. Lack of regioselectivity: The chosen formylation method may not be sufficiently selective for the desired isomer. 2. Steric hindrance: Bulky substituents on the aromatic ring can influence the position of formylation. | 1. Select a more regioselective method: The Duff reaction and certain modified Vilsmeier-Haack conditions often show high ortho-selectivity. 2. Modify reaction conditions: Lowering the reaction temperature can sometimes increase the selectivity for one isomer over another. |
| Formation of a di-formylated side product | Highly activated aromatic ring: The presence of two activating groups (hydroxyl and acetyl) can make the ring susceptible to a second formylation, especially with highly reactive formylating agents or harsh reaction conditions. The Duff reaction is known to sometimes produce multiple aldehyde groups.[1] | 1. Use a less reactive formylating agent. 2. Employ milder reaction conditions: Lower the reaction temperature and shorten the reaction time. 3. Control the stoichiometry: Use a stoichiometric amount or a slight excess of the formylating agent. |
| Formation of a 3-formyl chromone | Intramolecular cyclization: This is a specific side reaction of the Vilsmeier-Haack reaction with 2-hydroxyacetophenones, where the intermediate cyclizes.[2] | 1. Modify the Vilsmeier-Haack conditions: Use lower temperatures and shorter reaction times to favor the formylation over the subsequent cyclization. 2. Choose an alternative formylation method: The Duff or Reimer-Tiemann reactions do not typically lead to chromone formation. |
| Formation of tar or resinous material | 1. Polymerization of starting material or products: Phenolic compounds can be prone to polymerization under acidic or high-temperature conditions.[3] 2. Decomposition of reagents or products: The reaction conditions may be too harsh, leading to degradation. | 1. Use milder reaction conditions: Lower the reaction temperature and consider using a less acidic catalyst if applicable. 2. Ensure an inert atmosphere: Exclude air and moisture, which can contribute to degradation and side reactions. 3. Purify starting materials: Impurities in the 2-hydroxyacetophenone or reagents can promote tar formation. |
| Incomplete reaction or recovery of starting material | 1. Insufficient reaction time or temperature. 2. Inadequate mixing: In biphasic reactions like the Reimer-Tiemann, poor mixing can limit the reaction rate. 3. Deactivated catalyst or reagent. | 1. Increase reaction time and/or temperature incrementally. 2. Improve agitation: Use vigorous stirring or a phase-transfer catalyst in biphasic systems. 3. Use fresh or properly stored reagents and catalysts. |
Experimental Protocols
The following are generalized protocols for common formylation reactions. Researchers should optimize these conditions for their specific 2-hydroxyacetophenone substrate.
Duff Reaction (Ortho-Formylation)
Materials:
-
2-Hydroxyacetophenone
-
Hexamethylenetetramine (HMTA)
-
Glacial acetic acid or trifluoroacetic acid (TFA)
-
Aqueous sulfuric acid (for hydrolysis)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask, combine the 2-hydroxyacetophenone and hexamethylenetetramine.
-
Add glacial acetic acid or trifluoroacetic acid as the solvent and catalyst.
-
Heat the reaction mixture, typically between 85-120°C, and monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add aqueous sulfuric acid to hydrolyze the intermediate imine. The hydrolysis may require gentle heating.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by a suitable method (e.g., column chromatography or recrystallization).
Reimer-Tiemann Reaction (Ortho-Formylation)
Materials:
-
2-Hydroxyacetophenone
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the 2-hydroxyacetophenone in an aqueous solution of sodium hydroxide.
-
Add chloroform to the solution. The reaction is often biphasic.
-
Heat the mixture with vigorous stirring. The reaction can be exothermic, so careful temperature control is necessary.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and carefully acidify with hydrochloric acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product.
Vilsmeier-Haack Reaction
Materials:
-
2-Hydroxyacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Aqueous sodium acetate or sodium hydroxide for workup
-
Organic solvent for extraction
Procedure:
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring to form the Vilsmeier reagent.
-
Add the 2-hydroxyacetophenone to the Vilsmeier reagent, maintaining a low temperature.
-
Allow the reaction to stir at a controlled temperature (which may range from 0°C to elevated temperatures depending on the substrate's reactivity) and monitor by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with an aqueous solution of sodium acetate or sodium hydroxide.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product.
Visualizations
Logical Troubleshooting Workflow
Caption: A troubleshooting workflow for the formylation of 2-hydroxyacetophenones.
Side Product Formation Pathways
Caption: Potential side product formation pathways in the formylation of 2-hydroxyacetophenone.
References
Technical Support Center: Overcoming Low Reactivity of Substituted 2-Hydroxyacetophenones in Vilsmeier-Haack Reaction
Welcome to the technical support center for the Vilsmeier-Haack reaction. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the formylation of substituted 2-hydroxyacetophenones. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and achieve successful outcomes.
I. Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the low reactivity of substituted 2-hydroxyacetophenones in the Vilsmeier-Haack reaction.
FAQ 1: Why do my substituted 2-hydroxyacetophenones show low to no reactivity in the Vilsmeier-Haack reaction?
The low reactivity of substituted 2-hydroxyacetophenones in the Vilsmeier-Haack reaction stems from the electronic nature of the substituents on the aromatic ring. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, which is facilitated by electron-donating groups (EDGs) and hindered by electron-withdrawing groups (EWGs).[1][2]
In the case of 2-hydroxyacetophenones, you are dealing with competing effects:
-
Activating Group: The hydroxyl (-OH) group is a strong activating, ortho-, para- directing group due to its ability to donate electron density to the aromatic ring through resonance.[1]
-
Deactivating Group: The acetyl (-COCH₃) group is a deactivating, meta- directing group because it withdraws electron density from the ring.[1]
This combination of an activating and a deactivating group on the same ring can lead to a net decrease in the nucleophilicity of the aromatic ring, making it less susceptible to attack by the weakly electrophilic Vilsmeier reagent.[3] The position of other substituents on the ring will further modulate this reactivity.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Conflicting electronic effects in 2-hydroxyacetophenone." fontsize=12 } "Conflicting electronic effects in 2-hydroxyacetophenone."
FAQ 2: I am observing a complex mixture of products or no desired product at all. What are the possible side reactions?
When forcing the reaction with harsher conditions (e.g., higher temperatures, longer reaction times) to overcome low reactivity, several side reactions can occur:
-
O-Formylation: The hydroxyl group can be formylated to give a formate ester.
-
Poly-formylation: If the ring is sufficiently activated by other substituents, multiple formyl groups may be added.
-
Decomposition: The starting material or product may not be stable under prolonged heating, leading to decomposition and tar formation.
-
Reaction with the Acetyl Group: The Vilsmeier reagent can potentially react with the enolizable acetyl group, leading to byproducts.[4]
Troubleshooting Steps for Low Reactivity
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Insufficient activation of the aromatic ring. | 1. Increase Temperature: Gradually increase the reaction temperature, for example, from room temperature up to 80-100 °C. Monitor the reaction closely by TLC to avoid decomposition.[5] 2. Increase Reagent Stoichiometry: Use a larger excess of the Vilsmeier reagent (e.g., 3-5 equivalents). 3. Extended Reaction Time: Increase the reaction time, monitoring for product formation and decomposition. |
| Tarry Mixture/Decomposition | Reaction temperature is too high or reaction time is too long. | 1. Optimize Temperature: Find the minimum temperature required for the reaction to proceed at a reasonable rate. 2. Time-Course Study: Perform a time-course study to determine the optimal reaction time before significant decomposition occurs. |
| Formation of Multiple Products | Side reactions such as O-formylation or poly-formylation. | 1. Protect the Hydroxyl Group: Consider protecting the hydroxyl group as a methyl ether or another stable protecting group before the Vilsmeier-Haack reaction. The protecting group can be removed after formylation. 2. Optimize Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent to minimize poly-formylation. |
II. Alternative Formylation Strategies
Given the challenges with the Vilsmeier-Haack reaction for this class of compounds, alternative ortho-formylation methods for phenols are often more effective.
Reimer-Tiemann Reaction
This reaction uses chloroform and a strong base to achieve ortho-formylation of phenols.[6] It is particularly useful as it operates under basic conditions and does not require anhydrous solvents.[7]
Advantages:
Disadvantages:
-
Yields can be moderate.
-
The use of chloroform and strong base may not be suitable for all substrates.
-
Can be highly exothermic and requires careful temperature control.[6]
Duff Reaction
The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid (e.g., acetic acid or trifluoroacetic acid).[8] It is known for its regioselectivity for the ortho position in phenols.[9]
Advantages:
Disadvantages:
Magnesium Dichloride/Paraformaldehyde Method
This method provides excellent yields for the ortho-formylation of phenols using paraformaldehyde in the presence of magnesium dichloride and triethylamine.[10][11]
Advantages:
-
High yields and excellent ortho-selectivity.[10]
-
Applicable to a range of substituted phenols.
Disadvantages:
-
Requires anhydrous conditions.[11]
-
Phenols with strong electron-withdrawing groups may react sluggishly.[10]
III. Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Reaction (Optimized for Less Reactive Substrates)
1. Reagent Preparation (Vilsmeier Reagent):
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).
-
Cool the DMF to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 3-5 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
2. Formylation:
-
Dissolve the substituted 2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the prepared Vilsmeier reagent.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
3. Work-up:
-
Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.
-
Stir the mixture for 30-60 minutes.
4. Extraction and Purification:
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reimer-Tiemann Reaction for Ortho-Formylation
1. Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted 2-hydroxyacetophenone (1 equivalent) in a 10-40% aqueous solution of sodium hydroxide (8 equivalents).[12]
-
Heat the solution to 60-70 °C.[12]
2. Addition of Chloroform:
-
Add chloroform (2-3 equivalents) dropwise to the heated solution over 1 hour with vigorous stirring.[12] The reaction is often biphasic.[6]
3. Reaction:
-
Maintain the reaction at 60-70 °C for an additional 2-3 hours with vigorous stirring.[12]
4. Work-up:
-
Cool the reaction mixture to room temperature and remove any excess chloroform by distillation.
-
Acidify the remaining aqueous solution to pH 4-5 with dilute hydrochloric acid.[12]
5. Extraction and Purification:
-
Extract the product with ethyl acetate (3 x 50 mL).[12]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: Duff Reaction for Ortho-Formylation
1. Reaction Setup:
-
In a round-bottom flask, combine the substituted 2-hydroxyacetophenone (1 equivalent), hexamethylenetetramine (HMTA, 1.5-2 equivalents), and glacial acetic acid or a mixture of glycerol and boric acid.
2. Reaction:
-
Heat the mixture to 140-160 °C for 2-4 hours.
3. Work-up:
-
Cool the reaction mixture and hydrolyze by adding dilute sulfuric acid.
-
Perform steam distillation to isolate the volatile aldehyde product.
4. Extraction and Purification:
-
Extract the distillate with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify by chromatography or recrystallization.
Protocol 4: Ortho-Formylation using Paraformaldehyde and MgCl₂
1. Reaction Setup:
-
In a flame-dried flask under a nitrogen atmosphere, add anhydrous magnesium dichloride (1.5 equivalents) and dry paraformaldehyde (6.75 equivalents).[10]
-
Add anhydrous acetonitrile, followed by dry triethylamine (3.75 equivalents).[10]
-
Add the substituted 2-hydroxyacetophenone (1 equivalent) to the mixture.
2. Reaction:
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.[10]
3. Work-up:
-
Cool the reaction to room temperature and add 5% aqueous HCl.[10]
4. Extraction and Purification:
-
Extract the mixture with ether.[10]
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography on silica gel.[10]
IV. Data Presentation
Table 1: Comparison of Yields for Different Ortho-Formylation Methods on Phenols
| Phenol Substrate | Reimer-Tiemann Yield (%) | Duff Reaction Yield (%) | MgCl₂/Paraformaldehyde Yield (%) |
| Phenol | 30-50 | 15-25 | 74 |
| 2-Methylphenol | 40-60 | 20-30 | 85 |
| 4-Chlorophenol | 35-55 | 10-20 | 88 |
| 4-Methoxyphenol | 50-70 | 25-40 | 92 |
| 2-Naphthol | 40-60 | 30-50 | 89 |
Yields are approximate and can vary based on specific reaction conditions.
We hope this technical support center provides you with the necessary information to overcome the challenges associated with the formylation of substituted 2-hydroxyacetophenones. For further assistance, please consult the cited literature.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. grokipedia.com [grokipedia.com]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Knoevenagel Condensation of Chromone-3-carboxaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Knoevenagel condensation of chromone-3-carboxaldehyde with various active methylene compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knoevenagel condensation?
A1: The Knoevenagel condensation is a base-catalyzed reaction involving the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. The reaction is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine (e.g., piperidine, pyridine), or their salts. The active methylene compound is deprotonated by the base to form a resonance-stabilized carbanion (enolate), which then attacks the carbonyl carbon of the aldehyde.
Q2: Which active methylene compounds are commonly used in condensation with this compound?
A2: A variety of active methylene compounds can be used, including but not limited to:
-
Malononitrile
-
Ethyl cyanoacetate
-
Diethyl malonate
-
Barbituric acid and its derivatives
-
1,3-Indandione
Q3: What are the typical catalysts and solvents for this reaction?
A3: The choice of catalyst and solvent is crucial for optimizing the reaction.
-
Catalysts: Weak bases like piperidine, pyridine, and ammonium acetate are commonly used.[1] In some cases, Lewis acids or solid-supported catalysts can also be employed.
-
Solvents: Protic polar solvents like ethanol and aprotic polar solvents such as dimethylformamide (DMF) have shown good results.[2] Solvent-free conditions have also been successfully applied, often in conjunction with microwave irradiation to enhance reaction rates.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: What are some common side reactions to be aware of?
A5: Potential side reactions include the self-condensation of the aldehyde, especially with stronger bases, and Michael addition of a second molecule of the active methylene compound to the α,β-unsaturated product.
Troubleshooting Guide
This guide addresses common issues encountered during the Knoevenagel condensation of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may be old, impure, or degraded. 2. Inappropriate Solvent: The reactants may not be fully soluble in the chosen solvent. 3. Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy. 4. Insufficient Reaction Time: The reaction may not have reached completion. 5. Presence of Water: Water produced during the reaction can inhibit the equilibrium. | 1. Use a fresh batch of catalyst or try a different catalyst (e.g., switch from a weak base to a Lewis acid). Optimize catalyst loading (typically 5-10 mol%).[2] 2. Screen different solvents to ensure solubility of all reactants. Protic polar solvents can favor the initial addition, while aprotic polar solvents can facilitate the dehydration step. 3. Systematically vary the reaction temperature. While many Knoevenagel condensations proceed at room temperature, gentle heating may be required.[3] 4. Monitor the reaction over a longer period using TLC to determine the optimal reaction time. 5. Consider using a Dean-Stark apparatus to remove water azeotropically or add molecular sieves to the reaction mixture.[4] |
| Formation of Multiple Products/Side Reactions | 1. Base is too strong: This can lead to self-condensation of the aldehyde. 2. Incorrect Stoichiometry: An excess of the active methylene compound can lead to Michael addition. 3. High Reaction Temperature: Can promote side reactions and decomposition. | 1. Use a milder base, such as ammonium acetate or an amine salt. 2. Carefully control the stoichiometry of the reactants. A 1:1 molar ratio is a good starting point. 3. Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration. |
| Difficult Product Purification | 1. Catalyst Residue: Homogeneous catalysts can be difficult to separate from the product. 2. Unreacted Starting Materials: Incomplete reaction leads to a mixture that is difficult to purify. 3. Similar Polarity of Product and Byproducts: Makes chromatographic separation challenging. | 1. Consider using a heterogeneous (solid-supported) catalyst that can be easily filtered off. 2. Refer to the "Low or No Product Yield" section to drive the reaction to completion. 3. Try different solvent systems for recrystallization or column chromatography. Trituration with a suitable solvent may also help in purifying the product. |
Data Presentation: Representative Yields
The following tables summarize representative yields for the Knoevenagel condensation of aromatic aldehydes with various active methylene compounds under different catalytic conditions. While this data is not specific to this compound, it provides a valuable reference for optimizing your reaction conditions.
Table 1: Knoevenagel Condensation with Malononitrile
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aromatic Aldehydes | Ni(NO₃)₂·6H₂O (5 mol%) | Water | Room Temp. | 10-30 min | 90-96 | [5] |
| Aromatic Aldehydes | Ammonium Acetate | None (Sonication) | Room Temp. | 5-7 min | High | [6] |
| 4-Iodobenzaldehyde | NiCu@MWCNT | Water/Methanol (1:1) | Room Temp. | 25 min | 96 | [7] |
| Aromatic Aldehydes | Gallium Chloride | None (Grinding) | Room Temp. | 2-10 min | 92-98 | [8] |
Table 2: Knoevenagel Condensation with Ethyl Cyanoacetate
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aromatic Aldehydes | DABCO/[HyEtPy]Cl | Water | 50 | 5-40 min | 83-99 | [9] |
| Benzaldehyde | DBU/Water | Water | Room Temp. | 20 min | 96 | [10] |
| Aromatic Aldehydes | Piperidine | Ethanol | Reflux | 3-6 hours | High | [11] |
Table 3: Knoevenagel Condensation with Diethyl Malonate
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aromatic Aldehydes | Immobilized Gelatine | DMSO | Room Temp. | Overnight | 85-89 | [12] |
| o-Vanillin | Piperidine Acetate/Li₂SO₄ | None (Ultrasound) | 50 | 15 min | 96-97 | [13] |
Table 4: Knoevenagel Condensation with Barbituric Acid
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aromatic Aldehydes | Basic Alumina | None (Microwave) | - | 3-5 min | 90-96 | [14] |
| Aromatic Aldehydes | Isonicotinic Acid | Ethanol/Water (19:1) | 60 | 10-40 min | 75-92 | [15] |
Experimental Protocols
Protocol 1: General Procedure using a Weak Base Catalyst
This protocol provides a general method for the Knoevenagel condensation of this compound with an active methylene compound using piperidine as a catalyst.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 equivalents)
-
Ethanol
-
Piperidine (catalytic amount, e.g., 2-3 drops)
-
Ice-cold water
Procedure:
-
Dissolve this compound (1 mmol) and the active methylene compound (1.0-1.2 mmol) in ethanol (10-15 mL) in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux).
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath to induce precipitation.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with ice-cold water and a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Solvent-Free Procedure using Microwave Irradiation
This method is an environmentally friendly and often faster alternative to conventional heating.
Materials:
-
This compound
-
Active methylene compound (e.g., barbituric acid) (1.0 equivalent)
-
Solid support (e.g., basic alumina)
-
n-Hexane
-
Ethanol
Procedure:
-
Thoroughly mix this compound (1 mmol), the active methylene compound (1 mmol), and the solid support (e.g., 1 g of basic alumina) in a flask.
-
Place the flask in a microwave oven and irradiate at a suitable power (e.g., 700 W) for a short duration (e.g., 3-5 minutes).
-
After irradiation, wash the reaction mixture with n-hexane to remove any unreacted aldehyde.
-
Wash the mixture with cold water to remove any unreacted active methylene compound.
-
Add ethanol to the solid residue and heat to dissolve the product.
-
Filter off the solid support.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Recrystallize the product from ethanol to obtain the pure compound.
Visualizations
Experimental Workflow
Caption: General experimental workflow for Knoevenagel condensation.
Troubleshooting Logic
Caption: Troubleshooting logic for low yield in Knoevenagel condensation.
Signaling Pathway Inhibition by Chromone Derivatives
Many chromone derivatives have been shown to possess anti-inflammatory and anticancer properties by inhibiting key signaling pathways. The diagram below illustrates the inhibition of the TRAF6-ASK1-p38 MAPK pathway, a crucial player in inflammatory responses.
Caption: Inhibition of the TRAF6-ASK1-p38 pathway by chromone derivatives.[1]
References
- 1. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.unibo.it [cris.unibo.it]
- 3. benchchem.com [benchchem.com]
- 4. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 13. article.sapub.org [article.sapub.org]
- 14. sid.ir [sid.ir]
- 15. pcbiochemres.com [pcbiochemres.com]
Preventing ring opening of the chromone scaffold during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromone scaffold. The focus is on preventing the unwanted ring opening of the γ-pyrone ring during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the chromone ring susceptible to opening?
A1: The chromone ring is an electron-deficient γ-pyrone system, making it susceptible to nucleophilic attack, which can lead to ring opening.[1] The most common point of attack is the C-2 position.[1][2] The stability of the ring is significantly influenced by several factors:
-
Nucleophiles: Strong nucleophiles, particularly nitrogen and carbon nucleophiles, can readily attack the C-2 position and initiate ring opening.[2]
-
Substituents: Electron-withdrawing groups (e.g., -CHO, -COOH, -CN, -NO2) at the C-3 position increase the electrophilicity of the C-2 position, making the ring more prone to opening.[1][2]
-
Reaction Conditions: Basic conditions often favor ring opening.[3][4] For instance, treatment of chromone-3-carboxylic acid with sodium hydroxide solution can lead to ring cleavage.[4] While many chromone syntheses are performed under acidic conditions, harsh acidic conditions can also lead to degradation.[3]
Q2: What is the general mechanism of chromone ring opening by nucleophiles?
A2: The generally accepted mechanism involves the nucleophilic addition at the C-2 position of the chromone ring. This disrupts the pyrone ring system and is often followed by a series of transformations, including ring-opening-ring-closing (RORC) sequences, to yield different heterocyclic structures.[1][2] The presence of electron-withdrawing groups at C-3 enhances the reactivity of the C-2 position towards nucleophiles.[2]
Q3: Can I predict if my reaction conditions will cause ring opening?
A3: While predicting the outcome with absolute certainty can be challenging, you can assess the risk by considering the following:
-
Nucleophile Strength: Stronger nucleophiles (e.g., primary amines, hydrazines, carbanions) are more likely to cause ring opening than weaker ones.
-
Chromone Substitution: Chromones with electron-withdrawing groups at C-3 are at a higher risk.
-
pH of the reaction: Strongly basic conditions are generally more conducive to ring opening.
-
Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for ring opening.
Consulting literature for similar reactions with your specific class of chromone and nucleophile is the best practice.
Troubleshooting Guides
Issue 1: Unwanted ring opening during reaction with a nitrogen nucleophile (e.g., primary amine).
Symptoms:
-
Formation of a complex mixture of products.
-
Isolation of a product that is not the expected C-2 substituted chromone.
-
Spectroscopic data (NMR, MS) indicating the absence of the characteristic chromone scaffold.
Possible Causes:
-
The nitrogen nucleophile is directly attacking the C-2 position, leading to the opening of the pyrone ring.
-
The reaction conditions (e.g., high temperature, strong base) are too harsh.
Solutions:
-
Modify Reaction Conditions:
-
Lower the temperature: Run the reaction at a lower temperature to disfavor the ring-opening pathway, which likely has a higher activation energy.
-
Use a weaker base or no base: If a base is used as a catalyst, consider using a milder, non-nucleophilic base, or running the reaction in a neutral solvent.
-
Solvent choice: Use a less polar, aprotic solvent to potentially reduce the reactivity of the nucleophile.
-
-
Protect the Phenolic Hydroxyl Group (if applicable):
-
In many chromone syntheses, the starting material is a 2-hydroxyaryl ketone. If your synthesis involves building the chromone ring in the presence of the nucleophile, consider protecting the phenolic hydroxyl group. Common protecting groups for phenols include methyl ethers or silyl ethers.[5] However, the choice of protecting group and the conditions for its removal must be compatible with the chromone ring's stability.
-
Issue 2: Degradation of the chromone scaffold during decarboxylation of a chromone-3-carboxylic acid.
Symptoms:
-
Low yield of the desired decarboxylated chromone.
-
Formation of salicylic acid or other degradation products.[4]
Possible Causes:
-
The conditions for decarboxylation are too harsh, leading to the breakdown of the chromone ring.
-
Standard saponification and decarboxylation methods involving strong bases can promote ring opening.[4]
Solutions:
-
Krapcho Decarboxylation: This method is performed under near-neutral conditions and is often suitable for substrates sensitive to acid or base.[6] It typically involves heating the ester (usually a methyl or ethyl ester) in a dipolar aprotic solvent like DMSO with a salt such as lithium chloride or sodium cyanide.[6][7]
Experimental Protocol: Krapcho Decarboxylation of a Chromone-3-carboxylate
-
Dissolve the chromone-3-carboxylate ester in dimethyl sulfoxide (DMSO).
-
Add a slight excess of lithium chloride and a small amount of water.
-
Heat the mixture to a high temperature (typically 120-180 °C) and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and perform an aqueous workup to remove the DMSO and salts.
-
Extract the product with a suitable organic solvent and purify by column chromatography or recrystallization.
Note: The optimal temperature and reaction time will depend on the specific substrate.
-
Quantitative Data Summary
The stability of the chromone ring is highly dependent on the reaction conditions. The following table summarizes qualitative and semi-quantitative information gathered from the literature.
| Condition | Effect on Chromone Ring Stability | Notes |
| pH | Stable in neutral and mildly acidic conditions. Susceptible to opening under strongly basic conditions.[3][4] | The presence of electron-withdrawing groups at C-3 increases sensitivity to basic conditions.[2] |
| Nucleophiles | Strong nucleophiles (e.g., hydrazines, primary amines, active methylene compounds) can induce ring opening.[1][2] | Weaker nucleophiles are less likely to cause ring opening. |
| Temperature | Higher temperatures can promote ring opening, especially in the presence of a nucleophile.[4] | |
| Solvents | Polar protic solvents may facilitate nucleophilic attack by solvating ions. | The choice of solvent can influence the rate of both the desired reaction and the undesired ring opening. |
Visualizations
Reaction Pathway: Nucleophilic Attack and Ring Opening
The following diagram illustrates the general mechanism of nucleophilic attack at the C-2 position of a 3-substituted chromone, leading to the opening of the γ-pyrone ring.
Caption: General mechanism of chromone ring opening.
Troubleshooting Workflow: Unwanted Ring Opening
This workflow provides a logical sequence of steps to troubleshoot and prevent the undesired ring opening of the chromone scaffold.
Caption: Troubleshooting decision tree for ring opening.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrpc.com [ijrpc.com]
- 4. researchgate.net [researchgate.net]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
Troubleshooting low yields in the synthesis of chromone-3-carboxamides
Technical Support Center: Synthesis of Chromone-3-Carboxamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of chromone-3-carboxamides, particularly in addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing chromone-3-carboxamides?
A1: The most widely employed synthetic pathway commences with substituted 2-hydroxyacetophenones and proceeds through a multi-step sequence. This typically involves:
-
Vilsmeier-Haack formylation of a 2-hydroxyacetophenone to produce a chromone-3-carbaldehyde.[1][2][3]
-
Oxidation of the resulting carbaldehyde to the corresponding chromone-3-carboxylic acid.[1][2][3]
-
Activation of the carboxylic acid, commonly by converting it to an acid chloride in situ using reagents like thionyl chloride (SOCl₂).[1][2][3]
-
Amidation of the activated acid chloride with a suitable primary or secondary amine to furnish the final chromone-3-carboxamide.[1][2][3]
Q2: What are the expected yields for each step of the synthesis?
A2: Yields can vary depending on the specific substrates and reaction conditions. However, typical reported yields for each step are summarized in the table below.
| Step | Reaction | Reagents | Typical Yield (%) |
| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF | 46-94% |
| 2 | Pinnick Oxidation | NaClO₂, Sulfamic Acid | 53-61% |
| 3 | Amide Coupling | SOCl₂, Amine, Et₃N | 44-64% |
Q3: Are there alternative methods for synthesizing chromone-3-carboxamides?
A3: Yes, other synthetic strategies exist. One notable alternative is the palladium-catalyzed aminocarbonylation of 3-iodochromone using carbon monoxide and an appropriate amine.[4] This method can provide good to excellent yields (40-92%) and may be advantageous for substrates incompatible with the traditional route.[4]
Troubleshooting Guide: Low Yields
This guide addresses specific issues that can lead to low yields at different stages of the chromone-3-carboxamide synthesis.
Problem 1: Low yield in the Vilsmeier-Haack formylation of 2-hydroxyacetophenone.
Possible Causes & Solutions:
-
Purity of Starting Materials: The 2-hydroxyacetophenone starting material must be of high purity. Impurities can lead to side reactions and reduce the yield of the desired chromone-3-carbaldehyde.[5]
-
Solution: Purify the 2-hydroxyacetophenone by recrystallization or column chromatography before use.[5]
-
-
Vilsmeier Reagent Degradation: The Vilsmeier reagent (formed from POCl₃ and DMF) is sensitive to moisture.
-
Solution: Use anhydrous DMF and ensure all glassware is thoroughly dried. Prepare the Vilsmeier reagent fresh for each reaction and use it immediately.
-
-
Substituent Effects: The electronic properties of substituents on the 2-hydroxyacetophenone can impact the reaction. Electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the starting material, hindering the reaction.[6]
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature if the starting material is still present.
-
Problem 2: Poor yield during the oxidation of chromone-3-carbaldehyde to chromone-3-carboxylic acid.
Possible Causes & Solutions:
-
Choice of Oxidizing Agent: The efficiency of the oxidation can be highly dependent on the chosen reagent. While various methods exist, some, like using Jones' reagent, have been reported to be unsuccessful in certain cases.[1]
-
Reaction Conditions: Temperature and pH can influence the outcome of the oxidation.
-
Solution: Maintain the recommended temperature for the specific oxidation protocol. Ensure the pH is controlled, as some oxidizing agents are more effective within a specific pH range.
-
Problem 3: Low yield in the final amidation step.
Possible Causes & Solutions:
-
Incomplete Acid Chloride Formation: The conversion of the carboxylic acid to the acid chloride may be incomplete.
-
Solution: Ensure an adequate excess of the chlorinating agent (e.g., thionyl chloride) is used. The reaction is often performed under reflux to drive it to completion.
-
-
Moisture Contamination: The acid chloride intermediate is highly reactive and will be quenched by water.
-
Amine Reactivity: The nucleophilicity of the amine can affect the reaction rate. Sterically hindered amines may react more slowly.
-
Side Reactions: The chromone ring can be susceptible to nucleophilic attack under certain conditions, leading to ring-opening or other side products.[8][9]
-
Solution: Maintain mild reaction conditions. Adding the amine at a low temperature (e.g., 0 °C) and then allowing the reaction to warm to room temperature can help minimize side reactions.[7]
-
Experimental Protocols
General Synthesis of Chromone-3-Carboxamides[1][3]
-
Synthesis of Chromone-3-carbaldehydes (Vilsmeier-Haack Reaction):
-
To a flask containing anhydrous N,N-dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) at 0 °C.
-
Stir the mixture to form the Vilsmeier reagent.
-
Add the substituted 2-hydroxyacetophenone to the freshly prepared reagent.
-
Stir the reaction mixture at room temperature for the specified time (typically 12 hours), monitoring by TLC.
-
Pour the reaction mixture into ice water and collect the precipitated product by filtration.
-
-
Synthesis of Chromone-3-carboxylic Acids (Pinnick Oxidation):
-
Suspend the chromone-3-carbaldehyde in a mixture of dichloromethane (DCM) and water.
-
Add sulfamic acid followed by sodium chlorite (NaClO₂) in portions at 0 °C.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the carboxylic acid.
-
-
Synthesis of Chromone-3-carboxamides:
-
Suspend the chromone-3-carboxylic acid in anhydrous DCM under a nitrogen atmosphere.
-
Add thionyl chloride (SOCl₂) and stir for 1 hour to form the acid chloride in situ.
-
In a separate flask, dissolve the desired amine and triethylamine (Et₃N) in anhydrous DCM at 0 °C.
-
Slowly add the freshly prepared acid chloride solution to the amine solution.
-
Allow the reaction to stir for 12 hours at room temperature.
-
Wash the reaction mixture with water, dry the organic layer, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
General Synthetic Workflow
Caption: Synthetic pathway for chromone-3-carboxamides.
Troubleshooting Decision Tree for Low Yields
Caption: Troubleshooting flowchart for low reaction yields.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [PDF] Synthesis and biological evaluation of chromone-3-carboxamides | Semantic Scholar [semanticscholar.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Removal of residual DMF and POCl3 from chromone-3-carboxaldehyde synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chromone-3-carboxaldehyde via the Vilsmeier-Haack reaction. This resource focuses on the effective removal of residual dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), common challenges in this synthetic procedure.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup and purification stages of this compound synthesis.
| Issue | Possible Cause | Troubleshooting Steps |
| Oily or Gummy Product After Quenching | Incomplete hydrolysis of the Vilsmeier intermediate or presence of excess DMF. | - Ensure the reaction mixture is poured into a vigorously stirred mixture of crushed ice and water.[1][2] - Allow the mixture to stir for an extended period (1-2 hours) to ensure complete precipitation of the product.[2] - If the product remains oily, attempt to triturate with a small amount of cold ethanol or methanol to induce solidification. |
| Low Yield of Precipitated Product | The product may have some solubility in the aqueous DMF mixture. | - After initial filtration, cool the filtrate in an ice bath for a longer duration to maximize precipitation. - Neutralize the aqueous filtrate with a saturated sodium bicarbonate solution to a pH of 7-8, as the product may precipitate under neutral conditions.[3] - If the product does not precipitate upon neutralization, perform an extraction with a suitable organic solvent like dichloromethane.[3] |
| Persistent DMF Odor in the Final Product | Inadequate washing of the crude product. DMF is a high-boiling point solvent and can be difficult to remove completely. | - Wash the filtered solid thoroughly with copious amounts of cold water.[1][2] - Consider washing the crude product with a cold, non-polar solvent in which the product is insoluble, such as cold diethyl ether, to help remove residual DMF. - Dry the product under high vacuum for an extended period. |
| Product Contaminated with Phosphorus-Containing Impurities | Incomplete hydrolysis of POCl₃ and its byproducts. | - The primary workup of quenching in ice water is crucial for hydrolyzing POCl₃. Ensure this step is performed carefully and thoroughly.[1] - Washing the crude solid extensively with cold water will help remove water-soluble phosphorus salts.[1] - Recrystallization from a suitable solvent, such as ethanol or methanol, is highly effective for removing inorganic impurities.[1][2] |
| Difficulty in Recrystallization | Presence of impurities that inhibit crystal formation. | - Ensure the crude product is as dry as possible before attempting recrystallization. - Try different recrystallization solvents or solvent mixtures (e.g., ethanol-water, methanol-water).[1][4] - If the product oils out during recrystallization, try dissolving it in a larger volume of hot solvent and allowing it to cool very slowly. Seeding with a small crystal of pure product can also be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of pouring the reaction mixture into ice water?
A1: Pouring the reaction mixture into ice water serves two primary purposes. First, it quenches the reaction and hydrolyzes the reactive Vilsmeier intermediate (iminium salt) to the desired aldehyde.[1][5] Second, it helps to precipitate the crude this compound, which is typically a solid, while the unreacted DMF and hydrolyzed POCl₃ byproducts remain in the aqueous solution.[1][2] This step must be done carefully and slowly with vigorous stirring as the hydrolysis can be exothermic.[1]
Q2: How can I be sure that all the POCl₃ has been removed?
A2: Phosphorus oxychloride is highly reactive with water and will be hydrolyzed to phosphoric acid and hydrochloric acid during the aqueous workup. Thoroughly washing the precipitated crude product with cold water is generally sufficient to remove these water-soluble inorganic acids.[1] Subsequent purification by recrystallization will further remove any remaining trace impurities.[1][2]
Q3: Is it possible to remove DMF without performing a precipitation?
A3: While precipitation is the most common and effective method, if the product is soluble in the aqueous mixture, an alternative is to neutralize the solution and then perform a liquid-liquid extraction with an organic solvent like dichloromethane.[3] The combined organic layers can then be washed with brine, dried, and concentrated. However, this method will also extract some DMF, which would then need to be removed under high vacuum.
Q4: What are the best recrystallization solvents for purifying this compound?
A4: Common and effective solvents for the recrystallization of this compound are ethanol, methanol, or a mixture of methanol and water.[1][4] The choice of solvent may depend on the specific substitution pattern of the chromone.
Q5: Are there any safety precautions I should take during the workup?
A5: Yes. The reaction between POCl₃ and DMF is exothermic.[1] The quenching of the reaction mixture in ice water can also be vigorous and should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[1] DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.[1]
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established methods.[1][2][4][6]
1. Preparation of the Vilsmeier Reagent:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, ~3-5 equivalents).
-
Cool the flask in an ice-water bath with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃, ~2-4 equivalents) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.[2][3]
-
After the addition is complete, continue stirring at 0 °C for an additional 30-60 minutes.[1]
2. Reaction with 2-Hydroxyacetophenone:
-
Dissolve the 2-hydroxyacetophenone derivative (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.[1]
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
3. Workup and Isolation:
-
Carefully and slowly pour the cooled reaction mixture into a beaker containing crushed ice and water with vigorous stirring.[1][2]
-
A solid precipitate of the crude this compound should form. Continue stirring for 1-2 hours to ensure complete precipitation.[2]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold water to remove residual DMF and inorganic salts.[1][2]
4. Purification:
-
Dry the crude solid product.
-
Recrystallize the product from a suitable solvent, such as ethanol or a methanol/water mixture, to obtain the pure this compound.[1][4]
Quantitative Data Summary
| Parameter | Value | Reference |
| DMF to 2-Hydroxyacetophenone Ratio | ~3-5 equivalents | [1][3] |
| POCl₃ to 2-Hydroxyacetophenone Ratio | ~2-4 equivalents | [3] |
| Vilsmeier Reagent Formation Temperature | 0-5 °C | [1][2] |
| Vilsmeier Reagent Formation Time | 30-60 minutes | [1] |
| Reaction Temperature | 60-70 °C | [1] |
| Reaction Time | 2-4 hours | [1] |
Experimental Workflow
References
Stability of chromone-3-carboxaldehyde under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of chromone-3-carboxaldehyde under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability and recommended storage for this compound?
A1: Under normal, ambient conditions, this compound is a stable compound.[1][2] For optimal shelf-life, it should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[2] It is incompatible with strong oxidizing agents, and exposure to excess heat, dust formation, and air should be avoided.[1]
Q2: How does this compound behave under basic (alkaline) conditions?
A2: this compound is highly susceptible to degradation under basic conditions. The chromone ring, specifically the γ-pyrone component, is prone to cleavage. The C-2 position of the chromone is electrophilic and readily undergoes nucleophilic attack by bases or other nucleophiles, leading to the opening of the pyrone ring.[3][4] This reactivity is a common characteristic of the chromone scaffold and is utilized in various synthetic transformations.[3][5][6] For example, reactions of 3-formylchromones with nucleophiles in the presence of bases like DBU or piperidine often proceed via a Michael addition followed by ring cleavage.[3]
Q3: Is this compound stable in acidic solutions?
A3: The stability of this compound in acidic media is greater than in basic media, but degradation can still occur, particularly under harsh conditions (e.g., strong acids, high temperatures). While the chromone ring itself is more resilient to acid, reactions involving the aldehyde group can occur. For instance, related chromone derivatives can undergo hydrolysis or other transformations in the presence of strong acids like concentrated HCl or H₂SO₄.[7] Users should perform specific stability studies if the compound is to be used in strongly acidic environments for prolonged periods.
Q4: What are the expected degradation products under basic or acidic stress?
A4: Under basic conditions, the primary degradation pathway involves the opening of the pyrone ring. This initially forms intermediates like ω-formyl-2-hydroxyacetophenone, which can then undergo further reactions or rearrangements.[4] Under forceful acidic conditions, hydrolysis could potentially lead to related phenolic compounds, though specific degradation products for this compound are not extensively detailed in the provided literature. Under fire conditions, hazardous decomposition products include carbon monoxide and carbon dioxide.[1][2]
Troubleshooting Guides
Issue 1: Unexpected degradation of this compound during a reaction.
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Symptom: Low yield or presence of unexpected byproducts in reactions involving basic reagents or solvents (e.g., triethylamine, piperidine, NaOH, K₂CO₃).
-
Probable Cause: The chromone ring is likely undergoing nucleophilic attack and subsequent ring-opening, as it is inherently unstable in basic environments. The C-2 position is particularly electrophilic and susceptible to attack.[3][8]
-
Solution:
-
Re-evaluate Reagents: If possible, switch to milder, non-nucleophilic bases or reduce the base concentration.
-
Control Temperature: Run the reaction at a lower temperature to minimize the rate of degradation.
-
Limit Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the desired product is formed to prevent further degradation of the starting material or product.
-
Protecting Groups: In complex syntheses, consider if protecting the chromone moiety is a viable, albeit complicated, strategy.
-
Issue 2: Compound appears unstable during workup or purification.
-
Symptom: The product degrades on a silica gel column or during an aqueous basic wash (e.g., with sodium bicarbonate solution).
-
Probable Cause: Prolonged exposure to even weak bases can cause degradation. Silica gel can have acidic sites but can also cause degradation of sensitive compounds.
-
Solution:
-
Avoid Basic Washes: If a basic wash is necessary, perform it quickly with a dilute solution and at a low temperature. Immediately proceed to the next step.
-
Alternative Purification: If column chromatography is problematic, consider recrystallization as an alternative purification method.[9]
-
Deactivated Silica: Use deactivated (neutral) silica gel or alumina for chromatography to minimize on-column degradation.
-
Solvent Choice: Ensure solvents used for purification are free from basic or acidic impurities.
-
Experimental Protocols & Data
Protocol: Forced Degradation Study for this compound
Forced degradation studies are essential to determine the intrinsic stability of a compound and to develop stability-indicating analytical methods.[10][11] The goal is typically to achieve 5-20% degradation of the active ingredient.[10]
Objective: To assess the stability of this compound under hydrolytic (acid and base) stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M solutions
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
pH meter
-
Water bath or incubator
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.[12]
-
Acid Hydrolysis:
-
Pipette a known volume of the stock solution into separate test tubes.
-
Add an equal volume of 0.1 M HCl to one tube and 1 M HCl to another.
-
Incubate the samples at a controlled temperature (e.g., 60 °C) for a set period (e.g., 8 hours).[10]
-
After incubation, cool the samples to room temperature and neutralize them carefully with an appropriate amount of NaOH solution.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Pipette a known volume of the stock solution into separate test tubes.
-
Add an equal volume of 0.1 M NaOH to one tube and 1 M NaOH to another.
-
Incubate the samples at room temperature. Due to the known instability in base, start with shorter time points (e.g., 1, 4, and 8 hours).
-
After incubation, neutralize the samples carefully with an appropriate amount of HCl solution.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the analysis solvent (without acid or base) and subject it to the same temperature conditions.
-
Analysis:
-
Analyze all samples (acid-stressed, base-stressed, and control) using a validated stability-indicating HPLC method.
-
The method must be capable of separating the intact this compound peak from any degradation products.[10]
-
Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
Data Presentation
The results from a forced degradation study should be tabulated to clearly show the extent of degradation under each condition.
Table 1: Summary of Forced Hydrolytic Degradation Conditions
| Stress Condition | Reagent Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 60-80 °C | ~8-24 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature | ~1-8 hours |
Table 2: Example Data from HPLC Analysis
| Sample | % Assay of this compound | % Total Degradation | Number of Degradants |
| Control (Time 0) | 100.0 | 0.0 | 0 |
| 0.1 M HCl, 8h, 60°C | 94.5 | 5.5 | 1 |
| 1 M HCl, 8h, 60°C | 81.2 | 18.8 | 2 |
| 0.1 M NaOH, 4h, RT | 55.7 | 44.3 | 3 |
| 1 M NaOH, 1h, RT | 5.2 | 94.8 | >4 |
(Note: Data in Table 2 is illustrative and will vary based on precise experimental conditions.)
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Proposed degradation pathway under basic conditions.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. BJOC - Domino reactions of chromones with activated carbonyl compounds [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organocatalysed C-2 and C-3 functionalisation of chromones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01129A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Challenges in the scale-up of chromone-3-carboxaldehyde production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of chromone-3-carboxaldehyde production.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound, with a focus on challenges that arise during scale-up.
Issue 1: Low Yield of this compound
Question: We are experiencing a significantly lower than expected yield of this compound during our scale-up synthesis using the Vilsmeier-Haack reaction. What are the potential causes and solutions?
Answer: Low yields in the scale-up production of this compound can be attributed to several factors, often exacerbated by the increase in reaction volume.
Potential Causes and Solutions:
| Cause | Solution |
| Purity of Starting Materials | Impurities in the starting 2-hydroxyacetophenone can lead to side reactions and lower the yield of the desired product. Solution: Ensure the 2-hydroxyacetophenone is of high purity. For large-scale production, it is advisable to establish strict quality control specifications for raw materials. If necessary, consider a purification step like recrystallization or column chromatography for the starting material before use.[1] |
| Incomplete Reaction | The Vilsmeier-Haack reaction may not have reached completion. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the starting material is still present after the planned reaction time, consider extending the duration. However, be cautious as prolonged reaction times at elevated temperatures can lead to product decomposition.[1] |
| Suboptimal Reaction Temperature | The temperature for the Vilsmeier-Haack reaction is critical and can be more challenging to control at a larger scale. Solution: Implement robust temperature control systems for the reactor. For less reactive substrates, a controlled, modest increase in temperature might be necessary. Conversely, for sensitive substrates, maintaining a lower temperature for a longer duration may improve the yield.[1] |
| Moisture Contamination | The Vilsmeier reagent is highly sensitive to moisture, which can be a greater challenge to exclude in larger reactors. Solution: Ensure all reactors and transfer lines are thoroughly dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[1] |
| Improper Stoichiometry of Reagents | Incorrect molar ratios of the Vilsmeier reagent to the 2-hydroxyacetophenone will result in incomplete conversion. Solution: A slight excess of the Vilsmeier reagent is typically used.[1] Accurate dosing of reagents is critical at scale; use calibrated pumps and flowmeters. |
| Inefficient Mixing | Poor mixing in a large reactor can lead to localized "hot spots" or areas of low reagent concentration, affecting reaction kinetics and yield. Solution: Utilize appropriately designed agitators and baffles for the reactor to ensure efficient mixing. The mixing speed should be optimized to ensure homogeneity without causing excessive shear. |
Issue 2: Formation of Impurities During Scale-Up
Question: During the scale-up of our this compound synthesis, we are observing the formation of significant impurities that were minor at the lab scale. How can we identify and mitigate these?
Answer: The impurity profile can change significantly during scale-up due to variations in reaction conditions.
Common Impurities and Mitigation Strategies:
| Impurity | Cause | Mitigation Strategy |
| Di-formylated Byproduct | Over-formylation of the aromatic ring, especially with highly activated substrates. This is often caused by an excess of the Vilsmeier reagent or prolonged reaction times.[2] | Carefully control the stoichiometry of the Vilsmeier reagent to the substrate (a 1.1:1 to 1.5:1 ratio is a good starting point for optimization).[2] Consider adding the Vilsmeier reagent dropwise to a solution of the substrate to avoid localized high concentrations.[2] Monitor the reaction closely and quench it as soon as the starting material is consumed.[2] |
| Chlorinated Byproducts | The Vilsmeier reagent can act as a chlorinating agent, particularly at higher temperatures.[2] | Maintain the lowest effective reaction temperature.[2] If chlorination is a persistent issue, consider alternative reagents for generating the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF.[2] |
| Unreacted Starting Material | Incomplete reaction due to factors mentioned in the low yield section. | Re-evaluate reaction time, temperature, and stoichiometry. Ensure efficient mixing. |
| Polymeric Materials | Side reactions, especially at elevated temperatures or in the presence of certain impurities, can lead to the formation of polymeric tars. | Optimize reaction temperature and ensure the purity of starting materials. A more controlled quench of the reaction mixture can also help minimize polymerization. |
Issue 3: Challenges in Large-Scale Purification
Question: We are facing difficulties in purifying this compound at a multi-kilogram scale. Recrystallization is proving inefficient, and chromatography is not economically viable. What are our options?
Answer: Large-scale purification requires a shift in strategy from common lab-scale techniques.
Purification Troubleshooting:
| Challenge | Suggested Approach |
| Inefficient Recrystallization | Difficulty in finding a suitable single-solvent system, oiling out, or poor recovery. |
| High Cost of Chromatography | Large-scale preparative chromatography can be prohibitively expensive due to solvent consumption and stationary phase costs. |
| Product Isolation Post-Workup | Difficulty in handling and filtering large volumes of precipitate after quenching the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction for this compound production?
A1: The Vilsmeier-Haack reaction is exothermic and can be thermally unstable.[3][4] The Vilsmeier reagent itself can decompose, leading to a rapid increase in temperature and pressure.[3][4] Key safety considerations for scale-up include:
-
Thermal Runaway: Implement a robust cooling system for the reactor and consider a semi-batch process (e.g., controlled addition of POCl₃) to manage the exotherm.[4]
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Quenching: The quenching of the reaction mixture with water is also highly exothermic and can lead to the release of hazardous fumes. The quench should be performed slowly and with efficient cooling and ventilation.
-
Reagent Handling: Phosphorus oxychloride (POCl₃) is a corrosive and water-reactive reagent. Appropriate personal protective equipment (PPE) and handling procedures are essential.
Q2: How can we monitor the progress of the Vilsmeier-Haack reaction at a large scale?
A2: At a large scale, real-time reaction monitoring is crucial. While TLC can still be used on samples carefully extracted from the reactor, consider implementing in-situ monitoring techniques such as:
-
FTIR or Raman Spectroscopy: These can provide real-time information on the concentration of reactants and products.
-
HPLC: Automated sampling systems can be connected to an HPLC to provide more quantitative analysis of the reaction progress.
Q3: What are the typical yields for the synthesis of this compound derivatives?
A3: The yields can vary significantly depending on the substituents on the starting 2-hydroxyacetophenone. The following table provides a summary of reported yields for various derivatives.
| Starting Material (2-Hydroxyacetophenone Derivative) | Product (this compound Derivative) | Reported Yield (%) |
| 2-Hydroxyacetophenone | 4-Oxo-4H-chromene-3-carbaldehyde | 55 |
| 6-Fluoro-2-hydroxyacetophenone | 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde | 54 |
| 6-Bromo-2-hydroxyacetophenone | 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde | 76.9 |
| 6-Methoxy-2-hydroxyacetophenone | 6-Methoxy-4-oxo-4H-chromene-3-carbaldehyde | Not Specified |
| 6-Methyl-2-hydroxyacetophenone | 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde | 94 |
Source: Data compiled from multiple research articles.[5]
Q4: Can you provide a general, detailed experimental protocol for the synthesis of this compound?
A4: Yes, a detailed experimental protocol is provided in the "Experimental Protocols" section below.
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
Substituted 2-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
-
Crushed ice
-
Anhydrous sodium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add anhydrous DMF (3 equivalents). Cool the DMF to 0-5°C using an ice bath. Slowly add POCl₃ (3 equivalents) dropwise from the addition funnel, ensuring the temperature is maintained below 10°C. After the addition is complete, stir the mixture at 0-5°C for an additional 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.[6][7]
-
Reaction with 2-Hydroxyacetophenone: Dissolve the substituted 2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the reaction temperature at 0-5°C.[7]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.[6]
-
Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture into a separate vessel containing crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt and precipitate the crude product.[1][6]
-
Neutralization and Isolation: Neutralize the aqueous slurry with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product often precipitates at this stage. Collect the solid by filtration. If the product does not precipitate, extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).[1]
-
Drying and Concentration: If extracted, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[7]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scale-up issues in this compound production.
References
By-product analysis in the synthesis of styrylchromones from chromone-3-carboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of styrylchromones from chromone-3-carboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3-styrylchromones from this compound?
A1: The two most prevalent and effective methods are the Wittig reaction and the Knoevenagel condensation.[1][2] The Wittig reaction typically yields a mixture of (E)- and (Z)-isomers, while the Knoevenagel condensation is highly diastereoselective, producing primarily the (E)-isomer.[3]
Q2: What is the major by-product in the Wittig synthesis of styrylchromones?
A2: The primary by-product in a Wittig reaction is triphenylphosphine oxide (TPPO).[4][5] This by-product is formed from the triphenylphosphine ylide reagent during the course of the reaction.
Q3: How can I control the E/Z isomer ratio in the Wittig reaction?
A3: The stereoselectivity of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions. Stabilized ylides (containing electron-withdrawing groups) tend to favor the formation of the (E)-isomer, whereas non-stabilized ylides often yield the (Z)-isomer as the major product.[6] The choice of solvent and the presence or absence of lithium salts can also impact the E/Z ratio.[6]
Q4: Are there any significant by-products in the Knoevenagel condensation synthesis of styrylchromones?
A4: The Knoevenagel condensation of this compound with phenylacetic acids is generally a clean and highly diastereoselective reaction, affording the (E)-styrylchromone with high purity.[3] Side reactions are less common compared to the Wittig reaction, but incomplete decarboxylation could potentially lead to the corresponding acrylic acid intermediate as an impurity.
Q5: What are the best methods for purifying the synthesized styrylchromones?
A5: The choice of purification method depends on the specific impurities present.
-
Triphenylphosphine Oxide Removal: TPPO can often be removed by crystallization from a suitable solvent system, as its solubility differs from that of the styrylchromone product.[5] Precipitation by forming a complex with metal salts like MgCl₂ or ZnCl₂ is also a highly effective method.[7][8] Column chromatography is another common technique.
-
Isomer Separation: The separation of (E)- and (Z)-isomers is typically achieved by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).[3]
Troubleshooting Guides
Problem 1: Low Yield of Styrylchromone Product in Wittig Reaction
| Possible Cause | Suggested Solution |
| Inactive Ylide: The phosphonium ylide may have decomposed due to moisture or improper storage. | Ensure the use of anhydrous solvents and reagents. Prepare the ylide in situ and use it immediately. |
| Steric Hindrance: A sterically hindered aldehyde or ylide can slow down the reaction. | Increase the reaction time and/or temperature. Consider using a more reactive ylide if possible. |
| Incorrect Stoichiometry: An improper ratio of aldehyde to ylide can result in incomplete conversion. | Optimize the stoichiometry, typically using a slight excess of the ylide. |
| Inefficient Base: The base used to generate the ylide may not be strong enough. | For non-stabilized ylides, use a strong base like n-butyllithium or sodium hydride. For stabilized ylides, a weaker base like potassium carbonate may suffice. |
Problem 2: Unexpected By-products Observed in the Reaction Mixture
| Possible Cause | Identification Method | Suggested Solution |
| Self-condensation of Aldehyde: The this compound may undergo self-condensation under basic conditions.[9] | 1H NMR, LC-MS | Add the aldehyde slowly to the pre-formed ylide solution to minimize its concentration. Use a non-nucleophilic base if possible. |
| Michael Addition: The styrylchromone product can potentially undergo a Michael addition with nucleophiles present in the reaction mixture.[10][11] | 1H NMR, LC-MS | Use a stoichiometric amount of the nucleophilic reagent (ylide). Quench the reaction promptly after completion. |
| Reaction with the Chromone Ring: Under strongly basic conditions, the chromone ring itself might undergo side reactions. | 1H NMR, LC-MS | Use the mildest possible base and reaction conditions that still afford the desired product. Minimize reaction time. |
Problem 3: Difficulty in Removing Triphenylphosphine Oxide (TPPO)
| Possible Cause | Suggested Solution |
| Co-crystallization: TPPO may co-crystallize with the desired styrylchromone product. | Try different crystallization solvents or solvent mixtures. |
| Similar Polarity: The polarity of TPPO and the styrylchromone may be too similar for efficient separation by column chromatography. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase. Alternatively, use precipitation with ZnCl₂ or MgCl₂.[7][8] |
Problem 4: Poor Separation of (E)- and (Z)-Isomers
| Possible Cause | Suggested Solution |
| Inadequate Chromatographic Conditions: The chosen mobile phase may not provide sufficient resolution. | Perform a systematic optimization of the mobile phase for column chromatography or HPLC, trying different solvent ratios and solvent systems. |
| Isomerization during Purification: Some isomers might be sensitive to light or acid/base traces on the stationary phase. | Protect the sample from light and use a neutralized stationary phase for chromatography if necessary. |
Data Presentation
Table 1: Representative Yields and E/Z Ratios for the Wittig Synthesis of 3-Styrylchromones
| Entry | Ylide Substituent (R) | Base | Solvent | Temperature (°C) | Total Yield (%) | E:Z Ratio |
| 1 | H | n-BuLi | THF | 0 to rt | 75-85 | Major Z |
| 2 | 4-Cl | NaH | DMF | rt | 80-90 | Major Z |
| 3 | 4-NO₂ | K₂CO₃ | CH₃CN | Reflux | 70-80 | Major E |
| 4 | 4-OCH₃ | n-BuLi | THF | 0 to rt | 70-80 | Major Z |
Note: Data is compiled from typical outcomes of Wittig reactions and may vary based on specific substrates and precise reaction conditions.
Table 2: Representative 1H NMR Chemical Shifts (δ, ppm) for (E)- and (Z)-3-Styrylchromones
| Proton | (E)-3-Styrylchromone | (Z)-3-Styrylchromone |
| H-2 | ~8.3 - 8.5 (s) | ~8.1 - 8.3 (s) |
| H-5 | ~8.1 - 8.3 (d) | ~8.1 - 8.3 (d) |
| Styryl Hα | ~7.2 - 7.5 (d, J ≈ 16 Hz) | ~6.8 - 7.1 (d, J ≈ 12 Hz) |
| Styryl Hβ | ~7.6 - 7.9 (d, J ≈ 16 Hz) | ~7.0 - 7.3 (d, J ≈ 12 Hz) |
Note: Chemical shifts are approximate and can be influenced by substituents on the chromone and styryl rings. The key diagnostic feature is the coupling constant (J) for the styryl protons, which is larger for the (E)-isomer.[12]
Experimental Protocols
Protocol 1: General Procedure for the Wittig Synthesis of 3-Styrylchromones
-
Phosphonium Salt Preparation: To a solution of triphenylphosphine (1.1 eq) in toluene, add the appropriate benzyl halide (1.0 eq). Heat the mixture to reflux for 24 hours. Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration. Wash the salt with cold toluene and dry under vacuum.
-
Ylide Formation and Wittig Reaction: Suspend the phosphonium salt (1.1 eq) in anhydrous THF under an inert atmosphere. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise. Stir the resulting ylide solution at 0 °C for 1 hour. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the (E)- and (Z)-isomers and remove triphenylphosphine oxide.
Protocol 2: General Procedure for the Knoevenagel Condensation Synthesis of (E)-3-Styrylchromones
-
Reaction Setup: To a solution of this compound (1.0 eq) and the corresponding phenylacetic acid (1.2 eq) in pyridine, add a catalytic amount of piperidine.
-
Reaction Execution: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify with dilute HCl to precipitate the product. Filter the solid, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure (E)-3-styrylchromone.
Protocol 3: 1H NMR Analysis for E/Z Isomer Ratio Determination
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a 1H NMR spectrum.
-
Analysis: Identify the signals corresponding to the vinylic protons of the (E)- and (Z)-isomers. The coupling constant for the vinylic protons is typically larger for the (E)-isomer (~16 Hz) compared to the (Z)-isomer (~12 Hz).[12] Integrate the distinct signals for each isomer to determine their relative ratio.[13]
Visualizations
Caption: Wittig reaction pathway for styrylchromone synthesis.
Caption: Knoevenagel condensation pathway for styrylchromone synthesis.
Caption: Experimental workflow for by-product analysis.
References
- 1. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. Collection - Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling - Organic Process Research & Development - Figshare [acs.figshare.com]
- 9. Self-condensation - Wikipedia [en.wikipedia.org]
- 10. Synthesis of novel functional polycyclic chromones through Michael addition and double cyclizations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. magritek.com [magritek.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving Chromone-3-Carboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for reactions involving chromone-3-carboxaldehyde.
Table of Contents
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Organocatalytic Conjugate Addition Reactions
-
FAQ
-
Troubleshooting Guide
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Catalyst Performance Data
-
Experimental Protocol
-
Reaction Workflow
-
-
Synthesis of Pyrazole Derivatives
-
FAQ
-
Troubleshooting Guide
-
Catalyst Performance Data
-
Experimental Protocols
-
Reaction Pathways
-
-
Michael Addition Reactions
-
FAQ
-
Troubleshooting Guide
-
Catalyst Performance Data
-
Experimental Protocol
-
Reaction Mechanism
-
-
DBU-Catalyzed Cyclocondensation Reactions
-
FAQ
-
Troubleshooting Guide
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Catalyst Performance Data
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Experimental Protocol
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Reaction Workflow
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Organocatalytic Conjugate Addition Reactions
Organocatalytic conjugate addition of nucleophiles to this compound and its derivatives is a powerful method for the synthesis of functionalized chroman scaffolds. Prolinol silyl ethers have been identified as effective catalysts for these reactions.[1]
FAQ
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Q1: What is the most effective type of organocatalyst for the conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes?
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A1: Prolinol triethylsilyl ether has been shown to be a highly effective catalyst for this reaction, leading to good yields and excellent diastereoselectivities.[1] In contrast, catalysts like piperidine, morpholine, MacMillan's imidazolidinone organocatalysts, and proline have been found to be inefficient.[1]
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Q2: What is the role of an acid additive in these reactions?
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A2: An acid additive, such as benzoic acid, is often used in conjunction with the amine catalyst. While the reaction does not proceed in the absence of the catalyst, the acid additive can help to activate the substrate and facilitate the catalytic cycle.[1]
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Q3: Does the solvent choice significantly impact the reaction outcome?
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A3: Yes, the solvent plays a crucial role. Protic solvents like methanol (MeOH), ethanol (EtOH), and isopropanol (i-PrOH) are effective, with MeOH generally providing the highest yields. Non-protic solvents such as THF, dioxane, DMF, toluene, MeCN, CH2Cl2, and Et2O are generally not suitable for this reaction.[1]
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Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive or inappropriate catalyst. | - Use a fresh batch of prolinol triethylsilyl ether. - Ensure the catalyst has not degraded. - Avoid using inefficient catalysts like piperidine or proline for this specific reaction.[1] |
| Incorrect solvent. | - Switch to a protic solvent, preferably methanol (MeOH), for optimal results.[1] | |
| Absence of an acid additive. | - Add a catalytic amount of benzoic acid to the reaction mixture. | |
| Low Diastereoselectivity | Suboptimal reaction temperature. | - Perform the reaction at room temperature as this has been shown to provide excellent diastereoselectivity. |
| Incorrect catalyst choice. | - Ensure you are using a catalyst known to provide high diastereoselectivity, such as prolinol triethylsilyl ether.[1] | |
| Formation of Side Products | Reaction time is too long, leading to decomposition. | - Monitor the reaction progress using TLC to determine the optimal reaction time and avoid prolonged reaction times that may lead to side product formation. |
| Presence of impurities in starting materials. | - Purify the this compound and nitroalkane before use. |
Catalyst Performance Data
Table 1: Comparison of Organocatalysts for the Conjugate Addition of Nitromethane to 6-chloro-2H-chromene-3-carbaldehyde [1]
| Catalyst | Additive | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| Piperidine | Benzoic Acid | MeOH | 24 | < 5 | - |
| Pyrrolidine | Benzoic Acid | MeOH | 24 | 32 | >99:1 |
| Proline | Benzoic Acid | MeOH | 24 | < 5 | - |
| Diphenylprolinol TMS ether | Benzoic Acid | MeOH | 24 | 85 | >99:1 |
| Diphenylprolinol TES ether | Benzoic Acid | MeOH | 24 | 92 | >99:1 |
Table 2: Effect of Solvent on the Diphenylprolinol Triethylsilyl Ether Catalyzed Reaction [1]
| Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| MeOH | 24 | 92 | >99:1 |
| EtOH | 24 | 85 | >99:1 |
| i-PrOH | 24 | 78 | >99:1 |
| THF | 24 | < 5 | - |
| Toluene | 24 | < 5 | - |
Experimental Protocol
Organocatalytic Conjugate Addition of Nitromethane to 2H-chromene-3-carbaldehyde [1]
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To a stirred solution of the desired 2H-chromene-3-carbaldehyde (0.2 mmol) in methanol (1.0 mL), add diphenylprolinol triethylsilyl ether (0.04 mmol) and benzoic acid (0.04 mmol).
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Stir the mixture at room temperature for 5 minutes.
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Add nitromethane (0.6 mmol) to the reaction mixture.
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Continue stirring at room temperature for 24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, evaporate the solvent under reduced pressure.
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Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., EtOAc/petroleum ether) to obtain the desired functionalized chroman derivative.
Reaction Workflow
Caption: Workflow for organocatalytic conjugate addition.
Synthesis of Pyrazole Derivatives
This compound is a versatile precursor for the synthesis of various pyrazole-containing compounds, including chromone-pyrazole dyads and fused pyrazole systems. The choice of catalyst is critical and depends on the specific synthetic strategy.
FAQ
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Q1: What are the common catalytic systems for synthesizing chromone-fused pyrazoles?
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A1: Copper catalysts, such as copper(I) iodide (CuI) with a ligand like 1,10-phenanthroline, are effective for tandem O-arylation-oxidative coupling reactions to form chromone-fused pyrazoles.[2][3][4][5] Basic catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used in tandem reactions with pyrazole derivatives.[2][3]
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Q2: Can simple acid catalysts be used for pyrazole synthesis from chromone derivatives?
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Q3: My pyrazole synthesis is resulting in a low yield. What are the common causes?
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A3: Low yields can be due to several factors including impure starting materials, suboptimal reaction temperature, incorrect catalyst loading, or the formation of regioisomers. It is crucial to use pure reactants and optimize the reaction conditions.
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Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst. | - For copper-catalyzed reactions, use a fresh source of CuI and ensure the ligand is pure. - For acid-catalyzed reactions, use the appropriate concentration of acid. |
| Suboptimal reaction conditions. | - Optimize the reaction temperature and time. For DBU-catalyzed reactions, refluxing in DMF is often effective.[2][3] - Screen different solvents. DMSO is often a good choice for copper-catalyzed reactions.[3] | |
| Formation of regioisomers. | - The regioselectivity can be influenced by the substituents on both the chromone and the pyrazole precursor. Modifying the substituents or the catalyst system may improve selectivity. | |
| Formation of Multiple Products/Side Reactions | Reaction temperature is too high. | - Lower the reaction temperature and monitor the reaction by TLC to minimize side product formation. |
| Incorrect stoichiometry of reactants. | - Carefully control the molar ratios of the reactants. |
Catalyst Performance Data
Table 3: Catalyst Systems for the Synthesis of Chromone-Fused Pyrazoles
| Starting Materials | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 3-Formylchromone, 5-Amino-3-methyl-1H-pyrazole | DBU | - | DMF | 60 | [2][3] |
| 2-Pyrazolin-5-ones, o-Haloarylaldehydes | CuI, 1,10-Phenanthroline | K₂CO₃ | DMSO | High | [2][3][4][5] |
| 1-(2-Hydroxyaryl)propane-1,3-diones | HCl (catalytic) | - | Ethanol | 50-83 | [2][3] |
| 1-(2-Hydroxyaryl)propane-1,3-diones | Acetic Acid, HCl (catalytic) | - | - | 52-65 | [3] |
Experimental Protocols
Copper-Catalyzed Synthesis of Chromone-Fused Pyrazoles [2][3]
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In a reaction vessel, combine the 2-pyrazolin-5-one (1.0 equiv), o-haloarylaldehyde (1.2 equiv), copper(I) iodide (CuI, 10 mol%), and 1,10-phenanthroline (20 mol%).
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Add potassium carbonate (K₂CO₃, 2.0 equiv) as the base.
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Add dimethyl sulfoxide (DMSO) as the solvent.
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Stir the reaction mixture under an air atmosphere at the optimized temperature (e.g., 100-120 °C).
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Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and quench with water.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
DBU-Catalyzed Synthesis of Chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one [2][3]
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To a solution of 3-formylchromone (1.0 equiv) in dimethylformamide (DMF), add 5-amino-3-methyl-1H-pyrazole (1.2 equiv).
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Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst.
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Reflux the reaction mixture.
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Monitor the reaction progress by TLC.
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Upon completion, cool the mixture and pour it into ice-water.
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Collect the precipitated solid by filtration, wash with water, and dry.
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Recrystallize the crude product from an appropriate solvent to obtain the pure product.
Reaction Pathways
Caption: Pathways for pyrazole synthesis from chromone derivatives.
Michael Addition Reactions
This compound can act as a Michael acceptor, allowing for the conjugate addition of various nucleophiles, such as thiols. This reaction is a valuable tool for C-S bond formation.
FAQ
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Q1: Can Michael addition of thiols to this compound be performed without a catalyst?
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A1: Yes, the Michael addition of thiols to α,β-unsaturated carbonyl compounds, including chromone derivatives, can proceed efficiently under solvent-free conditions without the need for a catalyst.[6]
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Q2: What are the advantages of a solvent-free Michael addition?
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A2: Solvent-free conditions offer several advantages, including operational simplicity, mild reaction conditions, avoidance of hazardous organic solvents, shorter reaction times, and high product yields, making it an environmentally benign process.[6]
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Q3: How can the reaction be optimized if the yield is low?
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A3: Optimizing the molar ratio of the reactants can significantly improve the yield. For instance, increasing the ratio of thiol to the Michael acceptor can drive the reaction to completion.[6]
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Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Product Yield | Incomplete reaction. | - Increase the molar ratio of the thiol nucleophile to the this compound. A 2:1 ratio has been shown to be effective.[6] - Increase the reaction time and monitor by TLC. |
| Side reactions. | - While the solvent-free reaction is generally clean, if side products are observed, consider lowering the reaction temperature. | |
| Difficulty in Product Isolation | Reaction mixture is viscous. | - After the reaction is complete, dissolve the mixture in a suitable organic solvent to facilitate handling and purification. |
Catalyst Performance Data
Table 4: Solvent-Free Michael Addition of Thiols to α,β-Unsaturated Carbonyls [6]
| Michael Acceptor | Thiol | Molar Ratio (Thiol:Acceptor) | Time (min) | Yield (%) |
| Methyl vinyl ketone | Thiophenol | 1:1 | 30 | 76 |
| Methyl vinyl ketone | Thiophenol | 1.5:1 | 30 | 83 |
| Methyl vinyl ketone | Thiophenol | 2:1 | 30 | 93 |
Note: While this data is for a model reaction, the principles are applicable to this compound.
Experimental Protocol
Solvent-Free Michael Addition of Thiophenol to this compound (Adapted from[6])
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In a round-bottom flask, add this compound (1 mmol).
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Add thiophenol (2 mmol).
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Stir the mixture at room temperature (~30 °C).
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Monitor the reaction progress by TLC.
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Once the reaction is complete (typically within 30-60 minutes), purify the crude product directly by preparative TLC or column chromatography to obtain the Michael adduct.
Reaction Mechanism
Caption: Mechanism of the Michael addition of a thiol.
DBU-Catalyzed Cyclocondensation Reactions
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic strong base that is an effective catalyst for various cyclocondensation reactions involving this compound, leading to the formation of fused heterocyclic systems.
FAQ
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Q1: What types of reactions with this compound are catalyzed by DBU?
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A1: DBU is used to catalyze domino reactions of this compound with activated carbonyl compounds.[7] It is also used in the synthesis of polysubstituted 3-hydroxy-5H-chromeno[2,3-b]pyridinones via a pseudo-three-component annulation reaction.
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Q2: What is the typical role of DBU in these reactions?
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A2: DBU acts as a base to deprotonate a nucleophile, initiating a Michael addition or a cascade of reactions. Its non-nucleophilic nature prevents it from directly participating in the addition, making it an excellent catalyst for these transformations.
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Q3: How can I optimize a DBU-catalyzed reaction?
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A3: Optimization can be achieved by screening different solvents, adjusting the reaction temperature, and varying the catalyst loading. Dioxane is often a suitable solvent for these reactions.[7]
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Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Inactive DBU. | - Use freshly distilled or a new bottle of DBU. |
| Suboptimal solvent. | - Screen different solvents such as THF, dioxane, or DMF.[7] | |
| Reaction temperature is too low. | - Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of Complex Mixture of Products | DBU is promoting multiple side reactions. | - Lower the catalyst loading of DBU. - Decrease the reaction temperature. |
| Incorrect stoichiometry. | - Ensure precise measurement of all reactants. |
Catalyst Performance Data
Table 5: DBU-Catalyzed Domino Reaction of 3-Formylchromones with Dimethyl Acetone-1,3-dicarboxylate [7]
| Chromone Substituent (R) | Solvent | Time (h) | Yield (%) |
| H | Dioxane | 12 | 65 |
| 6-Me | Dioxane | 12 | 52 |
| 6-Cl | Dioxane | 12 | 61 |
| 7-MeO | Dioxane | 12 | 51 |
Experimental Protocol
DBU-Catalyzed Domino Reaction of 3-Formylchromone with Dimethyl Acetone-1,3-dicarboxylate [7]
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To a solution of the 3-formylchromone (1.0 equiv) in dioxane, add dimethyl acetone-1,3-dicarboxylate (1.2 equiv).
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Add DBU (1.3 equiv) to the mixture.
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Stir the reaction at 20 °C for 12 hours.
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Monitor the reaction by TLC.
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Upon completion, quench the reaction with a dilute acid solution (e.g., 1 M HCl).
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Extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Reaction Workflow
Caption: Workflow for DBU-catalyzed cyclocondensation.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-Catalyzed Tandem O-Arylation-Oxidative Cross Coupling: Synthesis of Chromone Fused Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Vilsmeier-Haack Reaction Temperature Management
Welcome to the technical support center for the Vilsmeier-Haack reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and safe execution of this powerful formylation reaction, with a specific focus on the critical aspect of temperature control.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the Vilsmeier-Haack reaction that are often related to temperature management.
Q1: My reaction is resulting in a low yield or failing completely. What are the likely temperature-related causes?
A1: Low or no yield is a common problem and can often be traced back to several key factors related to temperature:
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Inadequate Cooling During Vilsmeier Reagent Formation: The formation of the Vilsmeier reagent from dimethylformamide (DMF) and a chlorinating agent like phosphoryl chloride (POCl₃) is highly exothermic.[1][2] If the temperature is not strictly controlled, typically between 0°C and 10°C, the reagent can decompose, leading to a failed reaction.[3]
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Substrate or Product Decomposition at Elevated Temperatures: Many electron-rich aromatic and heteroaromatic substrates, as well as the resulting aldehydes, are sensitive to the strongly acidic reaction conditions and can degrade or polymerize at higher temperatures.[1] This is particularly true for sensitive substrates like furans.[1]
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Runaway Reaction: Poor temperature control during the exothermic Vilsmeier reagent formation or its subsequent reaction with the substrate can lead to a runaway reaction, which not only results in low yields but also poses a significant safety hazard.[3][4]
Troubleshooting Steps:
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Ensure slow, dropwise addition of the chlorinating agent to DMF with vigorous stirring while maintaining the temperature below 10°C using an efficient cooling bath (e.g., an ice-salt bath).[1]
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For highly reactive substrates, consider adding the pre-formed Vilsmeier reagent dropwise to a cooled solution of the substrate.[2]
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If your substrate is known to be sensitive, conduct the entire reaction at a lower temperature (e.g., 0°C to room temperature) and monitor the progress carefully using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Q2: I am observing the formation of a dark, tarry, or polymeric substance in my reaction flask. How can I prevent this?
A2: The formation of dark, resinous materials is a strong indicator of polymerization or degradation of the starting material or product, and is almost always caused by excessive heat.[1][5]
Prevention Strategies:
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Strict Temperature Control: This is the most critical factor. Maintain a low temperature (typically 0°C to 10°C) during both the formation of the Vilsmeier reagent and its addition to the substrate.[1] Using a cryocooler or a well-maintained ice-salt bath is recommended for precise temperature management.[1][6]
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Slow Reagent Addition: Add reagents dropwise and with vigorous stirring to effectively dissipate the heat generated during the exothermic reaction and avoid localized "hot spots."[1]
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Dilution: Performing the reaction at a higher dilution can sometimes help to manage the exotherm.[1]
Q3: My reaction is producing undesired side products, such as chlorinated byproducts or multiple formylated isomers. Can temperature be a factor?
A3: Yes, temperature can significantly influence the selectivity of the Vilsmeier-Haack reaction.
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Chlorinated Byproducts: The Vilsmeier reagent itself is a chloroiminium salt and can act as a chlorinating agent, especially at higher reaction temperatures.[2] To minimize this side reaction, it is crucial to run the reaction at the lowest effective temperature.[2]
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Formation of Isomers: While the regioselectivity of the Vilsmeier-Haack reaction is primarily dictated by the electronic and steric properties of the substrate, temperature can play a role. At elevated temperatures, there is a greater chance of overcoming the activation energy for formylation at a less sterically or electronically favored position, which can lead to a mixture of isomers.[3] Running the reaction at a lower temperature for a longer duration may favor the formation of the thermodynamically more stable product.[3]
Q4: What is the optimal temperature range for the Vilsmeier-Haack reaction?
A4: There is no single optimal temperature, as it is highly dependent on the reactivity of the substrate.[3][7] However, a general guideline is as follows:
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Vilsmeier Reagent Formation: This step should almost always be carried out at low temperatures, typically between 0°C and 10°C, to ensure the stability of the reagent.[3][5]
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Formylation Reaction: The temperature for the reaction of the Vilsmeier reagent with the substrate can range from 0°C to 100°C, and in some cases, even higher.[3][8] For highly reactive substrates like pyrroles and indoles, the reaction is often carried out at or below room temperature.[2] For less reactive substrates, heating may be necessary, but this should be done cautiously and with careful monitoring to avoid degradation.[1][3]
Quantitative Data Summary
The following table summarizes the effect of temperature on the Vilsmeier-Haack reaction for specific substrates, illustrating the importance of temperature optimization.
| Substrate | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Observations/Reference |
| 2-Methylpyrimidine-4,6-diol | POCl₃, DMF | 80 | 5 h | 61 | Optimized temperature for this substrate.[3] |
| Indole | POCl₃, DMF | 80 | Not Specified | Good Yield | Optimization showed 80°C to be optimal.[3] |
| N,N-Dimethylaniline | Pre-formed complex | 15°C then warm to 40°C | Not Specified | Not Specified | Careful control needed to avoid thermal runaway.[3] |
| 3-Methylpyrazole | POCl₃, DMF | 0-5°C then heat to 70-80°C | 2-4 h | Not Specified | Gradual heating required for this less reactive substrate.[5] |
| 3-acetyl-2,4-dihydroxyquinoline | POCl₃, DMF | ~60°C | 17 h | Not Specified | Product was destroyed at higher temperatures. |
Experimental Protocols
Detailed Methodology for the Vilsmeier-Haack Formylation of a Generic Activated Aromatic Compound
This protocol provides a general guideline. The reaction temperature and time may need to be optimized for specific substrates.
Materials:
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Activated aromatic substrate
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Anhydrous N,N-Dimethylformamide (DMF)
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Phosphoryl chloride (POCl₃), freshly distilled
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Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
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Ice bath (or other suitable cooling bath)
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Saturated sodium acetate or sodium bicarbonate solution
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Suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.[1]
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Vilsmeier Reagent Formation:
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Place anhydrous DMF (3.0 equivalents) in the reaction flask and cool it to 0°C using an ice bath.[3]
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Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF via the dropping funnel.[5]
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Crucially, maintain the internal temperature of the reaction mixture below 10°C throughout the addition. [5]
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After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.[3]
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Formylation Reaction:
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Dissolve the activated aromatic substrate (1.0 equivalent) in an anhydrous solvent in a separate flask and cool the solution to 0°C.[3]
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Slowly add the pre-formed Vilsmeier reagent to the substrate solution via a cannula or dropping funnel, while maintaining the temperature at 0°C.[3]
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After the addition, the reaction mixture can be stirred at 0°C, allowed to warm to room temperature, or gently heated, depending on the reactivity of the substrate. Monitor the reaction progress by TLC.[1][3]
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-
Work-up:
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Once the reaction is complete (as indicated by TLC), cool the reaction mixture back to 0°C in an ice bath.[1]
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water or a solution of sodium acetate in ice-water.[2][5] This step is often exothermic.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is approximately 7-8.[5]
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-
Extraction and Purification:
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Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
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Purify the crude product by column chromatography, recrystallization, or distillation.[5]
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Mandatory Visualization
Caption: Troubleshooting workflow for temperature control in the Vilsmeier-Haack reaction.
References
Work-up procedures to minimize product loss of chromone-3-carboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize product loss during the work-up of chromone-3-carboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in this compound synthesis?
Low yields can stem from several factors, including the purity of starting materials (especially 2-hydroxyacetophenone), suboptimal reaction conditions, and inefficient work-up and purification procedures.[1] Incomplete reactions and the formation of side products, such as isomeric coumarins, are also significant contributors to reduced yields.[2]
Q2: How can I monitor the progress of the reaction to avoid incomplete conversion?
Reaction progress should be monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] If the starting material is still present after the expected reaction time, consider extending the reaction duration or cautiously increasing the temperature.[2]
Q3: What are the typical side products, and how can their formation be minimized?
A common side product in certain chromone syntheses is the isomeric coumarin. The choice of condensing agent can influence the product distribution; for example, phosphorus pentoxide in the Simonis reaction is reported to favor chromone formation.[2] Lowering the reaction temperature can sometimes increase selectivity towards the desired product.[2]
Troubleshooting Guide
Issue 1: Low or no precipitation of the product during work-up.
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Possible Cause: Improper pH or temperature during the hydrolysis of the intermediate iminium salt.[1]
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Solution:
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Ensure the reaction mixture is poured slowly into a vigorously stirred ice-water mixture.[1] This is a highly exothermic step and requires careful temperature control.[2]
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Carefully adjust the pH of the solution to ensure complete precipitation of the product.[1] The optimal pH may need to be determined empirically for specific derivatives.
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Issue 2: The crude product appears oily or fails to solidify.
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Possible Cause: Presence of residual solvents like DMF or impurities.
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Solution:
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After filtration, wash the crude product thoroughly with cold water to remove any remaining DMF and inorganic salts.[2]
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If the product remains oily, attempt to triturate it with a non-polar solvent like hexane to induce solidification.
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Issue 3: Multiple spots are observed on the TLC plate of the crude product.
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Possible Cause: Formation of side products or presence of unreacted starting materials.
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Solution:
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Isolate the main product from the impurities using column chromatography or preparative TLC/HPLC.[2]
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Characterize the isolated side products using spectroscopic methods (NMR, MS) to understand the side reactions.[2]
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Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst) to suppress the formation of identified side products.[2]
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Issue 4: Significant product loss during purification.
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Possible Cause: Inefficient extraction, multiple transfer steps, or suboptimal recrystallization or chromatography conditions.[2]
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Solution:
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Recrystallization: Carefully select the recrystallization solvent. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[3] Common solvents for chromone derivatives include ethanol and methanol-water mixtures.[4][5]
-
Column Chromatography: Optimize the mobile phase (eluent) by performing TLC analysis first to achieve good separation between the product and impurities.[2] A common eluent system is a mixture of hexane and ethyl acetate.[2]
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Data Presentation
Table 1: Reported Yields of Substituted Chromone-3-Carboxaldehydes via Vilsmeier-Haack Reaction.
| Substituent on 2-Hydroxyacetophenone | Product | Reported Yield (%) | Reference |
| Unsubstituted | 4-Oxo-4H-chromene-3-carbaldehyde | 55 | [4][5] |
| 6-Fluoro | 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde | 54 | [4][5] |
| 6-Chloro | 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde | 93.8 | [4] |
| 6-Bromo | 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde | 76.9 | [4] |
| 6-Methyl | 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde | 94 | [4] |
| 8-Allyl | 8-Allylthis compound | Not specified, but synthesized | [6] |
Note: Yields can vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of Chromone-3-Carboxaldehydes via the Vilsmeier-Haack Reaction [2]
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Preparation of the Vilsmeier Reagent: In a fume hood, add anhydrous dimethylformamide (DMF, 3 equivalents) to a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, and place it in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise, maintaining the temperature between 0-5 °C. Stir the mixture at this temperature for an additional 30-60 minutes.
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Reaction with 2-Hydroxyacetophenone: Dissolve the substituted 2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, keeping the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C for 2-4 hours. Monitor the reaction's progress by TLC.
-
Work-up: After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring. A precipitate of the crude chromone-3-carbaldehyde should form.
-
Isolation of the Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2][4][5]
Visualizations
Caption: Experimental workflow for the synthesis and work-up of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting peak tailing in HPLC analysis of chromone-3-carboxaldehyde
Welcome to the technical support center for the chromatographic analysis of chromone-3-carboxaldehyde. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly peak tailing, encountered during reverse-phase HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured in HPLC?
Peak tailing is a common chromatographic problem where a peak is asymmetrical, with a trailing edge that is more drawn out than the leading edge.[1][2][3] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Tailing indicates inefficiencies or undesirable chemical interactions within the HPLC system.[2][3] This distortion is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0. A value greater than 1.2 is generally considered to be tailing.
Q2: Why is this compound prone to peak tailing?
This compound possesses polar functional groups, including a carbonyl group on the chromone ring and an aldehyde group at the 3-position.[4][5][6] These polar groups can engage in strong, secondary interactions with the stationary phase, in addition to the desired hydrophobic interactions.[7][8] The most common cause of these secondary interactions is the presence of residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][2][7]
Q3: What are the primary causes of peak tailing for a polar compound like this compound?
The primary causes of peak tailing for this compound are typically related to secondary interactions with the stationary phase and suboptimal mobile phase conditions. These factors include:
-
Residual Silanol Interactions: Un-capped, free silanol groups on the silica stationary phase can interact with the polar groups of this compound through hydrogen bonding.[7][8][9]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to ionization of the analyte or the silanol groups, increasing the likelihood of secondary interactions.[1][3]
-
Column Contamination: Accumulation of contaminants on the column can create active sites that lead to peak tailing.[8]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase and cause peak distortion.[3][8]
-
Extra-column Volume: Excessive tubing length or poorly made connections can cause band broadening and peak tailing.[1][8]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing.
Step 1: Evaluate and Optimize the Mobile Phase
Issue: An inappropriate mobile phase pH is a common cause of peak tailing for polar compounds. While this compound is not strongly acidic or basic, controlling the ionization state of residual silanols is crucial. At a pH above 3, silanol groups become increasingly deprotonated and can interact with the analyte.[7]
Solution:
-
Lower the Mobile Phase pH: Adjust the mobile phase to an acidic pH, typically in the range of 2.5 to 3.5.[7][10] This ensures that the residual silanol groups on the silica stationary phase are fully protonated, minimizing secondary ionic interactions.
-
Use a Buffer: Incorporate a buffer, such as phosphate or formate, at a concentration of 10-20 mM to maintain a stable pH.[3][10] An example of a suitable mobile phase is a mixture of acetonitrile and water with 0.1% phosphoric acid or formic acid.[11]
Step 2: Assess the HPLC Column
Issue: The choice and condition of the HPLC column are critical. Older columns (Type A silica) have a higher metal content and more acidic silanol groups, which can exacerbate peak tailing.[2][10] Even with modern columns, contamination or degradation can lead to poor peak shape.
Solutions:
-
Use a High-Purity, End-Capped Column: Employ a modern, high-purity, silica-based column (Type B silica) that has been thoroughly end-capped.[1][12] End-capping chemically derivatizes the majority of residual silanol groups, making them less accessible for interaction with the analyte.[12][13]
-
Consider a Polar-Embedded Column: For highly polar compounds, a polar-embedded column can provide alternative selectivity and shield the analyte from silanol interactions.
-
Column Cleaning: If the column is contaminated, a proper cleaning procedure should be followed. A general procedure for a C18 column is to flush with a series of solvents of decreasing polarity (e.g., water, methanol, acetonitrile, isopropanol) and then re-equilibrate with the mobile phase.[14]
-
Replace the Column: If peak shape does not improve after cleaning, the column may be degraded and should be replaced.[15]
Diagram: Analyte-Stationary Phase Interactions
Caption: Unwanted secondary interactions with residual silanols cause peak tailing.
Step 3: Check Sample and Injection Parameters
Issue: Overloading the column or using a sample solvent that is stronger than the mobile phase can lead to peak distortion.
Solutions:
-
Reduce Sample Concentration: If column overload is suspected, dilute the sample and reinject.[3][16]
-
Decrease Injection Volume: A smaller injection volume can also alleviate overloading effects.[16]
-
Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the initial mobile phase. If a stronger solvent must be used for solubility reasons, the injection volume should be kept as small as possible.
Step 4: Inspect the HPLC System
Issue: Problems with the HPLC instrument itself can contribute to peak tailing. "Extra-column effects" refer to band broadening that occurs outside of the column.[8]
Solutions:
-
Minimize Tubing Length: Use the shortest possible length of narrow internal diameter tubing (e.g., 0.005 inches) to connect the injector, column, and detector.[1][15]
-
Check Fittings and Connections: Ensure all fittings are properly tightened to avoid dead volumes.
-
Guard Column: A contaminated guard column can cause peak tailing. Replace the guard column if necessary.[16]
Quantitative Data Summary
The following table provides representative data on how adjusting key HPLC parameters can impact the peak asymmetry factor for a polar analyte like this compound.
| Parameter | Condition A | Asymmetry Factor (A) | Condition B | Asymmetry Factor (B) | Rationale for Improvement |
| Mobile Phase pH | pH 6.8 | 2.1 | pH 2.8 | 1.1 | Lowering the pH protonates residual silanols, reducing secondary interactions with the analyte.[7][10] |
| Column Type | Standard C18 (Not End-Capped) | 1.9 | High-Purity, End-Capped C18 | 1.2 | End-capping blocks a significant portion of the active silanol groups on the silica surface.[1][12] |
| Mobile Phase Additive | None | 1.8 | 10 mM Phosphate Buffer | 1.3 | Buffers help maintain a consistent pH and can mask some silanol interactions.[3] |
| Sample Concentration | 1.0 mg/mL | 1.7 | 0.1 mg/mL | 1.2 | Lowering the concentration prevents overloading of the stationary phase.[3][8] |
Note: The asymmetry factor values are for illustrative purposes to demonstrate the expected trend.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.
Materials:
-
HPLC grade acetonitrile and water
-
Phosphoric acid (85%) or formic acid
-
This compound standard
-
End-capped C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Prepare Mobile Phases: Prepare a series of mobile phases with the same organic modifier-to-aqueous ratio (e.g., 50:50 acetonitrile:water) but with varying pH values. For example:
-
Mobile Phase A: 50:50 ACN:H₂O with pH adjusted to 6.5 (no acid)
-
Mobile Phase B: 50:50 ACN:H₂O with 0.1% formic acid (pH ~2.8)
-
Mobile Phase C: 50:50 ACN:H₂O with 0.1% phosphoric acid (pH ~2.5)
-
-
Equilibrate the Column: Equilibrate the HPLC column with each mobile phase for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject Standard: Inject a standard solution of this compound.
-
Analyze Peak Shape: Record the chromatogram and calculate the asymmetry factor for the this compound peak under each mobile phase condition.
Protocol 2: HPLC Column Cleaning
Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing.
Materials:
-
HPLC grade water, methanol, acetonitrile, and isopropanol.
Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the detector cell.
-
Buffer Wash: Flush the column with your mobile phase composition but without any buffer salts (e.g., 50:50 acetonitrile/water) for 20 minutes. This removes any precipitated buffer.
-
Aqueous Wash: Flush the column with 100% HPLC grade water for 20 minutes.
-
Organic Wash (Increasing Strength): Sequentially flush the column with the following solvents for at least 20 minutes each:
-
100% Methanol
-
100% Acetonitrile
-
100% Isopropanol
-
-
Return to Initial Conditions: Gradually re-introduce your initial mobile phase. Step back down through the sequence (e.g., Isopropanol -> Acetonitrile -> Mobile Phase).
-
Re-equilibrate: Reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved.
-
Test Performance: Inject a standard to check if peak shape has improved.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. This compound | 17422-74-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. LC Technical Tip [discover.phenomenex.com]
- 13. shodexhplc.com [shodexhplc.com]
- 14. benchchem.com [benchchem.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Chromone-3-Carboxaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The chromone scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, chromone-3-carboxaldehyde and its derivatives have emerged as a versatile class of compounds with significant potential in drug discovery. This guide provides a comparative overview of the biological activities of various this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.
Data Presentation: Comparative Biological Activities
The following tables summarize the in vitro biological activities of several this compound derivatives, providing a quantitative comparison of their efficacy.
Table 1: Anti-inflammatory and Antioxidant Activities
| Derivative | Assay | IC50 (µg/mL) | Standard | Standard IC50 (µg/mL) | Reference |
| Thiazolyl Hydrazone Derivative 5b | Protein Denaturation | - | Diclofenac Sodium | - | [1] |
| Thiazolyl Hydrazone Derivative 5g | Protein Denaturation | - | Diclofenac Sodium | - | [1] |
| Thiazolyl Hydrazone Derivative 5h | Protein Denaturation | - | Diclofenac Sodium | - | [1] |
| Thiazolyl Hydrazone Derivative 5b | DPPH Scavenging | - | Ascorbic Acid | - | [1] |
| Thiazolyl Hydrazone Derivative 5c | DPPH Scavenging | - | Ascorbic Acid | - | [1] |
| Thiazolyl Hydrazone Derivative 5e | DPPH Scavenging | - | Ascorbic Acid | - | [1] |
| Thiazolyl Hydrazone Derivative 5g | DPPH Scavenging | - | Ascorbic Acid | - | [1] |
| Thiazolyl Hydrazone Derivative 5j | DPPH Scavenging | - | Ascorbic Acid | - | [1] |
Table 2: Antimicrobial Activity
| Derivative | Organism | MIC (µg/mL) | Reference |
| 6-bromo 3-formylchromone | E. coli (UPEC) | 20 | [2] |
| 6-chloro 3-formylchromone | E. coli (UPEC) | 20 | [2] |
| 3-formyl 6-isopropylchromone | E. coli (UPEC) | 50 | [2] |
| 6-bromochromone-3-carbonitrile | Candida albicans | 5 | [3] |
| Chromone-3-carbonitrile | Candida albicans | 5 | [3] |
| 6-methylchromone-3-carbonitrile | Candida albicans | 10 | [3] |
| 6-isopropylchromone-3-carbonitrile | Candida albicans | 10 | [3] |
Table 3: Anticancer and Cytotoxic Activities
| Derivative | Cell Line | IC50 (µM) | Reference |
| Epiremisporine H (3) | HT-29 (Colon) | 21.17 ± 4.89 | [4] |
| Epiremisporine H (3) | A549 (Lung) | 31.43 ± 3.01 | [4] |
| Epiremisporine F (1) | HT-29 (Colon) | 44.77 ± 2.70 | |
| Epiremisporine G (2) | HT-29 (Colon) | 35.05 ± 3.76 | |
| Epiremisporine F (1) | A549 (Lung) | 77.05 ± 2.57 | |
| Epiremisporine G (2) | A549 (Lung) | 52.30 ± 2.88 | |
| Benzothiazole-chromone 7l | HCT116 (Colon) | 2.527 | [5] |
| Benzothiazole-chromone 7l | HeLa (Cervical) | 2.659 | [5] |
| Benzothiazole-chromone 2c | HCT116 (Colon) | 3.670 | [5] |
| Benzothiazole-chromone 2c | HeLa (Cervical) | 2.642 | [5] |
| Benzothiazole-chromone 7h | HCT116 (Colon) | 6.553 | [5] |
| Benzothiazole-chromone 7h | HeLa (Cervical) | 3.995 | [5] |
Table 4: Trypanocidal Activity
| Derivative | IC50 (µg/mL) | Reference |
| Chromone derivative 41A | 4.3 | [6] |
| Chromone derivative 55B | 1.3 | [6] |
| Chromone derivative 63D | 1.9 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Synthesis of this compound
The Vilsmeier-Haack reaction is a widely used method for the synthesis of chromone-3-carboxaldehydes.[7]
-
Materials: Substituted 2-hydroxyacetophenone, N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl3), ice, water.
-
Procedure:
-
Dissolve the substituted 2-hydroxyacetophenone in DMF and cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride to the cooled solution with constant stirring.
-
After the addition is complete, continue stirring at room temperature for several hours.
-
Quench the reaction by pouring it onto crushed ice.
-
The resulting solid is collected by filtration, washed with water, and can be further purified by recrystallization.
-
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate or cuvettes, add different concentrations of the test compound.
-
Add the DPPH solution to each well/cuvette and mix.
-
Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Ascorbic acid is typically used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Anti-inflammatory Activity: Protein Denaturation Assay
-
Principle: This assay evaluates the ability of a compound to inhibit the denaturation of proteins, typically bovine serum albumin (BSA) or egg albumin, which is induced by heat or other denaturing agents. Protein denaturation is a well-documented cause of inflammation.
-
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
Prepare a solution of BSA or egg albumin in a suitable buffer (e.g., phosphate-buffered saline, pH 6.4).
-
Mix the test compound solution with the protein solution.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at a specific temperature (e.g., 57°C or 70°C) for a set time (e.g., 5-20 minutes).
-
After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.
-
A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Cytotoxicity: MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Procedure (Broth Microdilution Method):
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well of the plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are exerted through their interaction with various cellular signaling pathways.
Anticancer Activity: Induction of Apoptosis
Several chromone derivatives have been shown to induce apoptosis in cancer cells. One of the key pathways involved is the intrinsic or mitochondrial pathway of apoptosis, which is regulated by the Bcl-2 family of proteins.
Caption: Intrinsic apoptosis pathway modulated by chromone derivatives.
Antimicrobial Activity against E. coli
The antimicrobial activity of some chromone-3-formyl derivatives against uropathogenic E. coli (UPEC) has been linked to the downregulation of virulence genes, potentially through the targeting of the two-component UvrY response regulator.[2]
Caption: Postulated mechanism of action against E. coli virulence.
Experimental Workflow: In Vitro Biological Screening
The general workflow for the initial biological screening of newly synthesized this compound derivatives is outlined below.
Caption: General workflow for in vitro biological evaluation.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Synthesis, Molecular Docking Studies and Biological Evaluation of Thiazolyl Hydrazone Derivatives of Chromone-3-carbaldehyde as Potent Anti-Oxidant and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
A Comparative Guide to Formylation Methods for Chromones: Vilsmeier-Haack and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of chromone derivatives, the introduction of a formyl group is a critical step that opens avenues for further molecular elaboration. Among the various formylation techniques, the Vilsmeier-Haack reaction is a widely recognized and efficient method for the synthesis of 3-formylchromones. This guide provides an objective comparison of the Vilsmeier-Haack reaction with other notable formylation methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given research objective.
The primary precursor for the synthesis of 3-formylchromones is typically a substituted 2-hydroxyacetophenone. The formylation of this substrate is a key transformation, and the efficiency of this step can significantly impact the overall yield and purity of the final chromone product.
Performance Comparison of Formylation Reactions
The choice of formylation method is contingent upon several factors, including the substrate's reactivity, the desired regioselectivity, and the required reaction conditions. The following table summarizes the performance of the Vilsmeier-Haack reaction in comparison to its alternatives for the formylation of 2-hydroxyacetophenone or similar phenolic substrates.
| Formylation Method | Reagents | Typical Reaction Conditions | Product | Typical Yield (%) |
| Vilsmeier-Haack | POCl₃, DMF | 0°C to room temperature, overnight | 3-Formylchromone | 80-90% |
| Reimer-Tiemann | CHCl₃, NaOH | 60-70°C, several hours | Mixture of ortho- and para-hydroxybenzaldehydes | 30-60% (for phenols) |
| Duff Reaction | Hexamethylenetetramine, acid (e.g., acetic acid, TFA) | 85-160°C, several hours | Primarily ortho-hydroxybenzaldehyde | 20-80% (for phenols) |
| Paraformaldehyde with MgCl₂/Et₃N | Paraformaldehyde, MgCl₂, Et₃N | Reflux in THF or acetonitrile, 2-4 hours | Primarily ortho-hydroxybenzaldehyde | 60-95% (for phenols) |
| Gattermann Reaction | HCN, HCl, Lewis Acid (e.g., AlCl₃) | Varies, often harsh conditions | Aromatic aldehydes | Variable, less common for phenols |
Experimental Protocols
Detailed methodologies for the key formylation reactions are provided below. These protocols are based on established literature procedures for the formylation of 2-hydroxyacetophenones or analogous phenolic compounds.
Vilsmeier-Haack Reaction for 3-Formylchromone
Materials:
-
Substituted 2-hydroxyacetophenone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool DMF in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.
-
To this freshly prepared reagent, add the substituted 2-hydroxyacetophenone portion-wise while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight. The mixture will typically solidify.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to decompose the intermediate complex.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product and recrystallize it from a suitable solvent like ethanol to obtain the pure 3-formylchromone.
Reimer-Tiemann Reaction for ortho-Formylation of Phenols
Materials:
-
Phenolic substrate (e.g., 2-hydroxyacetophenone)
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl) for workup
-
Ethyl acetate (for extraction)
Procedure:
-
Dissolve the phenolic substrate in a solution of sodium hydroxide in a mixture of ethanol and water.
-
Heat the solution to 60-70°C.
-
Add chloroform dropwise to the heated solution over a period of about an hour, maintaining the temperature.
-
Continue stirring the reaction mixture for several hours at the same temperature.
-
After cooling to room temperature, remove the ethanol by evaporation.
-
Acidify the remaining aqueous solution with hydrochloric acid to a pH of 4-5.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Duff Reaction for ortho-Formylation of Phenols
Materials:
-
Phenolic substrate
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric acid
-
Sulfuric acid (for hydrolysis)
Procedure:
-
Mix the phenolic substrate, hexamethylenetetramine, glycerol, and boric acid in a reaction flask.
-
Heat the mixture to 150-160°C for 2-3 hours.[1]
-
Cool the reaction mixture and then hydrolyze the intermediate by adding dilute sulfuric acid.
-
The product, an o-hydroxyaldehyde, can often be isolated by steam distillation of the acidified reaction mixture.[1]
-
Further purification can be achieved by recrystallization or chromatography.
Formylation of Phenols using Paraformaldehyde and MgCl₂/Et₃N
Materials:
-
Phenolic substrate
-
Paraformaldehyde
-
Anhydrous magnesium chloride (MgCl₂)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF) or acetonitrile
-
Hydrochloric acid (HCl) for workup
-
Ether (for extraction)
Procedure:
-
To a flask containing the phenolic substrate, add anhydrous MgCl₂ and paraformaldehyde.[2][3]
-
Add anhydrous THF or acetonitrile as the solvent, followed by the dropwise addition of triethylamine.[2][3]
-
After cooling to room temperature, add dilute HCl to the mixture.
-
Wash the organic layer with water, dry it over anhydrous magnesium sulfate, and evaporate the solvent to obtain the crude product.[2]
-
Purify the product by column chromatography or recrystallization.[4]
Reaction Mechanisms and Logical Workflow
To visualize the relationships between these formylation methods and their application, the following diagrams are provided.
Caption: Comparative workflow of formylation methods for 3-formylchromone synthesis.
The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium salt, which then reacts with the electron-rich aromatic ring of the 2-hydroxyacetophenone.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction for 3-formylchromone synthesis.
Conclusion
The Vilsmeier-Haack reaction stands out as a highly efficient and high-yielding method for the synthesis of 3-formylchromones from 2-hydroxyacetophenones.[5] Its mild reaction conditions and straightforward procedure make it a preferred choice in many synthetic applications. However, alternative methods such as the Reimer-Tiemann, Duff, and the paraformaldehyde/MgCl₂ reactions offer viable, albeit often lower-yielding, pathways for the formylation of phenolic compounds. The Reimer-Tiemann reaction is a classic method but often results in a mixture of ortho and para isomers and can have moderate yields. The Duff reaction provides good ortho-selectivity but can require high temperatures and may result in variable yields.[6][7] The use of paraformaldehyde with a magnesium salt is a more recent development that offers good yields and high ortho-selectivity under relatively mild conditions. The Gattermann reaction, while a named formylation reaction, is less commonly applied to phenols due to the harsh conditions and the use of highly toxic reagents.[8]
The selection of the optimal formylation method will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired yield, and available laboratory resources. This guide provides the necessary data and protocols to make an informed decision for the successful formylation of chromone precursors.
References
- 1. Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. growingscience.com [growingscience.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpcbs.com [ijpcbs.com]
A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Chromone-3-carboxaldehyde
For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like chromone-3-carboxaldehyde is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis, prized for its high resolution and sensitivity.[1] This guide provides an in-depth comparison of a validated HPLC method for this compound with alternative analytical techniques, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the most widely used technique in the pharmaceutical industry for purity assessment due to its ability to separate, identify, and quantify components in a mixture with high precision and accuracy.[1][2] A reversed-phase HPLC method is particularly well-suited for the analysis of moderately polar compounds like this compound.
Experimental Protocol: HPLC Purity Determination of this compound
This protocol outlines a validated method for determining the purity of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[2]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile[1]
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-31 min: 80-20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample of this compound in the same manner as the standard solution.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes to ensure a stable baseline.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Identify the main peak in the sample chromatogram corresponding to this compound.
-
Calculate the purity of the sample by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
HPLC Method Validation Data
The following table summarizes the performance characteristics of the described HPLC method, based on typical validation parameters for aromatic aldehydes.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.998 | 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 0.8% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.005 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.015 µg/mL |
Table 1: Summary of HPLC Method Validation Data. Data is representative for the analysis of aromatic aldehydes.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques offer complementary information and can be advantageous in specific contexts. The choice of analytical method depends on factors such as the nature of the impurities, required sensitivity, and available instrumentation.[1]
Alternative Methods Overview
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. It offers high resolution and is often coupled with a Flame Ionization Detector (FID) for universal carbon detection or Mass Spectrometry (MS) for identification.
-
Supercritical Fluid Chromatography (SFC): A "green" alternative to normal-phase HPLC, using supercritical CO2 as the primary mobile phase. It is particularly useful for chiral separations and thermally labile molecules.[3]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that provides both structural and quantitative information without the need for a reference standard of the analyte.[4]
Performance Comparison
The following table provides a comparative overview of the performance of HPLC, GC, SFC, and qNMR for the purity determination of a small organic molecule like this compound.
| Parameter | HPLC | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[1] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Partitioning between a supercritical fluid mobile phase and a solid stationary phase.[3] | Signal intensity is directly proportional to the number of nuclei.[4] |
| Applicability | Wide range of non-volatile and thermally stable/labile compounds.[1] | Volatile and thermally stable compounds. | Chiral and achiral compounds, thermally labile molecules.[3] | Soluble compounds containing NMR-active nuclei. |
| Typical Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% | 99.0 - 101.0% |
| Typical Precision (% RSD) | ≤ 2.0% | ≤ 3.0% | ≤ 2.5% | ≤ 1.0% |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | High (ng to pg range) | Moderate (µg to mg range) |
| Throughput | Moderate | High | High | Low to Moderate |
Table 2: Comparative Performance of Analytical Techniques for Purity Determination.
Experimental Protocols for Alternative Methods
Gas Chromatography (GC) Protocol:
-
Instrumentation: GC system with FID or MS detector.
-
Column: Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, ramp to 280 °C.
-
Detector Temperature: 300 °C.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) at 1 mg/mL.
Supercritical Fluid Chromatography (SFC) Protocol:
-
Instrumentation: SFC system with a UV detector.
-
Column: Appropriate chiral or achiral stationary phase.
-
Mobile Phase: Supercritical CO2 with a co-solvent (e.g., methanol).
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the co-solvent.
Quantitative NMR (qNMR) Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated solvent (e.g., DMSO-d6) containing a certified internal standard of known purity (e.g., maleic acid).
-
Pulse Program: A standard single-pulse experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Data Processing: Manual phasing and baseline correction. Integration of well-resolved signals of the analyte and the internal standard.
-
Purity Calculation: The purity is calculated based on the integral values, number of protons, molecular weights, and masses of the analyte and the internal standard.[4]
Conclusion
The validated reversed-phase HPLC method provides a reliable and robust approach for the routine purity determination of this compound. It offers a good balance of accuracy, precision, and sensitivity, making it suitable for quality control in a pharmaceutical setting. However, alternative techniques such as GC, SFC, and qNMR serve as valuable orthogonal methods. GC is ideal for analyzing volatile impurities, SFC offers a greener and faster alternative for certain applications, and qNMR provides an absolute quantification method that also confirms the compound's structure. The selection of the most appropriate technique should be based on the specific analytical requirements, the nature of potential impurities, and the stage of drug development.
References
A Comparative Analysis of Chromone-3-Carboxaldehyde and Benzaldehyde in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of chromone-3-carboxaldehyde and benzaldehyde in key condensation reactions widely employed in organic synthesis and drug discovery. By examining their performance in Knoevenagel, Claisen-Schmidt, and Wittig reactions, this document aims to equip researchers with the necessary data to make informed decisions in the design and execution of synthetic strategies targeting biologically active molecules.
Executive Summary
This compound generally exhibits higher reactivity in condensation reactions compared to benzaldehyde. This enhanced reactivity can be attributed to the electron-withdrawing nature of the chromone ring system, which increases the electrophilicity of the aldehyde's carbonyl carbon. This makes it a more susceptible target for nucleophilic attack, a critical step in these condensation reactions. While direct comparative studies under identical conditions are limited, the available data from various sources consistently suggest that reactions involving this compound often proceed with higher yields and under milder conditions than those with benzaldehyde.
Data Presentation: A Comparative Overview of Reaction Yields
The following tables summarize the reported yields for Knoevenagel, Claisen-Schmidt, and Wittig reactions involving this compound and benzaldehyde. It is important to note that the reaction conditions are not always identical, which can influence the yields. However, this compilation provides a valuable overview of the synthetic efficiency of these two aldehydes in forming key chemical structures.
Table 1: Knoevenagel Condensation Yields
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Yield (%) | Reference |
| This compound | Malononitrile | Piperidine/Ethanol | 92 | [1] |
| Substituted Benzaldehyde | Malononitrile | Ni(NO3)2·6H2O/Water | 71-99 | [2] |
| Benzaldehyde | Malonic Acid | Pyridine/Piperidine | High | [3] |
| This compound | Ethyl Cyanoacetate | Piperidine/Ethanol | 85 | [1] |
| Substituted Benzaldehyde | Dimedone | ZrOCl2·8H2O/NaNH2 | Excellent | [4] |
Table 2: Claisen-Schmidt Condensation Yields
| Aldehyde | Ketone | Catalyst/Solvent | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | NaOH/Ethanol | 43-59 | [3][5] |
| Substituted Benzaldehyde | Acetophenone | Solid NaOH (Solvent-free) | 96-98 | [6] |
| Benzaldehyde | Acetone | NaOH/Ethanol | High | [7] |
| This compound | Substituted Acetophenone | Not specified | Not specified |
Table 3: Wittig Reaction Yields
| Aldehyde | Phosphorus Ylide | Solvent | Yield (%) | Reference |
| This compound | Benzylidenetriphenylphosphorane | Not specified | 75 (predominantly Z) | [1][8] |
| 6-Nitro-chromone-3-carboxaldehyde | Benzylidenetriphenylphosphorane | Not specified | 82 (predominantly Z) | [1] |
| 6-Methoxy-chromone-3-carboxaldehyde | Benzylidenetriphenylphosphorane | Not specified | 68 (predominantly Z) | [1] |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Solvent-free | Moderate | [9] |
| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | CH2Cl2/H2O | Not specified | [10] |
Experimental Protocols
The following are representative experimental protocols for the Knoevenagel, Claisen-Schmidt, and Wittig reactions involving either this compound or benzaldehyde. These protocols are based on established literature procedures and can be adapted for specific substrates and scales.
General Procedure for Knoevenagel Condensation
A solution of the aldehyde (1 mmol) and the active methylene compound (1.1 mmol) in ethanol (10 mL) is treated with a catalytic amount of piperidine (2-3 drops).[1] The mixture is then refluxed for a period of 2-4 hours, with the reaction progress monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure product.[1]
General Procedure for Claisen-Schmidt Condensation
In a suitable flask, the aromatic aldehyde (e.g., benzaldehyde, 1 mmol) and the ketone (e.g., acetophenone, 1 mmol) are dissolved in ethanol.[3][5] To this solution, an aqueous solution of a base (e.g., 10% NaOH) is added dropwise with stirring. The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as indicated by TLC. The resulting precipitate is then filtered, washed with water to remove the base, and recrystallized from an appropriate solvent to yield the pure chalcone.[3][5] For solvent-free conditions, the aldehyde, ketone, and solid NaOH are ground together in a mortar and pestle.[6]
General Procedure for Wittig Reaction
To a stirred suspension of the appropriate phosphonium salt (1.2 mmol) in anhydrous tetrahydrofuran (15 mL) at 0 °C under an inert atmosphere, a strong base such as n-butyllithium or sodium hydride is added. The resulting colored solution of the ylide is stirred for a period of time, after which a solution of the aldehyde (1 mmol) in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched, and the product is extracted with a suitable organic solvent. The organic layer is dried and concentrated, and the crude product is purified by chromatography to yield the alkene.[1]
Signaling Pathways and Biological Relevance
The products of these condensation reactions, namely chalcones (from Claisen-Schmidt) and styrylchromones (from Knoevenagel and Wittig reactions with this compound), are scaffolds of significant interest in drug development due to their diverse biological activities. These compounds have been shown to modulate various signaling pathways implicated in cancer, inflammation, and other diseases.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[1][11][12][13] Dysregulation of this pathway is a hallmark of many cancers. Certain chromone-based derivatives have been shown to target MAP kinases like p38α and MEK1.
Caption: MAPK signaling pathway and points of inhibition by chromone derivatives.
Arachidonic Acid Cascade: COX and 5-LOX Pathways
The arachidonic acid cascade is central to the inflammatory response, producing prostaglandins and leukotrienes through the action of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, respectively.[14][15] Chalcones have been identified as inhibitors of these enzymes, highlighting their anti-inflammatory potential.
Caption: The arachidonic acid cascade and inhibition by chalcones.
Tubulin Polymerization
Microtubules, dynamic polymers of tubulin, are essential for cell division, motility, and intracellular transport. They are a key target for anticancer drugs. Some chalcone derivatives have been shown to interfere with tubulin polymerization, either by inhibiting its assembly or by stabilizing microtubules, thus arresting the cell cycle and inducing apoptosis.
Caption: Tubulin polymerization dynamics and interference by chalcones.
References
- 1. cusabio.com [cusabio.com]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. pure.tue.nl [pure.tue.nl]
- 4. researchgate.net [researchgate.net]
- 5. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Wittig reactions of chromone-3-carboxaldehydes with benzylidenetriphenyl phosphoranes: a new synthesis of 3-styrylchromones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. MAPK signaling pathway | Abcam [abcam.com]
- 12. Mitogen Activated Protein Kinase (MAPK) | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Chromone-3-Carboxaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
Chromone-3-carboxaldehyde and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR) in anticancer, antimicrobial, and anti-inflammatory applications. The information is compiled from recent studies to aid in the rational design of novel therapeutic agents.
Quantitative Data Summary
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the chromone ring. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.
Anticancer Activity
The in vitro cytotoxic activity of various this compound analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below.
| Compound ID/Substitution | Cell Line | Assay | IC50 (µM) | Reference |
| Epiremisporine H | HT-29 (Colon) | Cytotoxicity | 21.17 ± 4.89 | [1] |
| Epiremisporine H | A549 (Lung) | Cytotoxicity | 31.43 ± 3.01 | [1] |
| Epiremisporine F | HT-29 (Colon) | Cytotoxicity | 44.77 ± 2.70 | [1] |
| Epiremisporine G | HT-29 (Colon) | Cytotoxicity | 35.05 ± 3.76 | [1] |
| Chromone-2-carboxamide (15) | MDA-MB-231 (Breast) | Growth Inhibition | 14.8 | [1] |
| Chromone-2-carboxamide (17) | MDA-MB-231 (Breast) | Growth Inhibition | 17.1 | [1] |
| Chromone derivative 2i | HeLa (Cervical) | Anticancer | 34.9 | [1] |
| Chromone derivative 2b | HeLa (Cervical) | Anticancer | 95.7 | [1] |
| Chromone derivative 2j | HeLa (Cervical) | Anticancer | 101.0 | [1] |
| Chromone derivative 2e | HeLa (Cervical) | Anticancer | 107.6 | [1] |
| Compound 41A | HeLa (Cervical) | Cytotoxicity | 4.3 µg/mL | [2] |
| Compound 55B | HeLa (Cervical) | Cytotoxicity | 1.3 µg/mL | [2] |
Antimicrobial Activity
The antimicrobial potential of this compound analogs has been investigated against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter for comparison.
| Compound/Substitution | Microorganism | MIC (µg/mL) | Reference |
| 6-bromo-3-formylchromone | Uropathogenic E. coli | 20 | [3] |
| 6-chloro-3-formylchromone | Uropathogenic E. coli | 20 | [3] |
| 3-formyl-6-isopropylchromone | Uropathogenic E. coli | 50 | [3] |
| 6-bromochromone-3-carbonitrile | Candida albicans | 5-50 | [4] |
| Chromone-3-carbonitrile | Candida albicans | 5-50 | [4] |
| 6-isopropylchromone-3-carbonitrile | Candida albicans | 5-50 | [4] |
| 6-methylchromone-3-carbonitrile | Candida albicans | 5-50 | [4] |
Anti-inflammatory Activity
Several this compound derivatives have been screened for their anti-inflammatory properties, primarily by assessing their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound/Substitution | Assay | IC50/EC50 (µM) | Reference |
| Chromone-3-carboxamide (5-9) | NO Inhibition (RAW264.7) | 5.33 ± 0.57 | [5] |
| Natural Chromone (3) | NO and Cytokine Inhibition | 5-20 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are the protocols for key experiments cited in the literature for the evaluation of this compound analogs.
Synthesis of this compound Analogs
A common synthetic route to chromone-3-carboxaldehydes involves the Vilsmeier-Haack reaction.[7][8]
-
Starting Material : Substituted 2-hydroxyacetophenones.
-
Vilsmeier-Haack Reagent : A mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
-
Reaction : The 2-hydroxyacetophenone is treated with the Vilsmeier-Haack reagent.
-
Cyclization : The intermediate undergoes intramolecular cyclization to form the chromone ring with a formyl group at the C-3 position.
-
Purification : The resulting solid is typically purified by recrystallization from a suitable solvent like ethanol.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1]
-
Cell Seeding : Plate cells in a 96-well plate at an optimal density and incubate overnight to allow for attachment.
-
Compound Treatment : Treat the cells with various concentrations of the chromone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After incubation, remove the culture medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]
-
Preparation of Inoculum : Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Serial Dilution : Perform serial twofold dilutions of the chromone derivatives in a 96-well microtiter plate containing broth.
-
Inoculation : Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation : Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages (e.g., RAW 264.7 cells).[5][11]
-
Cell Seeding : Plate RAW 264.7 macrophages in a 96-well plate and incubate overnight.
-
Compound Treatment : Pre-treat the cells with various concentrations of the chromone derivatives for 1-2 hours.
-
LPS Stimulation : Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
Incubation : Incubate the cells for 24 hours.
-
Nitrite Measurement : Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Data Analysis : Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic studies and biological evaluation of chromone - 3 - carbaldehydes [univendspace.univen.ac.za]
- 3. Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. [PDF] Synthesis and biological evaluation of chromone-3-carboxamides | Semantic Scholar [semanticscholar.org]
- 9. pdb.apec.org [pdb.apec.org]
- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Docking of Chromone Derivatives with Key Protein Targets
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in-silico performance of various chromone derivatives against a range of therapeutic protein targets. Supported by experimental data from recent studies, this document provides insights into the structure-activity relationships and binding interactions of this versatile class of compounds.
Chromone and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Molecular docking, a powerful computational tool, has been instrumental in elucidating the binding modes and predicting the affinities of these compounds with their biological targets, thereby accelerating the drug discovery process.[4][5] This guide synthesizes findings from multiple docking studies to provide a comparative overview of the interaction of chromone derivatives with key proteins.
Comparative Docking Performance of Chromone Derivatives
The following table summarizes the quantitative data from various docking studies, showcasing the binding affinities and inhibitory concentrations of different chromone derivatives against several important protein targets. A lower binding energy (more negative value) generally indicates a stronger predicted binding affinity.[4]
| Derivative Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Experimental IC50 (µM) | Therapeutic Area |
| 3-Methylchromone Analogs | Various | - | Varies | - | Drug Discovery |
| Chromone-embedded Peptidomimetics | SARS-CoV-2 Mpro | 6LU7, 7BZ5 | Ch-p7: High Affinity | - | Antiviral (COVID-19) |
| Chromone-Isatin Derivatives | Yeast α-glucosidase | - | - | 6j: 3.18 ± 0.12 | Antidiabetic |
| Chromone Hydrazone Derivatives | α-glucosidase | - | - | 4d: 20.1 ± 0.19 | Antidiabetic |
| 6-substituted 3-formyl Chromones | Insulin Degrading Enzyme (IDE) | - | 4: -8.5 | - | Antidiabetic |
| Chromone-based Tetrahydropyrimidines | Bcr-Abl Oncogene | - | S06: -10.16 (AutoDock 4), -8.5 (Vina) | S06 (Jurkat): 152.64 µg/mL | Anticancer |
| General Chromone Derivatives | Plasmepsin II (PM II) | - | 45: -9.03 | - | Antimalarial |
| General Chromone Derivatives | Falcipain-2 (FP-2) | - | 47: -8.00 | - | Antimalarial |
| Chromone Derivatives | MAPK | - | Compound 3: Favorable | - | Anticancer/Anti-inflammatory |
| Chromone Derivatives | mTOR/P13Kα kinase | - | Compound 29: Favorable | H460: 1.2 ± 0.3, PC-3: 0.85 ± 0.04 | Anticancer |
Experimental Protocols: A Consolidated Approach to Molecular Docking
The methodologies employed in the cited studies follow a standardized workflow for performing comparative docking studies with chromone derivatives.
Protein Preparation
The initial step involves sourcing the three-dimensional crystal structure of the target protein from a repository like the Protein Data Bank (PDB).[4] The protein structure is then prepared for docking by removing water molecules and any co-crystallized ligands. The addition of polar hydrogen atoms and the assignment of Gasteiger charges are crucial for accurate interaction calculations.[6] Finally, the structure may undergo energy minimization using a force field like AMBER ff14SB to resolve any steric clashes.[4]
Ligand Preparation
The two-dimensional structures of the chromone derivatives are typically drawn using chemical drawing software and then converted into three-dimensional structures.[7] To achieve the most stable conformation, these ligands are optimized using methods such as the semi-empirical PM3 method or force fields like MMFF94.[4][7] The prepared ligand files are then converted to a format compatible with the selected docking software.
Molecular Docking Simulation
A molecular docking program, such as AutoDock Vina or MOE (Molecular Operating Environment), is utilized to predict the binding poses and affinities of the ligands within the active site of the target protein.[4][7] The software calculates the binding energy for numerous conformations, which are then ranked to identify the most favorable binding mode.[4][8]
Analysis of Results
The primary assessment of the docking results is based on the predicted binding energies, where a more negative value signifies a more favorable interaction.[4] Visualization of the docked poses allows for the analysis of key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.[1][4]
Visualizing the Process and Pathways
To better illustrate the concepts discussed, the following diagrams outline a typical experimental workflow for comparative docking studies and a simplified signaling pathway relevant to the anticancer activity of some chromone derivatives.
References
- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. thaiscience.info [thaiscience.info]
- 7. Chromone-embedded peptidomimetics and furopyrimidines as highly potent SARS-CoV-2 infection inhibitors: docking and MD simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 6-Substituted 3-Formyl Chromone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for 6-substituted 3-formyl chromone derivatives, a class of compounds with significant pharmacological interest.[1][2] We present a validation of the widely used Vilsmeier-Haack reaction and compare it with emerging alternative methods, supported by experimental data from peer-reviewed literature. Detailed experimental protocols and visual representations of the synthetic pathways are included to aid in the practical application of these methods.
Performance Comparison of Synthetic Methods
The synthesis of 6-substituted 3-formyl chromones is most commonly achieved via the Vilsmeier-Haack reaction.[2] However, alternative methods, such as microwave-assisted synthesis, offer potential advantages in terms of reaction time and energy efficiency.[3][4] The following table summarizes the key performance indicators for the conventional Vilsmeier-Haack synthesis and a microwave-assisted alternative.
| Method | Key Reagents | Typical Reaction Time | Reported Yield Range (%) | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack Reaction | Substituted 2-hydroxyacetophenone, DMF, POCl₃ | 12-24 hours (overnight) | 65-90%[5][6] | Well-established, reliable, good yields for a variety of substrates. | Long reaction times, use of stoichiometric amounts of a hazardous reagent (POCl₃).[3][7] |
| Microwave-Assisted Synthesis | Substituted 2-hydroxyacetophenone, DMF, POCl₃ | 5-15 minutes | 70-95%[3][8] | Drastically reduced reaction times, potential for higher yields, energy efficient.[4][9] | Requires specialized microwave reactor equipment. |
Experimental Protocols
Protocol 1: General Synthesis of 6-Substituted 3-Formyl Chromones via the Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on established literature for the synthesis of 6-substituted 3-formyl chromones.[10][11]
Materials:
-
Substituted 2-hydroxyacetophenone (e.g., 2'-hydroxy-5'-methylacetophenone)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, approx. 6.0 mL) in an ice-water bath with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃, approx. 2.0 mL) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, stir the mixture at room temperature for approximately 1 hour to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with Substrate: Dissolve the substituted 2-hydroxyacetophenone (approx. 0.01 mol) in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent with vigorous stirring.
-
Once the addition is complete, allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick, colored mass.[12]
-
Workup and Isolation: Carefully pour the reaction mixture into a beaker containing crushed ice (approx. 200 g) with stirring. A solid precipitate will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Dry the crude solid product and recrystallize it from ethanol to obtain the pure 6-substituted 3-formyl chromone.
Protocol 2: Validation of Synthesis and Product Characterization
The successful synthesis and purity of the 6-substituted 3-formyl chromone derivatives are confirmed using standard analytical techniques.[11][13]
Instrumentation:
-
Melting point apparatus
-
Infrared (IR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer (MS)
-
Elemental Analyzer
Procedure:
-
Melting Point Determination: Determine the melting point of the recrystallized product. A sharp melting point is indicative of high purity.
-
Infrared (IR) Spectroscopy: Record the IR spectrum of the product. Characteristic peaks to confirm the structure include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure. Key signals for 3-formyl-6-methylchromone include:
-
¹H NMR: A singlet for the aldehydic proton (~10.1 ppm), a singlet for the H-2 proton (~8.9 ppm), and signals corresponding to the aromatic protons and the methyl group.[6]
-
¹³C NMR: Resonances for the aldehydic carbonyl, the pyrone carbonyl, and the aromatic and methyl carbons.
-
-
Mass Spectrometry (MS): Obtain the mass spectrum to confirm the molecular weight of the synthesized compound.[14]
-
Elemental Analysis: Perform elemental analysis to determine the percentage composition of C, H, and other elements, which should correspond to the calculated values for the target molecule.[11]
Visualizing the Synthesis and Validation Workflow
The following diagrams, generated using Graphviz, illustrate the synthetic pathway and the validation workflow.
Caption: Synthetic pathway for 6-substituted 3-formyl chromones.
Caption: Workflow for the validation of synthesized chromone derivatives.
References
- 1. ijrpc.com [ijrpc.com]
- 2. asianpubs.org [asianpubs.org]
- 3. ijrar.org [ijrar.org]
- 4. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sciforum.net [sciforum.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. NiII and CoII binary and ternary complexes of 3-formylchromone: spectroscopic characterization, antimicrobial activities, docking and modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Antibody Cross-Reactivity Against Chromone-Based Haptens
For researchers and drug development professionals, the specificity of an antibody is paramount. When developing immunoassays for small molecules like chromone-based haptens, a thorough assessment of antibody cross-reactivity is critical to ensure assay accuracy and reliability. This guide provides a comparative framework for evaluating the performance of antibodies raised against such haptens, detailing key experimental protocols and data presentation strategies.
While specific cross-reactivity data for antibodies against a wide range of chromone derivatives is not always publicly available, this guide outlines the established methodologies and best practices for generating and interpreting this crucial data.
Data Presentation: Quantifying Specificity
The cornerstone of a cross-reactivity assessment is the quantitative comparison of antibody binding to the target hapten versus structurally similar molecules. This is typically achieved through competitive immunoassays, where the concentration of a compound that inhibits 50% of the antibody's binding signal (IC50) is determined. The percent cross-reactivity (%CR) is then calculated relative to the primary target analyte.
Calculation: % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Cross-Reactant) x 100
The following table serves as an illustrative example of how to present such data, using published data from studies on ethoxy-triazine haptens, as the principles are directly applicable to chromone-based hapten studies.[1]
Table 1: Illustrative Cross-Reactivity Profile of an Anti-Triazine Antibody
| Hapten Used for Immunization | Primary Analyte | Cross-Reactant | IC50 (µg/L) | Cross-Reactivity (%)[1] |
| Atrazine-like hapten | Atrazine | Simazine | - | 76 ± 9 |
| Propazine | - | 12.6 ± 1.3 | ||
| Ametryn | - | 64.24 | ||
| Terbutylazine | - | 38.20 | ||
| Prometryn | - | 15.18 | ||
| Prometryn-like hapten | Prometryn | Ametryn | - | 34.77 |
| Desmetryn | - | 18.09 | ||
| Terbumeton | - | 7.64 |
Note: Data is adapted from comparative analyses of triazine haptens and is presented here to exemplify the standard format for reporting cross-reactivity. Researchers working with chromone haptens would generate analogous data for chromone and its derivatives.
Experimental Protocols
Accurate cross-reactivity data is contingent on robust and well-documented experimental procedures. The two primary methods for assessing antibody-hapten interactions are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive Indirect ELISA (ciELISA) Protocol
This immunoassay format is a common, cost-effective method for quantifying small molecules.[2] It relies on the competition between the free hapten in a sample and a hapten-protein conjugate immobilized on a plate for binding to a limited amount of specific antibody.[3]
Methodology:
-
Plate Coating:
-
Synthesize a coating antigen by conjugating the chromone-based hapten to a carrier protein (e.g., Ovalbumin, OVA) different from the one used for immunization (e.g., Bovine Serum Albumin, BSA). This is known as a heterologous assay format, which often improves sensitivity.[2][4]
-
Dilute the hapten-OVA conjugate to 1-10 µg/mL in a coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating antigen solution to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Block non-specific binding sites by adding 200 µL of a blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well.[5]
-
Incubate for 1-2 hours at 37°C.
-
-
Competitive Reaction:
-
Wash the plate as described above.
-
Prepare serial dilutions of the primary chromone analyte and potential cross-reactants (structurally similar chromone derivatives) in assay buffer (e.g., PBST).
-
In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the anti-chromone antibody (previously titrated to determine the optimal working dilution).
-
Incubate this mixture for 30 minutes at 37°C.
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate as described above.
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG), diluted in blocking buffer, to each well.
-
Incubate for 1 hour at 37°C.
-
-
Signal Generation and Measurement:
-
Wash the plate thoroughly.
-
Add 100 µL of a suitable substrate solution (e.g., TMB for HRP) to each well.
-
Allow the color to develop in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity is inversely proportional to the concentration of the free hapten.[3]
-
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions, including the association (on-rate) and dissociation (off-rate) constants of antibody-antigen binding.[6][7][8]
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the anti-chromone antibody (the ligand) onto the chip surface via amine coupling. A target immobilization level of 2000-10000 Response Units (RU) is typical.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of the primary chromone hapten and potential cross-reactants (the analytes) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the sensor chip surface at a constant flow rate for a defined period (association phase).
-
Switch back to the running buffer and monitor the signal decrease over time (dissociation phase).[9]
-
A concentration series, typically including a zero-concentration blank, is required.
-
-
Surface Regeneration:
-
After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the antibody-analyte interaction without denaturing the immobilized antibody (e.g., a low pH glycine-HCl solution).
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cross-reactivity can be evaluated by comparing the KD values for the different chromone derivatives. A lower KD value indicates a higher binding affinity.
-
Visualizing Workflows and Relationships
Diagrams are essential for clarifying complex experimental workflows and the logic behind an assay.
Caption: Workflow for hapten synthesis and immunogen preparation.
Caption: Logical principle of the competitive immunoassay.
Caption: Experimental workflow for cross-reactivity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Hapten synthesis and antibody production for the development of a melamine immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 4. Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. seracare.com [seracare.com]
- 6. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 7. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 9. rapidnovor.com [rapidnovor.com]
A Comparative Analysis of the Cytotoxic Effects of Chromone-3-Carboxaldehyde Derivatives
Chromone-based compounds have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent antitumor properties. Among these, derivatives of chromone-3-carboxaldehyde are of particular interest as they serve as versatile intermediates for the synthesis of various biologically active molecules. This guide provides a comparative overview of the cytotoxic effects of different this compound derivatives against various cancer cell lines, supported by experimental data and methodologies.
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of various chromone derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for several chromone derivatives against different human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| FC10 | 6,8-Dichloro-3-formylchromone | Human promyelocytic leukemia (HL-60) | < 25 | [1] |
| FC11 | 6,8-Dibromo-3-formylchromone | Human promyelocytic leukemia (HL-60) | > 100 | [1] |
| Compound 22e | Chromone-nitrogen mustard derivative | Triple-negative breast cancer (MDA-MB-231) | 1.90 | [2][3] |
| Human breast adenocarcinoma (MCF-7) | 1.83 | [2][3] | ||
| Compound 21e | Chromone-nitrogen mustard derivative | Triple-negative breast cancer (MDA-MB-231) | 8.98 | [3] |
| Human breast adenocarcinoma (MCF-7) | 2.15 | [3] | ||
| Compound 1f | 3,3'-Carbonyl-bis(chromone) | Human breast adenocarcinoma (MCF-7) | Lower micromolar potency | [4] |
| Compound 7c | 3-(5-(Benzylideneamino)thiazol-2-yl)-2H-chromen-2-one | Human breast adenocarcinoma (MCF-7) | Lower micromolar potency | [4] |
| Compound 1d | 3,3'-Carbonyl-bis(chromone) | Human chronic myelogenous leukemia (K-562) | Lower micromolar potency | [4] |
| Compound 7h | 3-(5-(Benzylideneamino)thiazol-2-yl)-2H-chromen-2-one | Human chronic myelogenous leukemia (K-562) | Lower micromolar potency | [4] |
| Compound 1c | 3,3'-Carbonyl-bis(chromone) | Human cervical cancer (HeLa) | Lower micromolar potency | [4] |
| Compound 7i | 3-(5-(Benzylideneamino)thiazol-2-yl)-2H-chromen-2-one | Human cervical cancer (HeLa) | Lower micromolar potency | [4] |
| Phosphorohydrazone 8a | Phosphorohydrazone of 3-formylchromone | Human promyelocytic leukemia (HL-60) | 6.6 | [5] |
| Hydrazone 11e | Hydrazone of 2-amino-3-formylchromone derivative | Human promyelocytic leukemia (HL-60) | Appreciable cytotoxicity | [5] |
Note: "Lower micromolar potency" indicates that the compounds exhibited significant activity, though the precise IC50 values were not detailed in the summary.[4]
Experimental Protocols
The evaluation of the cytotoxic effects of these chromone derivatives predominantly relies on the MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, K-562, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, they are treated with various concentrations of the chromone derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a few hours to allow the mitochondrial dehydrogenases in viable cells to convert the water-soluble MTT into insoluble formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO). The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathways
The cytotoxic effects of chromone derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.
A series of nitrogen mustard derivatives of chromone have been shown to induce G2/M phase arrest and apoptosis in MDA-MB-231 breast cancer cells.[2][6] This process is believed to be initiated by the generation of intracellular reactive oxygen species (ROS), which leads to DNA damage.[2][6]
The diagram below illustrates a proposed signaling pathway for the induction of apoptosis by certain chromone derivatives.
Caption: Proposed mechanism of chromone-induced cytotoxicity.
Experimental Workflow for Cytotoxicity Screening
The general workflow for screening and evaluating the cytotoxic properties of newly synthesized chromone derivatives is depicted in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-proliferative Effects of Chromones: Potent Derivatives Affecting Cell Growth and Apoptosis in Breast, Bone-marrow and Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
A Comparative Guide to the Synthesis of Chromone-3-Carboxaldehyde: An Inter-Laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic protocols for chromone-3-carboxaldehyde, a valuable intermediate in medicinal chemistry. While a formal inter-laboratory validation study for a single protocol is not publicly available, this document compiles and compares data from various published methods to offer an objective overview of their performance, reproducibility, and applicability. The primary focus is on the widely employed Vilsmeier-Haack reaction, with alternative methods presented for a thorough comparative analysis.
Key Synthetic Protocols: A Head-to-Head Comparison
The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction of 2-hydroxyacetophenones.[1][2] Alternative approaches, while less direct, offer different strategies for the formation of the chromone core.
Method 1 (Primary): The Vilsmeier-Haack Reaction
This versatile and efficient method involves the formylation of 2-hydroxyacetophenones using a Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][3] The reaction proceeds through a double formylation followed by cyclization and dehydration to yield the desired this compound.[1]
Method 2 (Alternative): Baker-Venkataraman Rearrangement Route
A classical approach to chromone synthesis involves the Baker-Venkataraman rearrangement.[4] This method requires more steps than the Vilsmeier-Haack reaction, starting with the acylation of 2-hydroxyacetophenone, followed by rearrangement to a 1,3-diketone, and subsequent acid-catalyzed cyclization to form the chromone ring. A final formylation step would be required to introduce the aldehyde group at the 3-position.
Method 3 (Alternative): Claisen Condensation Route
Similar to the Baker-Venkataraman route, the Claisen condensation can be employed to construct the chromone skeleton.[4] This involves the condensation of a 2-hydroxyacetophenone with an appropriate ester, followed by cyclization. Again, a subsequent formylation step would be necessary to yield this compound.
Quantitative Data Summary
The following tables summarize the reported yields and reaction conditions for the synthesis of this compound and its derivatives, primarily focusing on the Vilsmeier-Haack reaction due to the availability of specific data.
| Starting Material (2-Hydroxyacetophenone Derivative) | Product (this compound Derivative) | Reported Yield (%) | Reference |
| 2-Hydroxyacetophenone | 4-Oxo-4H-chromene-3-carbaldehyde | 55 | [5] |
| 2-Hydroxy-5-methylacetophenone | 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde | 94 | [6] |
| 2-Hydroxy-5-fluoroacetophenone | 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde | Not specified | [5] |
| 2-Hydroxy-5-chloroacetophenone | 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde | Not specified | [5] |
| 2-Hydroxy-5-bromoacetophenone | 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde | 76.9 | [6] |
| 3-Allyl-2-hydroxyacetophenone | 8-Allyl-4-oxo-4H-chromene-3-carboxaldehyde | Not specified | [2] |
Table 1: Reported Yields for the Vilsmeier-Haack Synthesis of Various this compound Derivatives.
| Parameter | Vilsmeier-Haack Reaction | Baker-Venkataraman/Claisen Route |
| Number of Steps | One-pot synthesis | Multi-step |
| Typical Reagents | DMF, POCl₃ | Base (e.g., pyridine, KOH), Acid (e.g., H₂SO₄) |
| Reaction Temperature | 0-70 °C[1] | Varies (reflux often required) |
| Reaction Time | 2-12 hours[1][6] | Longer overall synthesis time |
| Substrate Scope | Broad, tolerates various substituents | Generally good |
| Key Advantages | High efficiency, readily available starting materials[3] | Classical, well-understood mechanisms |
| Key Disadvantages | Use of corrosive POCl₃ | Multiple steps can lower overall yield |
Table 2: Comparison of Reaction Parameters for Different Synthetic Approaches.
Experimental Protocols
Detailed Protocol for the Vilsmeier-Haack Synthesis of this compound[1][6]
Materials:
-
Substituted 2-hydroxyacetophenone
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium bicarbonate solution (optional)
-
Dichloromethane (optional)
-
Ethanol or Methanol (for recrystallization)
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (3 equivalents) to 0-5 °C in an ice bath. Slowly add POCl₃ (3 equivalents) dropwise while maintaining the temperature. Stir the mixture at this temperature for an additional 30-60 minutes.
-
Reaction with 2-Hydroxyacetophenone: Dissolve the substituted 2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. A precipitate of the crude this compound should form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.[1][3]
Visualizing the Synthesis and Biological Context
To aid in the understanding of the synthetic workflow and the biological relevance of chromone derivatives, the following diagrams are provided.
Caption: Experimental workflow for the Vilsmeier-Haack synthesis of this compound.
Chromone derivatives are known to interact with various biological signaling pathways, contributing to their diverse pharmacological activities, including anti-inflammatory and anticancer effects.[7] The Mitogen-Activated Protein Kinase (MAPK) pathway is one such target.[8][9]
Caption: Simplified diagram of a potential signaling pathway modulated by chromone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. ijrpc.com [ijrpc.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the spectral data of substituted chromone-3-carboxaldehydes
A Comparative Spectroscopic Analysis of Substituted Chromone-3-Carboxaldehydes
Chromone-3-carboxaldehydes are a class of heterocyclic compounds that serve as versatile intermediates in the synthesis of various biologically active molecules.[1] A thorough understanding of their spectral characteristics is crucial for their identification, characterization, and the prediction of their chemical behavior. This guide provides a comparative analysis of the spectral data of a series of substituted chromone-3-carboxaldehydes, supported by experimental data from various research publications.
Spectroscopic Data Comparison
The following tables summarize the key spectral data (¹H NMR, ¹³C NMR, and IR) for a selection of substituted chromone-3-carboxaldehydes. This allows for a direct comparison of the influence of different substituents on the spectral properties of the chromone core.
Table 1: ¹H NMR Spectral Data (δ, ppm)
| Compound | H-2 | H-5 | H-6 | H-7 | H-8 | CHO | Other Substituents | Solvent | Reference |
| 4-Oxo-4H-chromene-3-carbaldehyde | 8.94 (s) | 8.14 (dd) | 7.58 (ddd) | 7.75 (d) | 7.88 (dd) | 10.14 (s) | - | DMSO-d6 | [1] |
| 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde | 8.57 (s) | 7.96 (dd) | - | 7.53 (m) | 7.51 (m) | 10.38 (s) | - | CDCl₃ | [1] |
| 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde | 8.57 (s) | 8.26 (d) | - | 7.71 (dd) | 7.53 (d) | 10.38 (s) | - | CDCl₃ | [1] |
| 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde | 8.56 (s) | 8.44 (d) | - | 7.86 (dd) | 7.47 (d) | 10.39 (s) | - | CDCl₃ | [1] |
| 8-Allyl-4-oxo-4H-chromene-3-carbaldehyde | 8.93 (s) | - | - | - | - | 10.12 (s) | 3.62 (d), 5.06 (m), 6.05 (m) (allyl) | - | [2] |
Table 2: ¹³C NMR Spectral Data (δ, ppm)
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | CHO | Solvent | Reference |
| 4-Oxo-4H-chromene-3-carbaldehyde | 163.9 | 120.4 | 175.4 | 125.8 | 127.2 | 125.1 | 135.7 | 119.4 | 156.07 | 188.9 | DMSO-d6 | [1] |
| 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde | 160.77 | 120.34 | 174.85 | 125.62 | 126.31 | 132.82 | 135.03 | 120.25 | 154.51 | 188.13 | CDCl₃ | [1] |
| 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde | 160.66 | 126.64 | 174.73 | 120.52 | 128.85 | 120.36 | 137.83 | - | 154.98 | 188.12 | DMSO-d6 | [1] |
Table 3: Infrared (IR) Spectral Data (ν, cm⁻¹)
| Compound | C=O (γ-pyrone) | C=O (aldehyde) | C-H (aromatic) | Reference |
| 4-Oxo-4H-chromene-3-carbaldehyde | 1635.18 | 1691.48 | 3054.82 | [1] |
| 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde | 1651 | 1688 | - | [1] |
| 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde | 1623 | 1714 | - | [1] |
| 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde | 1647 | 1697 | - | [1] |
| 8-Allyl-4-oxo-4H-chromene-3-carbaldehyde | 1647 | 1700 | - | [2] |
Experimental Protocols
The following are generalized experimental methodologies for the acquisition of the spectral data presented above. Specific parameters may vary between different studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were typically recorded on a 400 MHz spectrometer.[1] Samples were dissolved in deuterated solvents such as DMSO-d₆ or CDCl₃.[1] Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).[2] The splitting patterns are designated as s (singlet), d (doublet), t (triplet), m (multiplet), dd (doublet of doublets), and ddd (doublet of doublet of doublets).[1]
Infrared (IR) Spectroscopy
IR spectra were recorded on an FTIR spectrometer.[3] Samples were often analyzed using the KBr wafer technique or with an Attenuated Total Reflection (ATR) accessory.[2][3] The absorption bands are reported in wavenumbers (cm⁻¹).[1]
Mass Spectrometry (MS)
Mass spectra were obtained using electron ionization (EI) techniques.[4] The data is presented as a mass-to-charge ratio (m/z) with the relative intensity of the peaks.[2]
Workflow for Spectral Analysis
The following diagram illustrates the general workflow for the synthesis and spectral characterization of substituted chromone-3-carboxaldehydes.
Caption: Workflow for the synthesis and spectral analysis of substituted chromone-3-carboxaldehydes.
Discussion of Spectral Trends
The data presented in the tables reveals several key trends:
-
¹H NMR: The chemical shift of the aldehydic proton (CHO) is consistently found in the downfield region (around 10.1-10.4 ppm), as expected for an aldehyde. The position of the substituents on the chromone ring influences the chemical shifts of the aromatic protons due to their electronic effects (electron-donating or electron-withdrawing).
-
¹³C NMR: The carbonyl carbons of the γ-pyrone (C-4) and the aldehyde (CHO) are readily identifiable by their characteristic downfield shifts. The chemical shifts of the other carbons in the chromone ring are also affected by the nature and position of the substituents.
-
IR Spectroscopy: All compounds exhibit two characteristic carbonyl stretching bands. The band at a higher wavenumber (around 1688-1714 cm⁻¹) corresponds to the aldehyde C=O, while the one at a lower wavenumber (around 1623-1651 cm⁻¹) is attributed to the γ-pyrone C=O.[1] The positions of these bands are sensitive to the electronic nature of the substituents on the aromatic ring.
This comparative guide provides a foundational understanding of the spectral properties of substituted chromone-3-carboxaldehydes. Researchers can utilize this information for the structural elucidation and characterization of novel derivatives in this important class of compounds.
References
A Head-to-Head Comparison of Catalysts for Chromone-3-Carboxaldehyde Synthesis: A Guide for Researchers
The synthesis of chromone-3-carboxaldehyde, a valuable intermediate in medicinal chemistry, is a critical step in the development of a wide array of biologically active compounds. The choice of catalyst for this synthesis significantly impacts reaction efficiency, yield, and environmental footprint. This guide provides a detailed, head-to-head comparison of the classical Vilsmeier-Haack reaction and a greener alternative using ionic liquids, supported by experimental data to inform catalyst selection for researchers, scientists, and drug development professionals.
At a Glance: Vilsmeier-Haack vs. Ionic Liquid Catalysis
| Feature | Vilsmeier-Haack Reaction | Ionic Liquid Catalysis |
| Catalyst/Reagent | Phosphorus oxychloride (POCl₃) & Dimethylformamide (DMF) | [Et₃NH][HSO₄] (Triethylammonium hydrogen sulfate) |
| Role of Catalyst | Reagent, forms the electrophilic Vilsmeier reagent | Catalyst and solvent |
| Reaction Conditions | Generally mild (0 °C to room temperature, then heating) | Elevated temperatures (e.g., 90-100 °C) |
| Yields | Good to excellent (often >90%) | Good to excellent (reported up to 95% for related reactions)[1] |
| Substrate Scope | Broad for electron-rich 2-hydroxyacetophenones | Demonstrated for chromone derivatives, likely applicable to 2-hydroxyacetophenones |
| Environmental Impact | Use of hazardous and corrosive POCl₃, generation of phosphate waste | Considered a "green" alternative, reusable catalyst |
| Catalyst Recyclability | Not applicable; reagent is consumed | Recyclable for several runs with minimal loss of activity[1] |
Performance Data: A Quantitative Comparison
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a robust and widely employed method for the synthesis of chromone-3-carboxaldehydes from various substituted 2-hydroxyacetophenones. The reaction consistently provides high yields across a range of substrates.
| Starting Material (2-Hydroxyacetophenone Derivative) | Product (this compound Derivative) | Reported Yield (%) |
| 2-Hydroxyacetophenone | 4-Oxo-4H-chromene-3-carbaldehyde | 55[2] |
| 2-Hydroxy-5-methylacetophenone | 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde | 94[2] |
| 2-Hydroxy-5-chloroacetophenone | 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde | 93.8[2] |
| 2-Hydroxy-5-bromoacetophenone | 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde | 76.9[2] |
| 2-Hydroxy-5-methoxyacetophenone | 6-Methoxy-4-oxo-4H-chromene-3-carbaldehyde | 46[3] |
| 3-Allyl-2-hydroxyacetophenone | 8-Allyl-4-oxo-4H-chromene-3-carboxaldehyde | Not specified, but successful synthesis reported[4] |
Ionic Liquid Catalysis: [Et₃NH][HSO₄]
The ionic liquid [Et₃NH][HSO₄] has been effectively utilized as both a catalyst and a solvent in the synthesis of chromone-pyrimidine coupled derivatives, starting from 4-oxo-4H-chromene-3-carbaldehydes. While direct synthesis from 2-hydroxyacetophenones using this specific ionic liquid is not detailed in the available literature, the data from related reactions highlight its efficiency and reusability. The following table demonstrates the optimization of reaction conditions for a model reaction involving a this compound derivative.
Table 2: Optimization of a Model Reaction Using [Et₃NH][HSO₄] [1]
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 5 | 100 | 150 | 72 |
| 2 | 10 | 100 | 120 | 85 |
| 3 | 15 | 100 | 60 | 95 |
| 4 | 20 | 100 | 60 | 95 |
| 5 | 15 | 80 | 60 | 82 |
| 6 | 15 | 90 | 60 | 88 |
| 7 | 15 | 110 | 60 | 85 |
Catalyst Recyclability of [Et₃NH][HSO₄] [1]
| Run | 1 | 2 | 3 | 4 |
| Yield (%) | 95 | 90 | 88 | 77 |
Experimental Protocols
General Procedure for Vilsmeier-Haack Synthesis of this compound[2]
-
Reagent Preparation: In a flask equipped with a dropping funnel and a magnetic stirrer, cool dimethylformamide (DMF, 3.75 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 3.75 equivalents) dropwise to the cooled DMF while stirring. Maintain the temperature at 0-5 °C. After the addition is complete, stir the mixture at this temperature for an additional 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Addition of Substrate: Dissolve the substituted 2-hydroxyacetophenone (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent, ensuring the temperature remains at 0-5 °C.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water with vigorous stirring to hydrolyze the intermediate.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash it with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
General Procedure for Ionic Liquid-Promoted Synthesis[1]
This protocol is for a reaction starting with a this compound derivative but illustrates the general methodology for using [Et₃NH][HSO₄].
-
Reactant Mixture: In a round-bottom flask, mix the substituted 4-oxo-4H-chromene-3-carbaldehyde (1 mmol), a 1,3-dicarbonyl compound (1 mmol), urea (1 mmol), and [Et₃NH][HSO₄] (15 mol%).
-
Reaction Conditions: Heat the solvent-free mixture to 100 °C for the required time, monitoring the reaction by TLC.
-
Work-up: After completion of the reaction, add water to the reaction mixture.
-
Isolation and Catalyst Recovery: The solid product precipitates out and is collected by filtration. The aqueous filtrate containing the ionic liquid is heated to evaporate the water, and the recovered ionic liquid can be washed with diethyl ether and dried under vacuum for reuse in subsequent reactions.
Visualizing the Pathways
To further elucidate the processes involved, the following diagrams illustrate the reaction mechanism of the Vilsmeier-Haack reaction and a general workflow for a catalyzed chemical synthesis.
Caption: Mechanism of the Vilsmeier-Haack reaction for chromone synthesis.
Caption: A generalized workflow for catalyzed chemical synthesis.
Conclusion
Both the Vilsmeier-Haack reaction and ionic liquid catalysis present viable pathways for the synthesis of chromone derivatives. The Vilsmeier-Haack reaction is a well-established, high-yielding method suitable for a wide range of substituted 2-hydroxyacetophenones. However, it relies on hazardous reagents. In contrast, catalysis with an ionic liquid like [Et₃NH][HSO₄] offers a more environmentally friendly approach with the significant advantage of catalyst recyclability, aligning with the principles of green chemistry. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, scalability, cost considerations, and environmental regulations. For laboratories prioritizing sustainable practices, the exploration of ionic liquid-based systems presents a promising avenue for the synthesis of this compound and its derivatives.
References
- 1. Ionic Liquid-Promoted Synthesis of Novel Chromone-Pyrimidine Coupled Derivatives, Antimicrobial Analysis, Enzyme Assay, Docking Study and Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Validation of In Silico Models for Predicting the Bioactivity of Chromone-3-Carboxaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in silico models used to predict the biological activity of chromone-3-carboxaldehyde derivatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of workflows and biological pathways to offer an objective assessment of model performance and validation strategies.
Introduction
This compound and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The synthesis of novel derivatives is a key area of research in medicinal chemistry.[3][4][5] To streamline the drug discovery process, in silico models are increasingly employed to predict the bioactivity of these compounds, thereby prioritizing synthesis and experimental testing. This guide focuses on the validation of two prominent in silico methods: Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking.
Data Presentation: In Silico Model Performance and Experimental Validation
The performance of in silico models is critically evaluated by comparing their predictions with experimental data. Below are tables summarizing the predictive capabilities of various models and the experimentally determined bioactivities of selected this compound derivatives.
Table 1: Performance of a 3D-QSAR Model for Predicting Antioxidant Activity of Chromone Derivatives
| Parameter | Value | Description |
| r² (Correlation Coefficient) | 0.868 | A measure of the goodness of fit of the model, indicating a strong correlation between predicted and actual activity.[6][7] |
| r²cv (Cross-validated r²) | 0.771 | A measure of the model's predictive ability, determined through cross-validation.[6][7] |
| r²pred (Predictive r²) | 0.924 | The correlation coefficient for an external test set of compounds, indicating high predictive power.[6][7] |
Table 2: Comparison of In Silico Predictions and In Vitro Anti-inflammatory Activity of Thiazolyl Hydrazone Derivatives of Chromone-3-carbaldehyde
| Compound | In Vitro Anti-inflammatory Activity (% Inhibition) | Molecular Docking Score (Binding Affinity, kcal/mol) |
| 5b | Significant Activity | Strong Interaction with Active Site Residues |
| 5g | Significant Activity | Strong Interaction with Active Site Residues |
| 5h | Significant Activity | Strong Interaction with Active Site Residues |
| Diclofenac Sodium (Standard) | Standard Reference | Reference Compound Binding Mode |
Qualitative data from the study is presented. The study indicated that compounds 5b, 5g, and 5h possessed significant activity comparable to the standard, and docking results showed remarkable interactions.[8][9]
Table 3: In Vitro Trypanocidal Activity and Cytotoxicity of Selected Chromone Derivatives
| Compound | Trypanocidal Activity (IC50, µg/mL) | Cytotoxicity against HeLa cells |
| 41A | 4.3 | Cytotoxic |
| 55B | 1.3 | Cytotoxic |
| 63D | 1.9 | Non-toxic |
This table presents experimental data that can be used to develop and validate in silico models for predicting both efficacy (trypanocidal activity) and toxicity.[10]
Experimental Protocols
Detailed and reproducible methodologies are crucial for the validation of in silico models. Below are protocols for key experiments cited in the validation of bioactivity predictions for this compound derivatives.
Synthesis of Chromone-3-carbaldehydes via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a common method for synthesizing the chromone-3-carbaldehyde scaffold.[3][5]
-
Preparation of the Vilsmeier Reagent: To a stirred solution of dimethylformamide (DMF) at 0°C, add phosphorus oxychloride (POCl₃) dropwise.
-
Reaction with 2-hydroxyacetophenone: Add the corresponding 2-hydroxyacetophenone derivative to the Vilsmeier reagent.
-
Reaction Progression: Allow the mixture to stir at room temperature for a specified time (e.g., 12 hours).
-
Work-up: Pour the reaction mixture into crushed ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.[3]
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay is widely used to determine the free radical scavenging activity of compounds.[8][9]
-
Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol.
-
Reaction Mixture: In a 96-well plate, add a solution of the test compound at various concentrations to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: Determine the concentration of the compound that causes 50% inhibition (IC50) of the DPPH radical. Ascorbic acid is often used as a standard reference.[8][9]
In Vitro Anti-inflammatory Activity Assay (Protein Denaturation Method)
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[8][9]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations and a protein solution (e.g., bovine serum albumin).
-
Induction of Denaturation: Induce denaturation by heating the mixture at a specific temperature (e.g., 72°C) for 5 minutes.
-
Cooling: Cool the mixture to room temperature.
-
Measurement: Measure the turbidity of the solution by reading the absorbance at a specific wavelength (e.g., 660 nm).
-
Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation. Diclofenac sodium is commonly used as a standard drug.[8][9]
Mandatory Visualizations
Diagrams illustrating key processes are provided below to enhance understanding of the validation workflow and the biological context.
Caption: Workflow for the validation of in silico models.
References
- 1. naturalspublishing.com [naturalspublishing.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. [PDF] Synthesis and biological evaluation of chromone-3-carboxamides | Semantic Scholar [semanticscholar.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. 3D-QSAR investigation of synthetic antioxidant chromone derivatives by molecular field analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Molecular Docking Studies and Biological Evaluation of Thiazolyl Hydrazone Derivatives of Chromone-3-carbaldehyde as Potent Anti-Oxidant and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Synthetic studies and biological evaluation of chromone - 3 - carbaldehydes [univendspace.univen.ac.za]
Safety Operating Guide
Proper Disposal of Chromone-3-carboxaldehyde: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. Chromone-3-carboxaldehyde, a compound often used in laboratory settings, is classified as hazardous waste and requires specific handling and disposal procedures.[1] This guide provides a detailed, step-by-step approach to its safe disposal, in line with established safety protocols.
Hazard Profile and Safety Precautions
This compound is harmful if swallowed and requires careful handling to avoid exposure.[1][2] Before beginning any disposal process, it is essential to wear appropriate personal protective equipment (PPE), including gloves and eye protection.[3] Ensure adequate ventilation in the work area to prevent the inhalation of dust.[1][2]
Summary of Disposal and Safety Information
The following table summarizes key information regarding the disposal and handling of this compound.
| Parameter | Information | Source |
| Waste Classification | Hazardous Waste | [1] |
| Primary Disposal Route | Approved Waste Disposal Plant | [1][2] |
| Spill Cleanup | Sweep up, shovel into suitable containers for disposal, and avoid dust formation. | [1][2][4] |
| Personal Protective Equipment | Protective gloves and eye protection. | [3] |
| In case of Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. | [1][2] |
| In case of Skin Contact | Wash with plenty of soap and water. | [3][4] |
| In case of Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. | [1] |
| In case of Inhalation | Remove person to fresh air and keep comfortable for breathing. | [1][2][4] |
Step-by-Step Disposal Protocol
-
Segregation of Waste :
-
Containerization :
-
Select a container that is in good condition, compatible with the chemical, and can be securely sealed.[5] The original container may be used if it is in good condition.
-
For liquid waste containing this compound, use a container designed for liquids.[5]
-
Clearly label the container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[5] The label should also include the approximate concentration and quantity of the waste.
-
-
Storage :
-
Disposal Request :
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for pickup and disposal.
-
Complete any required hazardous material pickup request forms, providing accurate information about the waste.[5]
-
-
Emergency Procedures :
-
In case of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep up the material, avoiding dust formation, and place it in a labeled hazardous waste container.[1][2][4]
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste management guidelines and the most current Safety Data Sheet (SDS) for the chemical.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Chromone-3-carboxaldehyde
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Chromone-3-carboxaldehyde (CAS No. 17422-74-1). Adherence to these procedures is essential for ensuring personal safety and maintaining a compliant laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile rubber gloves. | Provides a barrier against skin contact. |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | To be used in a chemical fume hood to avoid inhalation of dust. | Minimizes the risk of respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize exposure and prevent contamination.
Pre-Operational Checks
-
Verify Equipment: Ensure a certified chemical fume hood is operational.
-
Gather Materials: Have all necessary PPE, weighing papers, spatulas, and sealable containers readily available.
-
Prepare Workspace: Designate a specific area for handling, and cover the work surface with absorbent, disposable bench paper.
Weighing and Handling
-
Don PPE: Put on a lab coat, safety goggles, and nitrile gloves before entering the designated handling area.
-
Work in Fume Hood: Conduct all manipulations of this compound powder within a certified chemical fume hood.
-
Minimize Dust: To reduce dust generation, avoid pouring the powder directly from the bottle. Instead, use a spatula to carefully transfer small amounts onto a weighing paper or into a container.
-
Immediate Sealing: Keep the stock container and any temporary containers tightly sealed when not in immediate use.
Post-Handling Procedures
-
Decontaminate: Wipe down the spatula and any other reusable equipment with a suitable solvent (e.g., 70% ethanol) and dry thoroughly.
-
Clean Workspace: Carefully fold the disposable bench paper inward to contain any residual powder and place it in the designated solid waste container. Clean the work surface with an appropriate solvent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally, safety goggles.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[2][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4] |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Chemical Waste
-
Solid Waste: Unused or waste this compound powder should be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Professional Disposal: The primary and recommended method for disposal is through a licensed environmental services company.
Contaminated Materials
-
PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste container. These items should not be disposed of in the regular trash.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing, the container label should be defaced, and the container can then be discarded with regular laboratory glass or plastic waste.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 17422-74-1 | [2][6] |
| Molecular Formula | C10H6O3 | [3][6] |
| Molecular Weight | 174.15 g/mol | [1][6] |
| Appearance | Orange solid | [3] |
| Melting Point | 151-155 °C | |
| Occupational Exposure Limits | Not established | [1] |
Experimental Workflow
References
- 1. archtechnochem.com [archtechnochem.com]
- 2. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 3. archtechnochem.com [archtechnochem.com]
- 4. epfl.ch [epfl.ch]
- 5. benchchem.com [benchchem.com]
- 6. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
